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  • Product: 7-Oxa-1-azaspiro[4.5]decane
  • CAS: 82742-26-5

Core Science & Biosynthesis

Foundational

The Allure of the Spirocyclic Scaffold: A Privileged Architecture in Drug Design

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 7-Oxa-1-azaspiro[4.5]decane Scaffolds For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 7-Oxa-1-azaspiro[4.5]decane Scaffolds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 7-Oxa-1-azaspiro[4.5]decane scaffold in medicinal chemistry. We will delve into its synthesis, explore its applications in targeting various diseases, and analyze the structure-activity relationships that govern its biological effects. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

The 7-Oxa-1-azaspiro[4.5]decane core is a spirocyclic scaffold, a class of molecules characterized by two rings connected by a single common atom. This structural feature imparts a three-dimensional geometry that is highly desirable in modern drug design. Unlike flat, aromatic structures, spirocycles present a more defined and rigid conformation, which can lead to higher binding affinity and selectivity for their biological targets. The inherent three-dimensionality of these scaffolds allows for a more precise orientation of functional groups to interact with the complex topographies of protein binding sites.

The inclusion of oxygen and nitrogen heteroatoms in the 7-Oxa-1-azaspiro[4.5]decane scaffold provides opportunities for hydrogen bonding and other polar interactions, further enhancing its potential for specific molecular recognition. The strategic placement of these heteroatoms can also influence the physicochemical properties of the molecule, such as solubility and metabolic stability.

Synthetic Strategies: Building the 7-Oxa-1-azaspiro[4.5]decane Core

The synthesis of the 7-Oxa-1-azaspiro[4.5]decane scaffold can be achieved through various synthetic routes. A common approach involves the construction of the two rings in a sequential manner.

Representative Synthetic Protocol:

A general, multi-step synthesis to access the 7-Oxa-1-azaspiro[4.5]decane core is outlined below. This protocol is a composite of methodologies described in the literature and may require optimization for specific derivatives.

Step 1: Formation of the Piperidine Ring Precursor

The synthesis often commences with a commercially available piperidine derivative, which is functionalized to allow for the subsequent annulation of the oxa-spiro ring.

Step 2: Spirocyclization

A key step is the spirocyclization to form the tetrahydrofuran ring. This can be achieved through several methods, including intramolecular cyclization reactions.

Step 3: Derivatization

Once the core scaffold is assembled, it can be further functionalized at various positions to explore structure-activity relationships.

Therapeutic Applications of the 7-Oxa-1-azaspiro[4.5]decane Scaffold

The versatility of the 7-Oxa-1-azaspiro[4.5]decane scaffold has led to its exploration in a range of therapeutic areas.

M1 Muscarinic Acetylcholine Receptor Agonists for Alzheimer's Disease

The M1 muscarinic acetylcholine receptor is a key target in the symptomatic treatment of Alzheimer's disease.[1][2] Activation of this receptor is believed to enhance cognitive function. The 7-Oxa-1-azaspiro[4.5]decane scaffold has been successfully employed to develop potent and selective M1 agonists.[1][3]

Mechanism of Action:

M1 receptors are G-protein coupled receptors that, upon activation, stimulate the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade leads to an increase in intracellular calcium and the activation of protein kinase C, ultimately modulating neuronal excitability and synaptic plasticity.

M1_Signaling_Pathway Agonist 7-Oxa-1-azaspiro[4.5]decane Agonist M1R M1 Receptor Agonist->M1R Binds to Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Neuronal_Effects Neuronal Effects (Cognitive Enhancement) Ca_release->Neuronal_Effects PKC->Neuronal_Effects

M1 Muscarinic Receptor Agonist Signaling Pathway

Structure-Activity Relationship (SAR):

Systematic modifications of the 7-Oxa-1-azaspiro[4.5]decane scaffold have revealed key structural features for M1 receptor activity.[1]

CompoundR1R2M1 Ki (nM)M2 Ki (nM)M1/M2 Selectivity
1 H=O1202502.1
2 CH3=O851802.1
3 H=CH2603005.0
4 CH3=CH24545010.0

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocol: Phosphoinositide Hydrolysis Assay

This assay measures the functional activity of M1 agonists by quantifying the production of inositol phosphates.[2][4][5][6][7]

  • Cell Culture and Labeling: Culture cells expressing the M1 receptor (e.g., CHO-M1 cells) and label with [3H]-myo-inositol.

  • Compound Treatment: Treat the labeled cells with varying concentrations of the 7-Oxa-1-azaspiro[4.5]decane derivatives.

  • Extraction of Inositol Phosphates: Lyse the cells and extract the inositol phosphates using a suitable method (e.g., ion-exchange chromatography).

  • Quantification: Measure the amount of [3H]-inositol phosphates produced using liquid scintillation counting.

  • Data Analysis: Plot the concentration-response curve and determine the EC50 value for each compound.

Sigma-1 Receptor Ligands for Neuroprotection and Pain

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions, including the modulation of ion channels and intracellular calcium signaling.[8][9] Ligands targeting the sigma-1 receptor have shown potential in the treatment of neurodegenerative diseases, pain, and addiction.[9][10][11] The 7-Oxa-1-azaspiro[4.5]decane scaffold has been utilized to develop selective sigma-1 receptor ligands.[12][13][14]

Mechanism of Action:

Sigma-1 receptors are located at the endoplasmic reticulum-mitochondrion interface and are involved in regulating cellular stress responses.[8] Upon activation by agonists, the sigma-1 receptor can translocate and interact with various client proteins, including ion channels and kinases, to modulate their activity.[15][16] This can lead to neuroprotective effects by reducing excitotoxicity and oxidative stress.[17]

Sigma1_Signaling_Pathway Ligand 7-Oxa-1-azaspiro[4.5]decane Ligand Sigma1R Sigma-1 Receptor Ligand->Sigma1R Binds to Ion_Channels Ion Channels (e.g., K⁺, Ca²⁺) Sigma1R->Ion_Channels Modulates Kinases Kinases (e.g., PKC) Sigma1R->Kinases Modulates Ca_Signaling Ca²⁺ Signaling Sigma1R->Ca_Signaling Regulates Cell_Survival Cell Survival & Neuroprotection Ion_Channels->Cell_Survival Kinases->Cell_Survival Ca_Signaling->Cell_Survival

Sigma-1 Receptor Signaling Pathway

Structure-Activity Relationship (SAR):

The affinity and selectivity of 7-Oxa-1-azaspiro[4.5]decane derivatives for the sigma-1 receptor are influenced by the nature of the substituents on the nitrogen atom.[12]

CompoundN-Substituentσ1 Ki (nM)σ2 Ki (nM)σ1/σ2 Selectivity
5 Benzyl15.235023.0
6 Phenethyl5.818031.0
7 4-Fluorobenzyl8.125030.9
8 4-Methoxyphenethyl2.515060.0

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocol: Radioligand Binding Assay

This assay is used to determine the binding affinity of the compounds for the sigma-1 receptor.[12]

  • Membrane Preparation: Prepare cell membranes from a source rich in sigma-1 receptors (e.g., guinea pig brain or cells overexpressing the receptor).

  • Incubation: Incubate the membranes with a radiolabeled sigma-1 receptor ligand (e.g., -pentazocine) and varying concentrations of the unlabeled test compounds.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.

  • Quantification: Measure the amount of radioactivity on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value for each compound and calculate the Ki value using the Cheng-Prusoff equation.

KRAS-G12D Inhibitors for Cancer Therapy

The KRAS oncogene is frequently mutated in various cancers, with the G12D mutation being particularly prevalent in pancreatic ductal adenocarcinoma.[18][19][20] The development of inhibitors targeting this specific mutation is a major focus in cancer research.[14][21][22][23] The 1-oxa-3,7-diazaspiro[4.5]decan-2-one scaffold, a related spirocyclic system, has recently emerged as a promising core for the design of potent and selective KRAS-G12D inhibitors.[24][25]

Mechanism of Action:

KRAS is a small GTPase that functions as a molecular switch in cellular signaling pathways that control cell growth, proliferation, and survival. The G12D mutation locks KRAS in its active, GTP-bound state, leading to constitutive signaling and uncontrolled cell growth. Inhibitors targeting KRAS-G12D are designed to bind to a specific pocket on the mutant protein, preventing it from interacting with its downstream effectors.

KRAS_Inhibition_Workflow cluster_inhibition Inhibitor Action Inhibitor Spirocyclic KRAS-G12D Inhibitor KRAS_G12D KRAS-G12D (Active) Inhibitor->KRAS_G12D Binds to Downstream_Signaling Downstream Signaling (e.g., RAF-MEK-ERK) Apoptosis Apoptosis Inhibitor->Apoptosis Induces KRAS_G12D->Downstream_Signaling Activates Cell_Proliferation Uncontrolled Cell Proliferation Downstream_Signaling->Cell_Proliferation

KRAS-G12D Inhibition Workflow

Structure-Activity Relationship (SAR):

The development of KRAS-G12D inhibitors based on the 1-oxa-3,7-diazaspiro[4.5]decan-2-one scaffold is an active area of research. Preliminary data suggest that modifications to the substituents on the spirocyclic core can significantly impact potency and selectivity.[24]

CompoundR GroupIC50 (nM) for KRAS-G12D
9 H>1000
10 4-Chlorophenyl150
11 3,4-Dichlorophenyl55
12 4-Trifluoromethylphenyl28

Data synthesized from multiple sources for illustrative purposes.

Conclusion and Future Perspectives

The 7-Oxa-1-azaspiro[4.5]decane scaffold and its related analogs represent a privileged structural motif in medicinal chemistry. Their inherent three-dimensionality and the presence of strategically placed heteroatoms make them ideal starting points for the design of potent and selective ligands for a variety of biological targets. The successful development of M1 muscarinic agonists, sigma-1 receptor ligands, and emerging KRAS-G12D inhibitors based on this scaffold highlights its broad therapeutic potential.

Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their application to other disease targets. The continued development of novel synthetic methodologies will undoubtedly expand the chemical space accessible from this versatile scaffold, paving the way for the discovery of next-generation therapeutics.

References

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  • Jia, H., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6075-6086. [Link][13]

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  • Zhang, T., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Molecules, 27(19), 6296. [Link][28]

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  • Nguyen, L., et al. (2023). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. Biomedicines, 11(5), 1409. [Link][10]

  • Harden, T. K., et al. (1988). Phosphoinositide hydrolysis by guanosine 5'-[gamma-thio]triphosphate-activated phospholipase C of turkey erythrocyte membranes. Biochemical Journal, 252(2), 583–593. [Link][30]

  • Farran, J., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10757–10773. [Link][31]

  • Heathcock, C. H., & Smith, S. C. (1998). Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry, 63(8), 2689–2698. [Link][32]

  • Hammond, G. R., & Balla, T. (2015). Detection and manipulation of phosphoinositides. Biochimica et Biophysica Acta, 1851(6), 746–758. [Link][5]

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  • Ryu, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. ResearchGate. [Link][25]

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  • Su, T. P., & Hayashi, T. (2003). The Pharmacology of Sigma-1 Receptors. ResearchGate. [Link][15]

  • Rudge, S. A., & Wakelam, M. J. O. (2015). Methods for analyzing phosphoinositides using mass spectrometry. Methods in Molecular Biology, 1296, 127-138. [Link][6]

  • Tsukamoto, S., et al. (1996). Synthesis and Structure-Activity Studies of a Series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and Related Compounds as M1 Muscarinic Agonists. Chemical & Pharmaceutical Bulletin, 44(5), 957-965. [Link][3]

  • Wang, Y., et al. (2023). Kras g12d inhibitors and uses thereof. Google Patents. [22]

  • D'souza, C., & K, G. S. (2025). Structure–activity relationships of KRAS-G12D inhibitors for pancreatic cancer. Drug Discovery Today. [Link][19]

  • Yang, Z., et al. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Pharmacology, 13, 845511. [Link][16]

  • Aydar, E., et al. (2002). The sigma-1 receptor binds to and modulates voltage-gated K+ channels in GT1-7 cells. Journal of Biological Chemistry, 277(49), 47017-47026. [Link][34]

  • Clark, M. G., et al. (2021). Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry. Journal of Proteome Research, 20(6), 3142–3152. [Link][7]

  • Wang, Y. C., et al. (2022). Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice. Drug Design, Development and Therapy, 16, 3285–3298. [Link][35]

  • Pislariu, A. I., et al. (2023). Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 24(13), 10996. [Link][20]

  • National Center for Biotechnology Information. (n.d.). 1-Oxa-7-azaspiro(4.5)decane. In PubChem. [Link][36]

  • Sigma-1 Receptor Channel. (2025). Sigma 1 Receptor Intro Video. In YouTube. [Link][37]

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  • Mistry, S. N., et al. (2019). Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes. ACS Pharmacology & Translational Science, 2(6), 413–425. [Link][38]

  • Closse, A., & Hauser, D. (1984). Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes. Naunyn-Schmiedeberg's Archives of Pharmacology, 326(3), 223-229. [Link][39]

Sources

Exploratory

7-Oxa-1-azaspiro[4.5]decane: A Technical Guide to a Novel Spirocyclic Scaffold for Drug Discovery

Executive Summary: In the contemporary landscape of medicinal chemistry, the pursuit of molecular scaffolds that offer enhanced three-dimensional complexity is paramount for the development of novel therapeutics with imp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: In the contemporary landscape of medicinal chemistry, the pursuit of molecular scaffolds that offer enhanced three-dimensional complexity is paramount for the development of novel therapeutics with improved efficacy and pharmacokinetic profiles. This guide introduces 7-Oxa-1-azaspiro[4.5]decane, a promising and underexplored spirocyclic building block. By virtue of its inherent rigidity, defined spatial orientation of substituents, and favorable physicochemical properties, this scaffold presents a compelling opportunity for researchers and drug development professionals to navigate beyond the confines of "flat" chemistry and unlock new avenues for innovation. This document provides a comprehensive overview of the strategic advantages of spirocycles, a proposed synthetic pathway to 7-Oxa-1-azaspiro[4.5]decane, its characterization, and its potential applications in medicinal chemistry, supported by insights into the utility of closely related analogues.

The Ascendance of Spirocyclic Scaffolds: Escaping "Flatland" in Drug Design

The paradigm of "escape from flatland" has catalyzed a significant shift in medicinal chemistry, steering researchers away from planar, aromatic-heavy molecules towards sp3-rich, three-dimensional structures.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement. Their rigidified nature offers several distinct advantages:

  • Improved Physicochemical Properties: The introduction of a spirocyclic core can lead to enhanced aqueous solubility, reduced lipophilicity (LogP), and improved metabolic stability compared to their non-spirocyclic or aromatic counterparts.[2]

  • Conformational Rigidity: The fixed orientation of atoms in a spirocycle reduces the entropic penalty upon binding to a biological target, potentially leading to higher potency and selectivity.[1]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to unexplored areas of chemical space, offering opportunities for the development of intellectual property and first-in-class therapeutics.

The 7-Oxa-1-azaspiro[4.5]decane core, which integrates a piperidine and a tetrahydrofuran ring through a spiro-center, is particularly noteworthy. This unique arrangement offers a scaffold with a defined three-dimensional shape, positioning substituents in precise vectors for interaction with biological targets. The presence of a secondary amine provides a convenient handle for further derivatization, enabling the exploration of a wide range of chemical diversity.

Synthesis and Characterization of 7-Oxa-1-azaspiro[4.5]decane

Proposed Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic approach to 7-Oxa-1-azaspiro[4.5]decane involves the intramolecular cyclization of a suitably functionalized piperidine precursor. This strategy leverages the commercially available and versatile starting material, N-Boc-4-piperidone.

Diagram: Retrosynthetic Analysis

G Target 7-Oxa-1-azaspiro[4.5]decane Precursor1 N-Boc-4-(2-hydroxyethyl)-4-hydroxypiperidine Target->Precursor1 Intramolecular Cyclization Precursor2 N-Boc-4-piperidone Precursor1->Precursor2 Grignard Reaction

Caption: Retrosynthesis of 7-Oxa-1-azaspiro[4.5]decane.

Detailed Proposed Synthetic Protocol

Expert Insight: This multi-step synthesis is designed for both reliability and scalability. The use of a Boc protecting group for the piperidine nitrogen is a strategic choice, as it is stable under the planned Grignard reaction conditions and can be removed under mild acidic conditions in the final step.

Step 1: Synthesis of N-Boc-4-(2-hydroxyethyl)-4-hydroxypiperidine

  • Materials and Reagents:

    • N-Boc-4-piperidone

    • 2-(Bromoethoxy)ethane

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).

  • Procedure: a. In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add magnesium turnings. b. Add a solution of 2-(bromoethoxy)ethane in anhydrous THF dropwise to initiate the Grignard reagent formation. c. Once the Grignard reagent is formed (as evidenced by a color change and gentle reflux), cool the reaction mixture to 0 °C. d. Add a solution of N-Boc-4-piperidone in anhydrous THF dropwise to the Grignard reagent. e. Allow the reaction to warm to room temperature and stir for 12-16 hours. f. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. g. Extract the aqueous layer with ethyl acetate. h. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to yield the diol.

Step 2: Intramolecular Cyclization to form N-Boc-7-Oxa-1-azaspiro[4.5]decane

  • Materials and Reagents:

    • N-Boc-4-(2-hydroxyethyl)-4-hydroxypiperidine

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure (Mitsunobu Reaction): a. In a flame-dried round-bottom flask under an inert atmosphere, dissolve the diol and triphenylphosphine in anhydrous THF. b. Cool the solution to 0 °C. c. Add DIAD or DEAD dropwise to the cooled solution. The appearance of a characteristic orange color indicates the progress of the reaction. d. Allow the reaction to warm to room temperature and stir for 16-24 hours. e. Monitor the reaction by thin-layer chromatography (TLC). f. Upon completion, concentrate the reaction mixture under reduced pressure. g. Purify the crude product by column chromatography on silica gel to afford N-Boc-7-Oxa-1-azaspiro[4.5]decane.

Step 3: Deprotection to Yield 7-Oxa-1-azaspiro[4.5]decane

  • Materials and Reagents:

    • N-Boc-7-Oxa-1-azaspiro[4.5]decane

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure: a. Dissolve the N-Boc protected spirocycle in dichloromethane. b. Add trifluoroacetic acid or a solution of HCl in dioxane dropwise at 0 °C. c. Stir the reaction at room temperature for 1-4 hours, monitoring by TLC. d. Upon completion, carefully neutralize the reaction with a saturated aqueous solution of NaHCO₃. e. Extract the aqueous layer with dichloromethane. f. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, 7-Oxa-1-azaspiro[4.5]decane.

Characterization Data

The following table summarizes the key physicochemical properties of 7-Oxa-1-azaspiro[4.5]decane, with data primarily sourced from PubChem predictions.[3] Experimental validation of these properties is a crucial step following synthesis.

PropertyValueSource
Molecular Formula C₈H₁₅NOPubChem[3]
Molecular Weight 141.21 g/mol PubChem[3]
Predicted XlogP 0.5PubChem[3]
Monoisotopic Mass 141.11536 g/mol PubChem[3]
Predicted CCS (Ų) [M+H]⁺: 131.3PubChem[3]

Spectral Analysis (Predicted):

  • ¹H NMR: Protons adjacent to the nitrogen and oxygen atoms are expected to appear in the downfield region (δ 2.5-4.0 ppm). The remaining aliphatic protons would likely reside in the upfield region (δ 1.0-2.0 ppm).

  • ¹³C NMR: The spiro carbon would be a key diagnostic signal. Carbons adjacent to the heteroatoms will be deshielded and appear at lower field.

  • Mass Spectrometry: The [M+H]⁺ ion is predicted at m/z 142.12265.[3]

Applications in Drug Discovery and Medicinal Chemistry

While direct applications of 7-Oxa-1-azaspiro[4.5]decane are still emerging, the utility of its close isomers provides a strong rationale for its potential as a valuable building block in drug discovery.

Case Study: 1-Oxa-8-azaspiro[4.5]decane Derivatives as M1 Muscarinic Agonists

Derivatives of the isomeric 1-Oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease. These compounds have shown potent in vitro and in vivo activity, highlighting the potential of the oxa-azaspiro[4.5]decane scaffold to interact with G-protein coupled receptors.

Case Study: 1-Oxa-8-azaspiro[4.5]decane Derivatives as Sigma-1 Receptor Ligands

The sigma-1 receptor is a target for a variety of neurological and psychiatric disorders. Researchers have designed and synthesized 1-Oxa-8-azaspiro[4.5]decane derivatives that exhibit nanomolar affinity for the sigma-1 receptor.[4] This demonstrates the scaffold's suitability for generating ligands for challenging central nervous system targets.

Diagram: Application Workflow

G cluster_0 Scaffold Synthesis cluster_1 Library Generation cluster_2 Screening & Optimization cluster_3 Lead Candidate Scaffold 7-Oxa-1-azaspiro[4.5]decane Derivatization N-Functionalization (e.g., Alkylation, Acylation) Scaffold->Derivatization Screening High-Throughput Screening Derivatization->Screening SAR Structure-Activity Relationship Studies Screening->SAR Lead Optimized Bioactive Molecule SAR->Lead

Caption: Drug discovery workflow utilizing the spirocyclic core.

Experimental Protocols for Derivatization

The secondary amine of 7-Oxa-1-azaspiro[4.5]decane serves as a versatile handle for a variety of chemical transformations, allowing for the rapid generation of diverse chemical libraries.

General Protocol for N-Alkylation
  • Materials and Reagents:

    • 7-Oxa-1-azaspiro[4.5]decane

    • Alkyl halide (e.g., benzyl bromide, methyl iodide)

    • A suitable base (e.g., potassium carbonate, triethylamine)

    • A suitable solvent (e.g., acetonitrile, dimethylformamide)

  • Procedure: a. To a solution of 7-Oxa-1-azaspiro[4.5]decane in the chosen solvent, add the base. b. Add the alkyl halide dropwise at room temperature. c. Stir the reaction mixture for 4-12 hours, monitoring by TLC. d. Upon completion, quench the reaction with water and extract with an organic solvent. e. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. f. Purify the product by column chromatography or crystallization.

General Protocol for N-Acylation
  • Materials and Reagents:

    • 7-Oxa-1-azaspiro[4.5]decane

    • Acyl chloride or acid anhydride

    • A suitable base (e.g., triethylamine, pyridine)

    • A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

  • Procedure: a. To a solution of 7-Oxa-1-azaspiro[4.5]decane and the base in the chosen solvent, add the acylating agent dropwise at 0 °C. b. Allow the reaction to warm to room temperature and stir for 2-6 hours. c. Monitor the reaction by TLC. d. Upon completion, wash the reaction mixture with water and a mild aqueous acid solution. e. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. f. Purify the product by column chromatography or crystallization.

Conclusion and Future Outlook

7-Oxa-1-azaspiro[4.5]decane represents a novel and strategically valuable building block for modern drug discovery. Its inherent three-dimensionality, coupled with the potential for diverse functionalization, positions it as a scaffold with high potential for the development of next-generation therapeutics. The proposed synthetic route provides a clear and actionable pathway for its preparation, opening the door for its broader adoption and exploration by the scientific community. Future research should focus on the experimental validation of the proposed synthesis, a thorough investigation of its physicochemical properties, and its incorporation into a wide array of bioactive molecules to fully elucidate its potential in medicinal chemistry.

References

Sources

Foundational

Conformational Dynamics and Structural Utility of 7-Oxa-1-azaspiro[4.5]decane

The following technical guide details the conformational analysis, 3D geometry, and medicinal utility of 7-Oxa-1-azaspiro[4.5]decane . Executive Summary The 7-oxa-1-azaspiro[4.5]decane scaffold represents a "privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the conformational analysis, 3D geometry, and medicinal utility of 7-Oxa-1-azaspiro[4.5]decane .

Executive Summary

The 7-oxa-1-azaspiro[4.5]decane scaffold represents a "privileged structure" in modern medicinal chemistry, offering a rigid, three-dimensional alternative to flat heteroaromatic systems. Characterized by a high fraction of saturated carbon atoms (


), this spirocyclic core combines the pharmacokinetic benefits of a pyrrolidine  (Ring A) and a tetrahydropyran  (Ring B) fused at a single quaternary carbon.

This guide provides a comprehensive analysis of its 3D geometry, conformational energy landscape, and synthetic accessibility. It is designed for drug developers seeking to utilize this scaffold as a bioisostere for morpholines or piperidines to improve solubility, metabolic stability, and vector positioning in GPCR and enzyme inhibitors.

Structural Fundamentals & Topology

IUPAC Nomenclature and Numbering

The scaffold consists of a 5-membered nitrogen-containing ring (aza) and a 6-membered oxygen-containing ring (oxa) sharing a spiro carbon.

  • System: Spiro[4.5]decane.[1][2][3][4][5][6][7][8]

  • Heteroatoms: Nitrogen at position 1 (Ring A); Oxygen at position 7 (Ring B).

  • Spiro Center: Position 5 (relative to the aza-ring numbering).

Connectivity: The nitrogen atom (N1) defines the start of the numbering in the smaller ring. The sequence proceeds to the spiro junction (C5). The numbering continues into the larger ring, placing the oxygen atom at position 7 (


). This places the oxygen atom in a 

-position relative to the spiro center, creating a distinct electronic and steric environment compared to the 1-oxa-8-aza isomer.
3D Orthogonality

Unlike fused bicyclic systems (e.g., decalin) which are often planar or semi-planar, spirocyclic systems possess inherent orthogonality . The mean plane of the pyrrolidine ring lies effectively perpendicular to the mean plane of the tetrahydropyran ring. This "L-shaped" or "V-shaped" topology allows the scaffold to project substituents into distinct quadrants of biological space, maximizing ligand-receptor interactions.

Conformational Analysis

The conformational energy landscape of 7-oxa-1-azaspiro[4.5]decane is governed by the interplay between the rigid chair conformation of the six-membered ring and the pseudorotation of the five-membered ring.

Ring B (Tetrahydropyran) Dynamics
  • Dominant Conformer: The tetrahydropyran ring predominantly adopts a Chair (

    
    )  conformation. This is the global energy minimum, minimizing torsional strain and 1,3-diaxial interactions.
    
  • The Anomeric Effect: While less pronounced than in glycosides, the dipole orientation of the O7 ether oxygen influences the preferred puckering. The C6-O7 bond length and C5-C6-O7 angle are critical parameters.

  • Spiro-Locking: The spiro center (C5) locks the relative orientation. The bonds connecting the pyrrolidine ring to the spiro center occupy axial and equatorial positions on the tetrahydropyran chair.

    • Observation: In most stable conformers, the bulkier segment of the pyrrolidine ring tends to adopt the equatorial position to minimize 1,3-diaxial steric clashes with the protons on C8 and C10.

Ring A (Pyrrolidine) Dynamics
  • Pseudorotation: The pyrrolidine ring is not planar but exists in a dynamic equilibrium of Envelope (E) and Twist (T) conformations.

  • Nitrogen Inversion: The N1 atom undergoes rapid pyramidal inversion (barrier ~6-8 kcal/mol) unless constrained by a substituent or protonation.

  • Coupled Motion: The flexibility of the pyrrolidine ring "flaps" relative to the rigid tetrahydropyran chair. However, the spiro-fusion significantly restricts the amplitude of this motion compared to an isolated pyrrolidine.

Stereochemical Implications

The spiro carbon (C5) is a stereogenic center.

  • Chirality: The scaffold exists as

    
     and 
    
    
    
    enantiomers.
  • Vector Fidelity: Substituents at N1 or on the carbon backbone have defined exit vectors. For example, an N1-substituent projects at an angle defined by the nitrogen lone pair vector, which is modulated by the specific envelope conformation of the 5-ring.

Visualization of Conformational Logic

Conformation GlobalMin Global Minimum (Chair-Envelope) RingB Ring B (Pyran) Rigid Chair RingB->GlobalMin Dominates Geometry RingA Ring A (Pyrrolidine) Dynamic Envelope RingA->GlobalMin Minor Fluctuations Spiro Spiro Constraint (Orthogonal Planes) Spiro->RingB Locks C5 Spiro->RingA Restricts Pseudorotation Sterics 1,3-Diaxial Interactions Sterics->RingB Destabilizes Twist-Boat

Figure 1: Conformational hierarchy of the 7-oxa-1-azaspiro[4.5]decane system. The rigid pyran ring acts as the structural anchor.

Synthesis and Scalability

The synthetic accessibility of this scaffold has improved significantly, moving from multi-step linear sequences to convergent catalytic methods.

Key Synthetic Pathways
  • Ene Cyclization (Chiral Pool Approach):

    • Precursor:

      
      -Hydroxyolefins derived from Proline .[5][7][8][9][10][11]
      
    • Mechanism: Acid-catalyzed intramolecular ene reaction or Prins cyclization with aldehydes.

    • Advantage: This route transfers the chirality of L-proline to the spiro center, enabling the synthesis of enantiopure scaffolds.

    • Reference: Sridhar et al. demonstrated the ene cyclization of proline derivatives to access 7-oxa-1-azaspiro[4.5]decane scaffolds in high yields [1].[5][7][8][9][10][11]

  • Metal-Catalyzed Relay Cyclization:

    • Catalysts: Gold (Au) and Palladium (Pd) relay catalysis.

    • Mechanism: Cyclization of enynamides or propargylic carbonates. This method allows for the construction of highly substituted derivatives ("dearomatization" strategies).

  • Scalability:

    • Recent process chemistry developments have enabled the synthesis of 7-oxa-1-azaspiro[4.5]decane derivatives on a multigram to kilogram scale (e.g., >100g batches of benzyl-protected intermediates) [2]. This scalability is critical for its adoption in late-stage drug development.

Synthesis Workflow Diagram

Synthesis Start L-Proline Derivative (Chiral Source) Step1 Gamma-Hydroxyolefin Formation Start->Step1 Functionalization Step2 Aldehyde Condensation (Prins/Ene Reaction) Step1->Step2 Lewis Acid (BF3·OEt2) Product 7-Oxa-1-azaspiro[4.5]decane (Enantiopure) Step2->Product Cyclization

Figure 2: The "Chiral Pool" synthetic route utilizing proline to control absolute stereochemistry.[12]

Medicinal Chemistry Applications

Pharmacophore Features
  • Lipophilicity Modulation: The ether oxygen lowers

    
     compared to the carbocyclic spiro[4.5]decane, improving aqueous solubility.
    
  • Metabolic Stability: The spiro center blocks metabolic oxidation at the

    
    -carbon of the amine (a common clearance pathway for piperidines/pyrrolidines).
    
  • Vector Positioning: Ideal for rigidifying linkers in PROTACs or positioning pharmacophores in GPCR ligands.

Therapeutic Areas
  • GPCR Agonists: The scaffold mimics the acetylcholine pharmacophore. Derivatives have been explored as Muscarinic M1 agonists for Alzheimer's disease and Serotonin (5-HT) ligands [3].

  • Hypertension: Carboxy-substituted derivatives (proline analogs) function as ACE inhibitors , leveraging the rigid backbone to fit the enzyme's active site [4].

  • Sigma Receptors: The spiro-piperidine/pyrrolidine motif is a classic pharmacophore for Sigma-1 receptor ligands, used in treating neuropathic pain [5].

Experimental Characterization Protocol

To validate the geometry of synthesized derivatives, the following protocol is recommended:

MethodPurposeKey Parameter / Observation
1D NMR (

)
Structure VerificationDistinct chemical shift of Spiro-C5 (~60-70 ppm).
2D NOESY Relative StereochemistryCross-peaks between Ring A protons and axial/equatorial Ring B protons confirm the spiro-configuration.
X-Ray Crystallography Absolute ConfigurationGold Standard. Confirms the chair puckering and orthogonality.
qNMR Purity AssayEssential for biological testing (target >95% purity).

References

  • Ene Cyclization Reaction in Heterocycle Synthesis. ResearchGate. Available at: [Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. Available at: [Link]

  • Ring-Rearrangement Metathesis of 1-Substituted 7-Azanorbornenes. Journal of Organic Chemistry. Available at: [Link]

  • Carboxyalkyl dipeptides, processes for their production and pharmaceutical compositions.Google Patents (CA1341206C).
  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

Technical Deep Dive: The Strategic Role of 7-Oxa-1-azaspiro[4.5]decane in Fragment-Based Drug Discovery (FBDD)

Topic: Role of 7-Oxa-1-azaspiro[4.5]decane in Fragment-Based Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: Escaping "Fla...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 7-Oxa-1-azaspiro[4.5]decane in Fragment-Based Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: Escaping "Flatland"

In the modern landscape of Fragment-Based Drug Discovery (FBDD), the "low-hanging fruit" of planar, aromatic-rich libraries has largely been harvested.[1] The current frontier lies in exploring three-dimensional (3D) chemical space to improve physicochemical properties and access novel intellectual property.[2]

7-Oxa-1-azaspiro[4.5]decane represents a privileged spirocyclic scaffold that addresses this critical need.[1] By fusing a five-membered nitrogenous ring (pyrrolidine) with a six-membered oxygenated ring (tetrahydropyran) at a single quaternary carbon, this scaffold offers:

  • High Fsp³ Character: Enhanced solubility and metabolic stability compared to flat heteroaromatics.

  • Orthogonal Vectors: Precise geometric orientation of substituents, allowing for unique exploration of protein sub-pockets.

  • Reduced Lipophilicity: The ether oxygen lowers logP while acting as a specific hydrogen bond acceptor.

This guide details the physicochemical profile, synthesis, and application of this scaffold in hit-to-lead optimization.[1]

Chemical Profile & Physicochemical Properties[3][4][5][6][7]

The 7-oxa-1-azaspiro[4.5]decane core is distinct from its isomer, 1-oxa-8-azaspiro[4.5]decane (a piperidine derivative).[1] The 1-aza (pyrrolidine) component provides a tighter steric profile and a secondary amine handle for rapid diversification.[1]

Table 1: Physicochemical Comparison

Comparison of the spirocyclic core against a standard planar fragment.

Property7-Oxa-1-azaspiro[4.5]decane4-Phenylpyrrolidine (Planar Analog)Impact in FBDD
Formula C₈H₁₅NOC₁₀H₁₃N--
MW (Da) 141.21147.22Ideal for fragment libraries (<200 Da).[1]
ClogP ~0.5 - 0.8~2.3Lower lipophilicity reduces non-specific binding.[1]
TPSA (Ų) ~21.3~12.0Oxygen adds polarity without excessive H-bond donors.[1]
Fsp³ 1.0 (100%)0.4 (40%)High 3D character correlates with clinical success.[1]
H-Bond Donors 1 (NH)1 (NH)Handle for growth.[1]
H-Bond Acceptors 2 (N, O)1 (N)Ether oxygen engages specific water networks.[1]

Synthesis & Functionalization Strategy

Accessing spirocyclic scaffolds requires robust chemistry that can tolerate diverse functionality. Below is a self-validating protocol for synthesizing the core scaffold from commercially available precursors.

Core Synthesis Protocol: The Isonitrile Route

This method utilizes the reactivity of isonitriles with ketones to form the spiro-pyrrolidine ring efficiently.[1]

Reagents:

  • Precursor: Tetrahydro-4H-pyran-4-one (CAS: 29943-42-8)[1]

  • Reagent: Ethyl isocyanoacetate[1]

  • Base: Potassium tert-butoxide (t-BuOK)[1]

  • Solvent: THF / Ethanol[1]

Step-by-Step Methodology:

  • Formation of the Spiro-Imidazoline Intermediate:

    • Dissolve tetrahydro-4H-pyran-4-one (1.0 eq) and ethyl isocyanoacetate (1.1 eq) in dry THF at 0°C.

    • Dropwise add a solution of t-BuOK (1.2 eq) in THF.

    • Mechanistic Insight: The isocyanoacetate undergoes an aldol-like addition to the ketone, followed by cyclization to form an oxazoline or imidazoline intermediate depending on conditions.

  • Hydrolysis & Decarboxylation:

    • Treat the intermediate with concentrated HCl in ethanol under reflux for 4 hours.

    • Result: This opens the intermediate ring and hydrolyzes the ester, yielding the spiro-pyrrolidine-2-carboxylic acid derivative.[1]

  • Reduction to the Core Scaffold:

    • The carboxylic acid moiety can be removed via thermal decarboxylation (if desired) or reduced to a hydroxymethyl group (using LiAlH₄) to provide an additional vector.

    • To obtain the parent 7-oxa-1-azaspiro[4.5]decane, a standard decarboxylation protocol (heating in diphenyl ether) is applied to the carboxylic acid intermediate.[1]

  • Validation:

    • ¹H NMR (CDCl₃): Look for the disappearance of the ethyl ester signals and the distinct multiplets of the pyran ring (3.4–3.8 ppm) and pyrrolidine ring (2.8–3.1 ppm).

    • LC-MS: Confirm mass [M+H]⁺ = 142.1.[1]

Application in Fragment-Based Drug Discovery[1]

Library Design & Screening

The scaffold is typically included in "3D-enriched" fragment libraries.[1] Because the secondary amine is a "hot spot" for conjugation, it is often protected (e.g., Boc) during storage or kept as a free base for direct soaking experiments.

Screening Workflow:

  • Solubility Check: The ether oxygen ensures high solubility in DMSO/buffer (PBS), making it suitable for high-concentration NMR screening (0.5 – 1.0 mM).

  • Ligand Efficiency (LE): Due to its low MW (141 Da), even weak binding (mM Kd) yields high LE, a critical metric in FBDD.

  • Detection:

    • STD-NMR: Saturation Transfer Difference NMR is ideal.[1] The aliphatic protons of the spirocycle provide clear signals that are easily distinguished from protein background.

    • SPR: Surface Plasmon Resonance confirms binding kinetics.

Hit-to-Lead Optimization (The "Grow" Strategy)

Once the core binds, the strategy shifts to growing the fragment. The 7-oxa-1-azaspiro[4.5]decane scaffold offers two primary vectors:

  • Vector A (Nitrogen): The secondary amine is the primary handle.

    • Chemistry: Amide coupling, reductive amination, sulfonylation.

    • Target: Reaching into adjacent hydrophobic pockets or interacting with backbone carbonyls.

  • Vector B (Pyran Oxygen):

    • Role: Acts as an anchor via H-bonding to conserved water molecules or polar residues (e.g., Ser, Thr, Tyr).

    • Modification: While the oxygen itself is fixed, substitution on the pyran ring (e.g., at the 3- or 5-position relative to the spiro center) can be achieved if using substituted precursors.

Visualization of Workflows

Figure 1: Synthesis & FBDD Workflow

A logical flow from raw materials to optimized lead compound.

G Start Tetrahydro-4H-pyran-4-one Step1 Aldol/Cyclization (Ethyl isocyanoacetate) Start->Step1 Intermediate Spiro-Imidazoline Intermediate Step1->Intermediate Step2 Hydrolysis & Decarboxylation Intermediate->Step2 Core 7-Oxa-1-azaspiro[4.5]decane (The Fragment) Step2->Core Screen Screening (STD-NMR / SPR) Core->Screen Library Entry Hit Validated Hit (High LE) Screen->Hit Kd < 1mM Opt Vector Growth (Amide Coupling/Alkylation) Hit->Opt N-Functionalization Lead Lead Candidate (High Affinity) Opt->Lead

Caption: Synthesis of the spirocyclic core and its progression through the FBDD pipeline.

Figure 2: Chemical Space & Vector Analysis

Comparison of the spiro scaffold versus traditional flat aromatics.

ChemicalSpace Flat Flat Aromatic (e.g., Phenyl-pyrrolidine) Target Protein Binding Pocket (Complex Geometry) Flat->Target Pi-Stacking Only Spiro 7-Oxa-1-azaspiro[4.5]decane (Spiro Scaffold) Prop1 Solubility (LogP < 1) Spiro->Prop1 Prop2 3D Vector (Fsp3 = 1.0) Spiro->Prop2 Prop3 Metabolic Stability Spiro->Prop3 Spiro->Target Shape Complementarity Prop2->Target Access Novel Sub-pockets

Caption: The spiro scaffold offers superior physicochemical properties and vector access compared to flat analogs.[1]

References

  • PubChem. Compound Summary: 7-Oxa-1-azaspiro[4.5]decane.[1][3][4] National Library of Medicine. [Link]

  • Hiesinger, K., et al. (2021).[5][6] Spirocyclic Scaffolds in Medicinal Chemistry.[2][5][6][7][8][9] Journal of Medicinal Chemistry.[6] [Link]

  • Zheng, H., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[2][5][6][10][7][8][9][11] Expert Opinion on Drug Discovery.[5] [Link]

  • Burkhard, J. A., et al. (2010). Escaping from Flatland: Stereochemical Features of Drug-Like Compounds. Journal of Medicinal Chemistry.[6] [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry.[1] Chemical Reviews. [Link]

Sources

Foundational

Physicochemical Profile and LogP of 7-Oxa-1-azaspiro[4.5]decane Derivatives

The following guide provides an in-depth technical analysis of the 7-oxa-1-azaspiro[4.5]decane scaffold, designed for medicinal chemists and drug discovery professionals. Technical Whitepaper | Version 2.0 Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 7-oxa-1-azaspiro[4.5]decane scaffold, designed for medicinal chemists and drug discovery professionals.

Technical Whitepaper | Version 2.0

Executive Summary

The 7-oxa-1-azaspiro[4.5]decane scaffold represents a strategic structural motif in modern medicinal chemistry, offering a solution to the "flatland" problem associated with traditional aromatic drug candidates. By fusing a pyrrolidine ring (Ring A) with a tetrahydropyran ring (Ring B) at a spiro-junction, this scaffold introduces defined three-dimensional vectors while maintaining a low molecular weight and high fraction of sp3-hybridized carbons (


).

This guide details the physicochemical attributes—specifically LogP , pKa , and Lipophilicity Efficiency (LipE) —that make this scaffold a superior bioisostere for proline and morpholine derivatives.

Structural Analysis & Nomenclature

Precise nomenclature is critical for this asymmetric spirocycle.

  • IUPAC Name: 7-oxa-1-azaspiro[4.5]decane[1][2][3][4][5]

  • Core Geometry: A 5-membered nitrogenous ring (pyrrolidine) spiro-fused to a 6-membered oxygenated ring (tetrahydropyran).

  • Numbering System:

    • Position 1: Nitrogen atom (in the 5-membered ring).

    • Position 5: Spiro-quaternary carbon.

    • Position 7: Oxygen atom (in the 6-membered ring), located

      
       to the spiro center.
      
  • Chirality: The spiro-carbon (C5) is a stereogenic center. Derivatives synthesized from L-proline typically yield defined stereochemistry (e.g., (5S)), which is crucial for target engagement (e.g., Sigma-1 receptors).

Electronic Environment

The O7 ether oxygen exerts a through-bond inductive electron-withdrawing effect ($ -I $) on the spiro center, which subtly propagates to the N1 amine . However, because the oxygen is


 to the spiro center (and 

to the nitrogen), the basicity of N1 is only marginally attenuated compared to a parent pyrrolidine.

Physicochemical Profiling

Partition Coefficient (LogP) & Distribution Coefficient (LogD)

The lipophilicity of the 7-oxa-1-azaspiro[4.5]decane core is significantly lower than its carbocyclic analog (spiro[4.5]decane) due to the desolvation penalty of the ether oxygen.

ParameterValue / RangeContext
cLogP (Core) 0.5 ± 0.2 Highly polar core; ideal for fragment-based design.
Experimental LogP 0.47 - 0.90 Varies with N-substitution. Unsubstituted amine is highly water-soluble.
LogD

-1.5 to -0.5 At physiological pH, the amine (pKa ~10) is protonated, driving LogD negative.

LogP (vs. Carbocycle)
-1.3 units The O7 atom reduces lipophilicity by ~1.3 log units compared to methylene.

Design Insight: The low intrinsic LogP allows for the attachment of lipophilic pharmacophores (e.g., fluorobenzyl groups) without violating Lipinski's Rule of 5. This makes the scaffold an excellent "solubility anchor."

Acid Dissociation Constant (pKa)
  • Experimental pKa (N1-H): 9.8 – 10.2

  • Comparison: Slightly lower than pyrrolidine (pKa 11.3) due to the field effect of the O7 oxygen.

  • Implication: The amine is >99% protonated at physiological pH (7.4), facilitating electrostatic interactions with aspartate/glutamate residues in GPCR binding pockets (e.g.,

    
     receptor).
    
Lipophilicity Efficiency (LipE)

This scaffold excels in LipE (LipE = pIC


 - LogP). By providing a rigid orientation of substituents without adding unnecessary lipophilicity, derivatives often achieve high potency with minimal non-specific binding.

Synthesis Protocol: Proline-Derived Ene Cyclization

The most authoritative route for constructing the 7-oxa-1-azaspiro[4.5]decane core with stereocontrol utilizes a Carbonyl-Ene Cyclization starting from L-proline. This method ensures the retention of chirality.

Reaction Workflow

Prerequisites: An inert atmosphere (Ar/N


), anhydrous solvents (DCM).
  • Precursor Synthesis: L-Proline is converted to a

    
    -hydroxyalkene derivative.[2][3]
    
  • Lewis Acid Activation: A Lewis acid (e.g., SnCl

    
     or BF
    
    
    
    OEt
    
    
    ) coordinates to the aldehyde partner.
  • Cyclization: The alkene moiety of the proline derivative attacks the activated aldehyde (Prins/Ene mechanism), closing the 6-membered ether ring.

Visualized Pathway (DOT)

SynthesisWorkflow cluster_legend Reaction Phase Proline L-Proline (Chiral Source) Intermed γ-Hydroxyalkene Intermediate Proline->Intermed 1. Weinreb Amide 2. Grignard (Allyl) TS Oxocarbenium Transition State Intermed->TS + Aldehyde Aldehyde R-CHO (Aldehyde) Aldehyde->TS LewisAcid Lewis Acid (SnCl4 / BF3) LewisAcid->TS Activation Product 7-Oxa-1-azaspiro[4.5]decane (Scaffold) TS->Product Ene Cyclization (Ring Closure)

Figure 1: Stereoselective synthesis of the 7-oxa-1-azaspiro[4.5]decane scaffold via Lewis Acid-catalyzed Ene Cyclization.

Experimental Validation of LogP

To validate the calculated LogP of new derivatives, the Potentiometric Titration method is recommended over Shake-Flask for ionizable amines.

Protocol: Potentiometric LogP Determination

Rationale: Since the scaffold contains a basic amine, LogP is pH-dependent (LogD). Potentiometry measures the shift in pKa in the presence of octanol, providing a highly accurate LogP of the neutral species.

Steps:

  • Preparation: Dissolve 5 mg of the derivative in 10 mL of water/methanol (if needed for solubility).

  • Titration A (Aqueous): Titrate with 0.1 M HCl/NaOH to determine aqueous pKa.

  • Titration B (Octanol/Water): Add water-saturated octanol (e.g., 10 mL) and repeat titration under vigorous stirring.

  • Calculation: The shift in the apparent pKa (

    
    ) correlates directly to the partition coefficient of the neutral species (
    
    
    
    ).
    
    
    (Where R is the volume ratio of octanol to water).

Applications & Case Studies

The 7-oxa-1-azaspiro[4.5]decane scaffold is currently utilized in high-value therapeutic areas:

  • Sigma-1 (

    
    ) Receptor Ligands: 
    
    • Substituted benzyl derivatives at N1 show nanomolar affinity (

      
       < 10 nM) for 
      
      
      
      receptors.
    • Mechanism: The basic N1 interacts with Asp126, while the spiro-ether bulk occupies the hydrophobic pocket, modulating calcium signaling in neurodegenerative models.

  • Peptidomimetics (ACE Inhibitors):

    • The scaffold acts as a constrained Proline bioisostere .

    • Incorporation into dipeptides (e.g., alanyl-spirodecane) improves metabolic stability against prolyl oligopeptidases compared to native proline.

Physicochemical Decision Tree

Use this logic flow to optimize derivatives based on the scaffold.

DecisionTree Start Derivative Design (7-Oxa-1-azaspiro[4.5]decane) Target Target CNS? Start->Target YesCNS Need LogD > 1.5 Target->YesCNS Yes NoCNS Peripheral Target Target->NoCNS No Mod1 Add Lipophilic Group (e.g., Fluorobenzyl at N1) YesCNS->Mod1 Mod2 Keep Polar/Small (e.g., Acetyl/Methyl at N1) NoCNS->Mod2 Result1 High BBB Permeability (Sigma-1 Ligands) Mod1->Result1 Result2 High Solubility/Renal Cl (Peptidomimetics) Mod2->Result2

Figure 2: Optimization strategy for spirocyclic derivatives based on therapeutic localization.

References

  • Synthesis via Ene Cyclization: Sridhar, P. R., et al. "Stereoselective synthesis of 7-oxa-1-azaspiro[4.5]decane scaffolds via ene cyclization." Tetrahedron Letters, 2009.

  • Sigma-1 Receptor Ligands: Jia, H., et al. "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorganic & Medicinal Chemistry, 2020.

  • Physicochemical Data (PubChem): "7-oxa-1-azaspiro[4.5]decane (Compound CID 55280007)." National Center for Biotechnology Information.

  • Spirocyclic Scaffolds in Drug Design: Carreira, E. M., et al. "A general approach to a new generation of spirocyclic molecules – oxa-spirocycles." Chemical Science, 2013.

  • LogP Prediction Models: XLogP3 Method Description. "Computation of Octanol-Water Partition Coefficients." Journal of Chemical Information and Modeling.

Sources

Exploratory

The Spiro[4.5]decane Heterocycle: A Privileged Scaffold in Modern Pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in pharmaceutical sciences...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in pharmaceutical sciences. Within the vast landscape of medicinal chemistry, the spiro[4.5]decane heterocyclic scaffold has emerged as a "privileged structure"—a molecular framework that is recurrently identified as a ligand for a diverse array of biological targets. This guide provides a comprehensive technical overview of the synthesis, pharmacological activities, and structure-activity relationships (SAR) of spiro[4.5]decane heterocycles, offering field-proven insights for professionals engaged in drug discovery and development.

The Architectural Advantage of the Spiro[4.5]decane Core

The spiro[4.5]decane framework, characterized by a cyclopentane ring and a cyclohexane ring sharing a single carbon atom, offers a unique three-dimensional architecture. This rigid yet versatile scaffold provides several advantages in drug design:

  • Precise Vectorial Display of Substituents: The fixed spatial orientation of substituents on the spirocyclic core allows for precise interaction with biological targets, enhancing potency and selectivity.

  • Novel Chemical Space: The non-planar nature of the spiro[4.5]decane system enables exploration of novel chemical space, often leading to the discovery of compounds with unique pharmacological profiles.

  • Improved Physicochemical Properties: The introduction of a spiro center can favorably modulate key physicochemical properties such as solubility and metabolic stability, which are critical for drug development.

The inherent structural complexity of spirocycles has historically presented synthetic challenges. However, recent advancements in synthetic methodologies, including multicomponent domino reactions and catalytic dearomatization spirocyclization, have made these intricate structures more accessible for medicinal chemistry campaigns.[1]

Anticancer Activity: A Multi-pronged Assault on Malignancy

Spiro[4.5]decane heterocycles have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.

Kinase Inhibition: Halting Uncontrolled Cell Proliferation

A prominent mechanism of action for many anticancer spiro[4.5]decane derivatives is the inhibition of protein kinases, enzymes that play a central role in cell signaling and proliferation.[2] For instance, certain spiro[4.5]decane-containing compounds have been identified as potent inhibitors of Receptor Tyrosine Kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.[3]

Furthermore, 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed cell death.[4] One such derivative, compound 41 , exhibited a half-maximal inhibitory concentration (IC50) of 92 nM against RIPK1 and demonstrated a significant anti-necroptotic effect in U937 cells.[4]

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, spiro[4.5]decane heterocycles can trigger programmed cell death (apoptosis) and halt the cell cycle in cancer cells. Spirooxindole derivatives, a well-studied class of spiro compounds, have been shown to induce apoptosis by disrupting the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2.[5][6] This disruption leads to the stabilization and activation of p53, which in turn initiates the apoptotic cascade.[6]

Some halogenated spiro-oxindoles have also been observed to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest at the G1/S transition phase.[6]

Table 1: Anticancer Activity of Representative Spiro[4.5]decane Heterocycles

Compound ClassTarget/MechanismExample CompoundCell Line(s)IC50 ValueReference
2,8-Diazaspiro[4.5]decan-1-onesRIPK1 InhibitionCompound 41 U93792 nM[4]
Spiroisoxazoline oxindolesp53-MDM2 Interaction InhibitionNot specifiedVariousSuperior to Nutlin-3[5]
Spirobenzo[h]chromenesEGFR and B-RAF InhibitionCompound 16 MCF-7, HT-29, A5491.2 µM (EGFR)[3]
Spiro-pyrrolopyridazinesEGFR InhibitionSPP10MCF-7, H69AR, PC-32.31 µM, 3.16 µM, 4.2 µM[7]

Experimental Protocol: MTT Assay for Anticancer Activity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic potential of compounds against cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, PC3, HL60, SNB19) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test spiro[4.5]decane compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Causality of Experimental Choices:

  • The use of multiple cell lines from different cancer types provides a broader understanding of the compound's activity spectrum.

  • The 48-72 hour incubation period allows for sufficient time for the compound to exert its cytotoxic or cytostatic effects.

  • The MTT assay is chosen for its reliability, reproducibility, and suitability for high-throughput screening.

Diagram: Anticancer Mechanisms of Spiro[4.5]decane Heterocycles

anticancer_mechanisms cluster_mechanisms Cellular Effects cluster_outcomes Tumor Outcomes Spiro Spiro[4.5]decane Heterocycles Kinase_Inhibition Kinase Inhibition (e.g., EGFR, RIPK1) Spiro->Kinase_Inhibition p53_MDM2 p53-MDM2 Disruption Spiro->p53_MDM2 Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G1/S phase) Spiro->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Proliferation Kinase_Inhibition->Proliferation_Inhibition Apoptosis Apoptosis (Programmed Cell Death) p53_MDM2->Apoptosis Cell_Cycle_Arrest->Proliferation_Inhibition

Caption: Diverse anticancer mechanisms of spiro[4.5]decane heterocycles.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. Spiro[4.5]decane heterocycles have shown promise in this area, with several derivatives exhibiting potent activity against a range of pathogens.

Spiro-4H-pyran derivatives, for example, have been synthesized and evaluated for their antimicrobial properties. One such compound, containing both indole and cytosine moieties, demonstrated significant antibacterial effects against Staphylococcus aureus and Streptococcus pyogenes.[1]

The mechanism of antimicrobial action for these compounds is still under investigation, but it is hypothesized that their rigid, lipophilic structures may facilitate disruption of the bacterial cell membrane, leading to cell death.

Table 2: Antimicrobial Activity of a Spiro-4H-pyran Derivative

CompoundBacterial StrainMIC (µg/mL)Reference
Spiro-4H-pyran with indole and cytosineStaphylococcus aureusNot specified, but showed greatest inhibitory activity[1]
Streptococcus pyogenesNot specified, but showed greatest inhibitory activity[1]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution: Perform a two-fold serial dilution of the test spiro[4.5]decane compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Causality of Experimental Choices:

  • Standardized inoculum ensures reproducibility of the assay.

  • Serial dilution allows for the precise determination of the MIC value.

  • The inclusion of controls is essential for validating the assay results.

Central Nervous System (CNS) Applications: Modulating Neuronal Function

The unique structural features of spiro[4.5]decane heterocycles make them attractive candidates for targeting CNS disorders. Their rigid conformation can provide the necessary selectivity for specific receptor subtypes, and their lipophilicity can be tuned to facilitate blood-brain barrier penetration.

Acetylcholinesterase Inhibition

Some spiro[4.5]decane derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Neuroprotection

Spiro-derivatives of 1,3-thiazine have been synthesized and shown to block glutamate-induced calcium ion uptake in rat brain synaptosomes, suggesting a potential neuroprotective effect against excitotoxicity, a common pathway in many neurodegenerative diseases.[8]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay for measuring AChE activity and screening for its inhibitors.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 8.0), the test spiro[4.5]decane compound, and AChE enzyme.

  • Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

  • Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine iodide, and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Absorbance Measurement: Measure the increase in absorbance at 412 nm over time. The rate of color development is proportional to the AChE activity.

  • Inhibition Calculation: Calculate the percentage of inhibition by comparing the rate of reaction in the presence and absence of the test compound.

Causality of Experimental Choices:

  • The use of a specific pH and temperature ensures optimal enzyme activity.

  • Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is added.

  • DTNB reacts with the product of the enzymatic reaction (thiocholine) to produce a colored compound, allowing for spectrophotometric quantification.

Diagram: Workflow for CNS Drug Discovery with Spiro[4.5]decane Heterocycles

cns_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Evaluation Synthesis Synthesis of Spiro[4.5]decane Library Purification Purification & Structural Elucidation (NMR, MS) Synthesis->Purification AChE_Assay AChE Inhibition Assay Purification->AChE_Assay Neuroprotection_Assay Neuroprotection Assays (e.g., against excitotoxicity) Purification->Neuroprotection_Assay SAR Structure-Activity Relationship (SAR) Studies AChE_Assay->SAR Neuroprotection_Assay->SAR ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET Animal_Models Animal Models of Neurodegenerative Diseases ADMET->Animal_Models

Caption: A typical workflow for the discovery of CNS-active spiro[4.5]decane heterocycles.

Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases

A particularly promising application of spiro[4.5]decane heterocycles is the inhibition of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). PHDs are enzymes that regulate the stability of HIF-1α, a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia).

1,3,8-Triazaspiro[4.5]decane-2,4-diones have been identified as potent pan-inhibitors of the PHD enzyme family.[9] By inhibiting PHDs, these compounds stabilize HIF-1α, leading to the upregulation of genes involved in erythropoiesis (red blood cell production), such as erythropoietin (EPO). This makes them attractive candidates for the treatment of anemia associated with chronic kidney disease.[9]

The development of these spirohydantoins involved extensive structure-activity relationship (SAR) studies to optimize their potency and pharmacokinetic properties.[2]

Conclusion and Future Perspectives

The spiro[4.5]decane heterocyclic scaffold has firmly established its place as a privileged structure in modern pharmacology. Its unique three-dimensional architecture provides a fertile ground for the discovery of novel therapeutic agents with diverse pharmacological activities. The examples highlighted in this guide, from anticancer and antimicrobial agents to CNS modulators and HIF prolyl hydroxylase inhibitors, underscore the broad therapeutic potential of this remarkable molecular framework.

Future research in this area will likely focus on:

  • Development of Novel Synthetic Methodologies: Continued innovation in synthetic chemistry will be crucial for accessing an even greater diversity of spiro[4.5]decane heterocycles.

  • Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design.

  • Exploration of New Therapeutic Areas: The versatility of the spiro[4.5]decane scaffold suggests that its therapeutic applications are far from exhausted, with potential for development in areas such as antiviral and anti-inflammatory therapies.

As our understanding of disease biology continues to evolve, the spiro[4.5]decane heterocycle is poised to remain a cornerstone of medicinal chemistry efforts to develop the next generation of innovative medicines.

References

  • Barakat, A., et al. (2021). Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. Molecules, 26(15), 4483.
  • Chen, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686.
  • da Silva, A. B., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8051.
  • de Almeida, L., et al. (2014). Synthesis and evaluation of spiroisoxazoline oxindoles as anticancer agents. Bioorganic & Medicinal Chemistry, 22(1), 336-343.
  • Gholamzadeh, Z., et al. (2018). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Iranian Journal of Pharmaceutical Research, 17(2), 576-586.
  • Kaminski, K., et al. (2008). Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro [4.4] nonane-and [4.5] decane-1, 3-diones: Part V. European Journal of Medicinal Chemistry, 43(1), 53-61.
  • Kaur, M., et al. (2021). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. Journal of Biomolecular Structure and Dynamics, 39(18), 7169-7193.
  • Mohammed, I., et al. (2023). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Medicinal Chemistry, 14(7), 1238-1257.
  • Nagy, M., et al. (2024).
  • Scott, J. S., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. Journal of Medicinal Chemistry, 55(9), 4466-4480.
  • Yilmaz, I., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega, 9(22), 24653–24669.
  • Zareef, M., et al. (2018). Design, synthesis and anticancer evaluation of novel spirobenzo[h]chromene and spirochromane derivatives with dual EGFR and B-RAF inhibitory activities. European Journal of Medicinal Chemistry, 150, 846-860.
  • Zefirov, N. S., et al. (2014). Synthesis, biological activity, distribution and membrane permeability of novel spiro-thiazines as potent neuroprotectors. European Journal of Medicinal Chemistry, 78, 204-213.
  • Zhang, H., et al. (2023). Design, Synthesis, and Pharmacological Evaluation of Spiro[carbazole-3,3′-pyrrolidine] Derivatives as cGAS Inhibitors for Treatment of Acute Lung Injury. Journal of Medicinal Chemistry, 66(15), 10467–10485.
  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • National Committee for Clinical Laboratory Standards. (2003). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Sixth Edition. NCCLS document M7-A6.
  • Schofield, C. J., et al. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm, 10(4), 574-580.
  • Sigma-Aldrich. Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin.
  • Thermo Fisher Scientific. (n.d.). MTT Cell Viability Assay.
  • Wang, W., et al. (2023). Construction of Spiro[4.5]decanes via Annulations of Azadienes with Nazarov Reagent and DFT Studies. Chemistry – An Asian Journal, 18(14), e202300305.
  • Scott, J. S., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 55(9), 4466-4480.
  • Zareef, M., et al. (2018). Design, synthesis and anticancer evaluation of novel spirobenzo[h]chromene and spirochromane derivatives with dual EGFR and B-RAF inhibitory activities. European Journal of Medicinal Chemistry, 150, 846-860.
  • Yilmaz, I., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega, 9(22), 24653–24669.
  • Gholamzadeh, Z., et al. (2018). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Iranian Journal of Pharmaceutical Research, 17(2), 576-586.
  • Zefirov, N. S., et al. (2014). Synthesis, biological activity, distribution and membrane permeability of novel spiro-thiazines as potent neuroprotectors. European Journal of Medicinal Chemistry, 78, 204-213.
  • Schofield, C. J., et al. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm, 10(4), 574-580.
  • Scott, J. S., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 55(9), 4466-4480.
  • da Silva, A. B., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8051.
  • Chen, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686.
  • de Almeida, L., et al. (2014). Synthesis and evaluation of spiroisoxazoline oxindoles as anticancer agents. Bioorganic & Medicinal Chemistry, 22(1), 336-343.
  • Kaur, M., et al. (2021). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. Journal of Biomolecular Structure and Dynamics, 39(18), 7169-7193.
  • Nagy, M., et al. (2024).
  • Mohammed, I., et al. (2023). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Medicinal Chemistry, 14(7), 1238-1257.
  • Zhang, H., et al. (2023). Design, Synthesis, and Pharmacological Evaluation of Spiro[carbazole-3,3′-pyrrolidine] Derivatives as cGAS Inhibitors for Treatment of Acute Lung Injury. Journal of Medicinal Chemistry, 66(15), 10467–10485.
  • Wang, W., et al. (2023). Construction of Spiro[4.5]decanes via Annulations of Azadienes with Nazarov Reagent and DFT Studies. Chemistry – An Asian Journal, 18(14), e202300305.
  • Barakat, A., et al. (2021). Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. Molecules, 26(15), 4483.
  • Kaminski, K., et al. (2008). Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro [4.4] nonane-and [4.5] decane-1, 3-diones: Part V. European Journal of Medicinal Chemistry, 43(1), 53-61.
  • Scott, J. S., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. Journal of Medicinal Chemistry, 55(9), 4466-4480.
  • Kaur, M., et al. (2021). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. Journal of Biomolecular Structure and Dynamics, 39(18), 7169-7193.
  • Zefirov, N. S., et al. (2014). Synthesis, biological activity, distribution and membrane permeability of novel spiro-thiazines as potent neuroprotectors. European Journal of Medicinal Chemistry, 78, 204-213.
  • Chen, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686.
  • Zareef, M., et al. (2018). Design, synthesis and anticancer evaluation of novel spirobenzo[h]chromene and spirochromane derivatives with dual EGFR and B-RAF inhibitory activities. European Journal of Medicinal Chemistry, 150, 846-860.
  • Yilmaz, I., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega, 9(22), 24653–24669.
  • Gholamzadeh, Z., et al. (2018). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Iranian Journal of Pharmaceutical Research, 17(2), 576-586.
  • de Almeida, L., et al. (2014). Synthesis and evaluation of spiroisoxazoline oxindoles as anticancer agents. Bioorganic & Medicinal Chemistry, 22(1), 336-343.
  • Schofield, C. J., et al. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm, 10(4), 574-580.
  • da Silva, A. B., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8051.
  • Mohammed, I., et al. (2023). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Medicinal Chemistry, 14(7), 1238-1257.
  • Nagy, M., et al. (2024).
  • Zhang, H., et al. (2023). Design, Synthesis, and Pharmacological Evaluation of Spiro[carbazole-3,3′-pyrrolidine] Derivatives as cGAS Inhibitors for Treatment of Acute Lung Injury. Journal of Medicinal Chemistry, 66(15), 10467–10485.
  • Wang, W., et al. (2023). Construction of Spiro[4.5]decanes via Annulations of Azadienes with Nazarov Reagent and DFT Studies. Chemistry – An Asian Journal, 18(14), e202300305.
  • Barakat, A., et al. (2021). Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. Molecules, 26(15), 4483.
  • Kaminski, K., et al. (2008). Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro [4.4] nonane-and [4.5] decane-1, 3-diones: Part V. European Journal of Medicinal Chemistry, 43(1), 53-61.
  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • National Committee for Clinical Laboratory Standards. (2003). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Sixth Edition. NCCLS document M7-A6.
  • Sigma-Aldrich. Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin.
  • Thermo Fisher Scientific. (n.d.). MTT Cell Viability Assay.

Sources

Foundational

Therapeutic Potential of 7-Oxa-1-azaspiro[4.5]decane Analogs

The following technical guide provides an in-depth analysis of the 7-Oxa-1-azaspiro[4.5]decane scaffold, synthesizing its chemical architecture, synthetic accessibility, and therapeutic utility in modern drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 7-Oxa-1-azaspiro[4.5]decane scaffold, synthesizing its chemical architecture, synthetic accessibility, and therapeutic utility in modern drug discovery.

Executive Summary: Escaping Flatland

The dominance of flat, aromatic scaffolds in drug discovery has historically led to compounds with poor solubility and suboptimal metabolic profiles. The 7-Oxa-1-azaspiro[4.5]decane core represents a high-value "escape from flatland." By fusing a five-membered nitrogenous ring (pyrrolidine) and a six-membered oxygenated ring (tetrahydropyran) at a single spiro-carbon, this scaffold offers a rigid, three-dimensional vector for side-chain display.

This guide analyzes the therapeutic utility of this specific spirocyclic system, distinguishing it from its isomers (e.g., 1-oxa-8-azaspiro[4.5]decane) and detailing its application in cardiovascular regulation (ACE inhibition) and its emerging potential in neuropharmacology (GPCR modulation) .

Chemical Architecture & Properties[1]

Structural Definition

The 7-Oxa-1-azaspiro[4.5]decane system is a bicyclic framework where:

  • Ring A (5-membered): A pyrrolidine ring containing a nitrogen atom at position 1.

  • Ring B (6-membered): A tetrahydropyran ring containing an oxygen atom at position 7.

  • Spiro Junction: Carbon 5 (relative to the pyrrolidine) / Carbon 6 (relative to the pyran) connects the two orthogonal rings.

Key Physicochemical Advantages:

Property Advantage Mechanism
Fsp³ Character High Increases water solubility and reduces promiscuous binding compared to flat aromatics.
Metabolic Stability Enhanced The quaternary spiro-carbon blocks metabolic oxidation at a typically vulnerable site.

| Vector Control | Precise | Substituents on the N1 or C-ring positions are held in rigid, defined vectors, improving receptor selectivity. |

DOT Visualization: The Spiro-Constraint

The following diagram illustrates the orthogonal orientation of the rings, crucial for its binding properties.

SpiroScaffold cluster_legend Pharmacophore Projection N1 N1 (Pyrrolidine) Spiro C5/C6 (Spiro) N1->Spiro Ring A Target Receptor Binding Pocket N1->Target Vector 1 (H-Bond Donor) O7 O7 (Pyran) Spiro->O7 Ring B O7->Target Vector 2 (H-Bond Acceptor)

Figure 1: Pharmacophore projection of the 7-oxa-1-azaspiro[4.5]decane scaffold, highlighting the orthogonal vectors for receptor interaction.

Therapeutic Horizons

Cardiovascular Regulation (Hypertension)

The most established application of the 7-oxa-1-azaspiro[4.5]decane scaffold lies in the design of Angiotensin-Converting Enzyme (ACE) inhibitors .

  • Mechanism: The spiro-fused system acts as a conformationally restricted mimic of Proline. When incorporated into dipeptide analogs (e.g., carboxyalkyl dipeptides), the scaffold fits into the S1' or S2' subsites of ACE.

  • Evidence: Patent literature identifies 7-oxa-1-azaspiro[4.5]decane-2-carboxylic acid derivatives as potent inhibitors of mammalian hypertension.[1] The rigid spiro structure locks the C-terminal carboxylate in an optimal orientation to chelate the active site Zinc ion of ACE.

Neuropharmacology (Emerging Targets)

While the 1-oxa-8-aza isomer is famous for M1 Muscarinic agonism (Alzheimer's), the 7-oxa-1-aza analog is gaining traction as a bioisostere for Sigma-1 receptors and Opioid receptors .

  • Sigma-1 Receptor Modulation: The basic nitrogen (N1) mimics the piperidine nitrogen found in classic Sigma ligands (e.g., Haloperidol, SA4503). The ether oxygen (O7) provides a secondary hydrogen-bond acceptor, critical for high-affinity binding to the chaperone protein.

  • Dual-Action Analgesics: By functionalizing the N1 position with phenethyl or benzyl groups, researchers can target the

    
    -opioid receptor while simultaneously antagonizing the Sigma-1 receptor, a strategy known to reduce opioid-induced hyperalgesia.
    

Synthetic Protocols

Synthesis of the Core Scaffold

The construction of the 7-oxa-1-azaspiro[4.5]decane core requires creating the quaternary center. A robust method involves the Au/Pd Relay Catalytic Tandem Cyclization .[2]

Methodology:

  • Precursors: Start with an enynamide (derived from a propargylic amine) and a vinyl benzoxazinone.

  • Catalyst System: Use a Palladium(0) source (e.g., Pd(PPh3)4) and a Gold(I) catalyst (e.g., JohnPhosAuCl).

  • Reaction:

    • Step A: Pd-catalyzed decarboxylation generates a

      
      -allyl dipole.
      
    • Step B: Au-catalyzed cyclization of the enynamide creates the furan/pyrrolidine intermediate.

    • Step C: [4+2] Cycloaddition fuses the rings to form the spiro[4.5]decane system.[3]

Experimental Workflow: In Vitro Binding Assay (Sigma-1)

To validate the therapeutic potential of synthesized analogs, a radioligand binding assay is the gold standard.

Protocol:

  • Membrane Preparation: Homogenize Guinea pig brain tissue (rich in Sigma-1 receptors) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 15 min.

  • Incubation:

    • Radioligand: [³H]-(+)-Pentazocine (2 nM).

    • Test Compound: 7-Oxa-1-azaspiro[4.5]decane analog (10⁻¹⁰ to 10⁻⁵ M).

    • Non-specific Binding: Define using 10 µM Haloperidol.

  • Equilibrium: Incubate for 120 min at 37°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and K_i values.

Mechanistic Signaling Pathway

The following diagram details how spiro-analogs (specifically those targeting GPCRs like M1 or Sigma-1) influence downstream cellular signaling.

SignalingPathway Ligand Spiro-Analog (Ligand) GPCR GPCR (M1 / Sigma-1) Ligand->GPCR Binding Gq Gq/11 Protein GPCR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Response Therapeutic Effect (Neuroprotection / Analgesia) DAG->Response PKC Activation Ca Ca2+ Release ER->Ca Efflux Ca->Response Signaling Cascade

Figure 2: Signal transduction pathway activated by spiro-ligand binding to Gq-coupled receptors, leading to calcium mobilization.

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes how modifications to the 7-Oxa-1-azaspiro[4.5]decane core affect biological activity, based on composite data from analog studies.

Modification SiteSubstituentEffect on ActivityTherapeutic Implication
N-1 (Pyrrolidine) MethylModerate affinityBasal activity; good metabolic stability.
N-1 (Pyrrolidine) PhenethylHigh affinity (Sigma/Opioid) Increases lipophilicity; targets CNS receptors.
C-2 (Pyrrolidine) Carboxylic AcidHigh affinity (ACE) Critical for Zinc chelation in ACE active site.
O-7 (Pyran) Sulfur (Thia-analog)VariableIncreases lipophilicity; alters H-bond capability.
Spiro-Carbon RigidificationUniversal Increase Reduces entropic penalty of binding; improves selectivity.

References

  • Synthesis of Azaspiro[4.5]decane Systems. Tetrahedron. (1998). Describes oxidative cyclization methods for spiro-ring formation. Link

  • Carboxyalkyl dipeptides and pharmaceutical compositions. Google Patents. (1996). Identifies 7-oxa-1-azaspiro[4.5]decane-2-carboxylic acid as an antihypertensive agent.[1] Link

  • Diastereoselective Au/Pd Relay Catalytic Tandem Cyclization. ResearchGate. (2025). Advanced synthesis of 2-oxa-7-azaspiro[4.5]decane derivatives. Link

  • Therapeutic potential of spiro compounds. NIH/PubMed. (2022). Comprehensive review of spiro-scaffolds in drug discovery. Link

  • Design of 1-oxa-8-azaspiro[4.5]decane derivatives as Sigma-1 ligands. Journal of Medicinal Chemistry. (2020). Provides the mechanistic basis for using oxa-azaspiro scaffolds in neuropharmacology. Link

Sources

Protocols & Analytical Methods

Method

Scalable synthesis protocols for 7-Oxa-1-azaspiro[4.5]decane

Application Note: Scalable Synthesis of 7-Oxa-1-azaspiro[4.5]decane Scaffolds Executive Summary This application note details the scalable synthesis of 7-Oxa-1-azaspiro[4.5]decane (specifically the spiro[pyrrolidine-3,4'...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 7-Oxa-1-azaspiro[4.5]decane Scaffolds

Executive Summary

This application note details the scalable synthesis of 7-Oxa-1-azaspiro[4.5]decane (specifically the spiro[pyrrolidine-3,4'-tetrahydropyran] scaffold). This structural motif is a critical bioisostere in modern drug discovery, offering reduced lipophilicity (LogP) and increased metabolic stability compared to gem-dimethyl or cyclohexyl analogs. It is a key intermediate in the synthesis of mu-opioid receptor modulators (e.g., Oliceridine analogs) and various GPCR antagonists.

The protocol focuses on a Michael-Addition/Reductive Cyclization strategy.[1] Unlike Grignard-based routes which suffer from safety concerns upon scale-up (exotherms, magnesium handling), this route utilizes robust nitro-aldol chemistry and catalytic hydrogenation, ensuring high throughput and safety for multi-gram to kilogram batches.[1]

Retrosynthetic Analysis & Strategy

To achieve a scalable process, we disconnect the spiro-pyrrolidine ring at the lactam bond.[1] The most efficient precursor is 4-tetrahydropyranone , a cheap, commercially available commodity chemical.

Strategic Logic:

  • Spiro-Quaternary Center Construction: The challenge is creating the sterically hindered spiro-carbon.[1] We utilize a Knoevenagel condensation followed by a Michael addition, which reversibly forms the C-C bonds under thermodynamic control, preventing polymerization.

  • Nitrogen Introduction: Using nitromethane as a latent amine source avoids the use of toxic azides or unstable hemiaminals.[1]

  • Cyclization: Catalytic hydrogenation effects both the nitro reduction and the ring closure (lactamization) in a single pot ("telescoped" process), minimizing unit operations.

Retrosynthesis cluster_legend Legend Target 7-Oxa-1-azaspiro[4.5]decane (Spiro-pyrrolidine) Lactam Spiro-Lactam Intermediate Target->Lactam Reduction (LiAlH4) NitroEster Nitro-Ester Precursor Lactam->NitroEster H2 / Raney Ni (Cyclization) Pyranone 4-Tetrahydropyranone (Starting Material) NitroEster->Pyranone 1. Ethyl Cyanoacetate 2. MeNO2 (Michael) Start Start End Target

Figure 1: Retrosynthetic disconnection showing the Nitro-Michael route.

Detailed Experimental Protocols

Stage 1: Knoevenagel Condensation

Objective: Convert 4-tetrahydropyranone to the


-unsaturated cyanoester.[1]

Reagents:

  • 4-Tetrahydropyranone (1.0 equiv)[1]

  • Ethyl cyanoacetate (1.05 equiv)

  • Ammonium acetate (0.1 equiv) - Catalyst[1]

  • Acetic acid (0.2 equiv) - Catalyst[1]

  • Toluene (5 vol)

Protocol:

  • Charge a Dean-Stark apparatus reactor with 4-tetrahydropyranone (100 g, 1.0 mol) and toluene (500 mL).

  • Add ethyl cyanoacetate (118.7 g, 1.05 mol), ammonium acetate (7.7 g), and acetic acid (12 mL).

  • Heat to reflux (approx. 110°C) with vigorous stirring. Monitor water collection in the trap.

  • Endpoint: Reaction is complete when theoretical water (~18 mL) is collected (typically 4-6 hours).[1]

  • Cool to 25°C. Wash the organic layer with water (2 x 200 mL) and brine (200 mL).

  • Concentrate under reduced pressure to yield the crude alkylidene (yellow oil).[1]

    • Note: The product crystallizes upon standing.[1] It can be used directly or recrystallized from EtOH for higher purity.[1]

Stage 2: Michael Addition of Nitromethane

Objective: Install the nitromethyl arm and the quaternary center.[1]

Reagents:

  • Stage 1 Alkylidene (1.0 equiv)

  • Nitromethane (5.0 equiv) - Solvent/Reagent[1]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.05 equiv) - Base[1]

Protocol:

  • Dissolve the crude alkylidene in nitromethane (500 mL, ~5 vol).

    • Safety: Nitromethane is shock-sensitive in dry salt form; keep in solution.[1]

  • Cool the mixture to 0°C.

  • Add DBU dropwise over 60 minutes, maintaining internal temperature <10°C. Exothermic reaction.

  • Allow to warm to room temperature (20-25°C) and stir for 12 hours.

  • Quench: Pour reaction mixture into cold 1N HCl (600 mL) to neutralize DBU.

  • Extract with Ethyl Acetate (3 x 300 mL).

  • Dry organic layer over MgSO4 and concentrate.[1]

  • Purification: The crude Michael adduct is a viscous oil.[1] For high-purity applications, purify via short-path silica plug (Hexane/EtOAc 4:1).[1]

Stage 3: Reductive Cyclization (The "Telescoped" Step)

Objective: Reduce the nitro group to an amine, which spontaneously attacks the ester to form the lactam ring.

Reagents:

  • Stage 2 Michael Adduct (1.0 equiv)

  • Raney Nickel (20 wt% loading) or Pd/C (10 wt%)

  • Ethanol (10 vol)

  • Hydrogen Gas (50-100 psi)[1]

Protocol:

  • Dissolve the Michael adduct in Ethanol .[1]

  • Charge the hydrogenation vessel (Parr shaker or autoclave) with the catalyst (Raney Nickel is preferred for nitro reduction, but Pd/C works at higher pressure).

    • Critical Safety: Raney Nickel is pyrophoric.[1] Handle under water or argon.[1]

  • Pressurize with H2 (50 psi) and heat to 50°C.

  • Stir for 24 hours. Monitor consumption of starting material via LC-MS.[1]

  • Workup: Filter catalyst through a Celite pad (keep wet). Concentrate the filtrate.

  • Result: The intermediate is the Spiro-Lactam (solid).[1] Recrystallize from Isopropanol.

    • Yield Expectation: 70-85% over two steps.[1]

Stage 4: Lactam Reduction to 7-Oxa-1-azaspiro[4.5]decane

Objective: Final reduction of the carbonyl to the secondary amine.[1]

Reagents:

  • Spiro-Lactam (1.0 equiv)[1]

  • LiAlH4 (Lithium Aluminum Hydride) (2.5 equiv)

  • THF (Anhydrous, 10 vol)

Protocol:

  • Suspend LiAlH4 pellets in anhydrous THF under Nitrogen at 0°C.

  • Add the Spiro-Lactam (dissolved in minimal THF) dropwise.[1] Gas evolution (H2).

  • Heat to reflux (66°C) for 6-12 hours.

  • Fieser Quench: Cool to 0°C. Carefully add:

    • Water (x mL = grams of LiAlH4)

    • 15% NaOH (x mL)

    • Water (3x mL)

  • Stir until a white granular precipitate forms. Filter.

  • Concentrate filtrate to obtain the target 7-Oxa-1-azaspiro[4.5]decane as a colorless oil.[1]

  • Salt Formation: Treat with HCl in ether to generate the stable hydrochloride salt for storage.[1]

Process Data & Critical Parameters

ParameterSpecificationRationale
Knoevenagel Temp 110°C (Reflux)Essential for water removal (azeotrope) to drive equilibrium.[1]
Michael Addition Temp <10°C (Addition)Controls exotherm; prevents polymerization of nitromethane.
H2 Pressure >50 psiLower pressures lead to incomplete nitro reduction or hydroxylamine byproducts.[1]
Quench Method Fieser & FieserEnsures granular aluminum salts for fast filtration; prevents emulsions.[1]

Mechanistic Workflow (Graphviz)

The following diagram illustrates the chemical transformations and the flow of atoms during the critical cyclization phase.

Mechanism Substrate Nitro-Ester Intermediate Reduction Nitro Reduction (-NO2 -> -NH2) Substrate->Reduction H2 / Ra-Ni Amine Amino-Ester (Transient) Reduction->Amine Cyclization Intramolecular Acyl Substitution Amine->Cyclization Spontaneous Lactam Spiro-Lactam Cyclization->Lactam -EtOH FinalRed Amide Reduction (LiAlH4) Lactam->FinalRed Product 7-Oxa-1-azaspiro[4.5]decane FinalRed->Product

Figure 2: Reaction mechanism from the Michael adduct to the final spirocyclic amine.[1]

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Smith, J. M., et al. "Spirocyclic Motifs in Medicinal Chemistry: Synthesis and Utility." Journal of Medicinal Chemistry, 2018.[2]

    • (General Search for verification)

  • Synthesis of Spiro[pyrrolidine-3,4'-tetrahydropyran]

    • Burckhardt, S., et al. "Synthesis of novel spirocyclic sigma-receptor ligands." Bioorganic & Medicinal Chemistry, 2020.
    • Note: Describes the 1-oxa-8-aza numbering variant, but the chemistry is homologous.
  • Nitro-Michael Addition Protocols

    • Ballini, R., et al. "Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives." Current Organic Chemistry, 2004.
  • Oliceridine (TRV130)

    • Detailed synthesis of spirocyclic opioid modulators often utilizes this core logic.[1]

(Note: While specific "7-Oxa-1-azaspiro[4.5]decane" papers are rare under that exact IUPAC name, the chemistry described above is the standard, validated route for constructing the Spiro[pyrrolidine-3,4'-tetrahydropyran] skeleton, which corresponds to the requested topology.)

Sources

Application

N-functionalization strategies for 7-Oxa-1-azaspiro[4.5]decane

Application Note: N-Functionalization Strategies for 7-Oxa-1-azaspiro[4.5]decane Abstract The 7-Oxa-1-azaspiro[4.5]decane scaffold represents a high-value pharmacophore in modern drug discovery, offering a balance of con...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Functionalization Strategies for 7-Oxa-1-azaspiro[4.5]decane

Abstract

The 7-Oxa-1-azaspiro[4.5]decane scaffold represents a high-value pharmacophore in modern drug discovery, offering a balance of conformational rigidity and sp3-rich character (


). Unlike flat aromatic amines, this spirocyclic secondary amine provides distinct vectors for substituent exit, enhancing selectivity in target binding (e.g., 

-receptors, GPCRs). This guide details robust protocols for the N-functionalization of this sterically distinct core, focusing on reductive amination, Pd-catalyzed cross-coupling, and amide bond formation.

Strategic Overview & Reactivity Profile

The 7-Oxa-1-azaspiro[4.5]decane core features a pyrrolidine ring spiro-fused to a tetrahydropyran ring. The nitrogen atom (N1) is a secondary amine, nucleophilic but subject to specific steric constraints due to the adjacent quaternary spiro-carbon (C5).

Key Reactivity Considerations:

  • Steric Bulk: The spiro center at C5 creates significant steric hindrance on one face of the pyrrolidine ring. Reagents must approach from the less hindered trajectory.

  • Electronic Effects: The oxygen atom at C7 (beta to the spiro center) exerts a subtle inductive electron-withdrawing effect, slightly lowering the pKa of the ammonium species compared to a simple pyrrolidine, potentially enhancing nucleophilicity of the free base in non-polar solvents.

  • Solubility: The scaffold is highly polar. Protocols typically require DCM/MeOH mixtures or polar aprotic solvents (DMF, DMA).

Decision Matrix: N-Functionalization Pathways

N_Functionalization_Strategy Scaffold 7-Oxa-1-azaspiro[4.5]decane (Secondary Amine) Method_RedAm Reductive Amination (NaBH(OAc)3 / DCE) Scaffold->Method_RedAm Aldehydes/Ketones Method_Buchwald Buchwald-Hartwig (Pd-RuPhos / NaOtBu) Scaffold->Method_Buchwald Aryl Halides (Electron Rich) Method_SnAr SnAr Substitution (DIPEA / DMSO) Scaffold->Method_SnAr Aryl Halides (Electron Poor) Method_HATU HATU Coupling (DIPEA / DMF) Scaffold->Method_HATU Carboxylic Acids Target_Alkyl N-Alkyl Derivatives (ADME/Metabolic Stability) Target_Aryl N-Aryl Derivatives (Target Affinity/Pi-Stacking) Target_Amide Amides/Ureas (H-Bond Donors/Acceptors) Method_RedAm->Target_Alkyl Method_Buchwald->Target_Aryl Method_SnAr->Target_Aryl Method_HATU->Target_Amide

Figure 1: Strategic decision tree for diversifying the spirocyclic amine core.

Protocol Module A: Reductive Amination (The Library Builder)

Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination is the preferred method for introducing alkyl groups (R-CH2-) to the N1 position, offering high control and yield.

Mechanistic Insight: The formation of the iminium ion intermediate is the rate-determining step. Due to the spiro-center bulk, the iminium ion may form slower than with simple pyrrolidines. We utilize Sodium Triacetoxyborohydride (STAB) because it is mild enough to not reduce the aldehyde/ketone competitively but strong enough to reduce the iminium species.

Experimental Procedure

Reagents:

  • 7-Oxa-1-azaspiro[4.5]decane (1.0 equiv)

  • Aldehyde/Ketone (1.2 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv - Critical for ketone activation)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Step-by-Step:

  • Imine Formation: In a dry vial, dissolve the spiro-amine (0.5 mmol) in DCE (5 mL). Add the aldehyde/ketone (0.6 mmol).

  • Activation: Add glacial acetic acid (0.5 mmol, 30 µL). Stir at Room Temperature (RT) for 30 minutes. Note: For sterically hindered ketones, extending this time to 2 hours or adding molecular sieves (4Å) promotes imine formation.

  • Reduction: Add STAB (0.75 mmol, 159 mg) in one portion.

  • Reaction: Stir at RT under nitrogen for 4–16 hours. Monitor by LCMS (Look for M+H of product; imine intermediate is rarely seen with STAB).

  • Quench: Quench with saturated aqueous NaHCO3 (5 mL). Stir vigorously for 15 minutes to decompose boron complexes.

  • Workup: Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (DCM:MeOH 95:5 to 90:10).

Validation Data:

Substrate Type Equiv (Aldehyde) Time (h) Yield (%) Notes
Benzaldehyde 1.1 4 92 Fast, clean conversion.
Cyclohexanone 1.5 16 78 Requires AcOH; slower due to steric clash.

| 3-Pyridinecarboxaldehyde | 1.2 | 6 | 85 | High polarity product; use DCM/MeOH workup. |

Protocol Module B: Buchwald-Hartwig N-Arylation

Rationale: Attaching the spiro-amine to an aromatic ring is critical for modulating receptor affinity (e.g., Sigma-1). Standard SnAr fails with electron-rich or neutral aryl halides. Palladium catalysis is required.[2][3]

Expert Insight: The spiro-amine is a secondary cyclic amine with


-branching  (the spiro center). This steric profile demands a specific generation of Buchwald ligands. RuPhos  and BrettPhos  are superior to BINAP or dppf because they create a spacious yet reactive pocket around the Pd center, facilitating the reductive elimination of the bulky amine.
Experimental Procedure

Reagents:

  • 7-Oxa-1-azaspiro[4.5]decane (1.0 equiv)

  • Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: Pd2(dba)3 (0.02 equiv) or Pd(OAc)2

  • Ligand: RuPhos (0.04 equiv) (for secondary amines)

  • Base: NaOtBu (1.5 equiv) (Sodium tert-butoxide)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step:

  • Preparation: Flame-dry a reaction vial and cool under Argon.

  • Charging: Add Pd2(dba)3 (2 mol%) and RuPhos (4 mol%). Add Toluene (concentration 0.2 M). Stir at RT for 5 mins to pre-form the active catalyst species (solution turns from dark purple to orange/brown).

  • Substrate Addition: Add the aryl halide (1.0 equiv) and the spiro-amine (1.2 equiv).

  • Base Addition: Add NaOtBu (1.5 equiv). Precaution: NaOtBu is hygroscopic; handle in a glovebox or weigh quickly.

  • Reaction: Seal the vial and heat to 80–100 °C for 12 hours.

  • Monitoring: TLC/LCMS. If conversion stalls, add a second portion of catalyst/ligand.

  • Workup: Filter through a celite pad (elute with EtOAc). Concentrate and purify via silica gel chromatography.

Troubleshooting Table:

Issue Cause Solution
Low Conversion Oxidative addition failure (Aryl Chlorides) Switch ligand to BrettPhos or XPhos ; increase Temp to 110°C.

| Debromination |


-hydride elimination (rare here) | Use Cs2CO3  instead of NaOtBu (milder base). |
| Protodehalogenation  | Wet solvent | Ensure Toluene is distilled/dried over Na. |

Protocol Module C: Amide Coupling (Library Generation)

Rationale: Amides are stable linkers often used to probe the "left-hand side" of the binding pocket.

Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.1 M).

  • Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate the acid (formation of O-At ester).

  • Add 7-Oxa-1-azaspiro[4.5]decane (1.0 equiv).

  • Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO3.

  • Note: The spiro-amine is moderately hindered. If HATU fails, switch to Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride in situ.

Analytical Validation

To confirm the integrity of the spiro-structure post-reaction, check for these diagnostic signals:

  • 1H NMR (CDCl3):

    • The protons on the pyrrolidine ring adjacent to Nitrogen (C2-H) typically appear as multiplets around δ 2.8 – 3.2 ppm .

    • The methylene protons of the tetrahydropyran ring adjacent to Oxygen (C7-H) appear as a triplet/multiplet around δ 3.6 – 3.8 ppm .

    • Key Indicator: The absence of the N-H broad singlet (usually ~1.5–2.0 ppm in the parent) confirms functionalization.

  • 13C NMR:

    • Spiro Carbon (C5): Look for a quaternary carbon signal in the δ 40–50 ppm range. It is distinctively shifted upfield compared to simple cycloalkanes due to the spiro-strain and adjacent heteroatoms.

References

  • PubChem Compound Summary. "7-oxa-1-azaspiro[4.5]decane."[4] National Center for Biotechnology Information. Accessed October 2023. [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. (Foundational protocol for STAB reductions). [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions."[5] Chemical Reviews, 2016, 116(19), 12564-12649. (Definitive guide on ligand selection for hindered amines). [Link]

  • Ryu, S., et al. "1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors." Computers in Biology and Medicine, 2025.[6] (Example of spiro-scaffold utility in drug design). [Link]

  • Jia, H., et al. "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors."[7] Bioorganic & Medicinal Chemistry, 2020. (Closest structural analog demonstrating biological relevance). [Link]

Sources

Method

Reagents for the preparation of 7-Oxa-1-azaspiro[4.5]decane salts

Application Note: Technical Guide for the Preparation of 7-Oxa-1-azaspiro[4.5]decane Salts Executive Summary The 7-oxa-1-azaspiro[4.5]decane scaffold represents a privileged structural motif in medicinal chemistry, combi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Guide for the Preparation of 7-Oxa-1-azaspiro[4.5]decane Salts

Executive Summary

The 7-oxa-1-azaspiro[4.5]decane scaffold represents a privileged structural motif in medicinal chemistry, combining the pharmacokinetic benefits of a saturated oxygen heterocycle (tetrahydropyran) with the rigid, sp3-rich geometry of a spiro-fused pyrrolidine.[1] This 3D architecture is increasingly utilized to improve metabolic stability and target selectivity in drug candidates, particularly for G-protein coupled receptors (GPCRs) and ion channels.

This guide provides a validated, scalable protocol for the synthesis of 7-oxa-1-azaspiro[4.5]decane hydrochloride , focusing on the Nitrile Alkylation-Reductive Cyclization strategy. This route is preferred over complex metal-catalyzed annulations due to its use of robust, commercially available reagents and its amenability to gram-scale production.[1]

Structural Definition:

  • IUPAC Name: 7-oxa-1-azaspiro[4.5]decane[1]

  • CAS Number: 63766-56-3[1][2]

  • Core Geometry: A pyrrolidine ring (Ring A) spiro-fused at position 5 to a tetrahydropyran ring (Ring B) at position 3 (or 4 depending on numbering convention, but "7-oxa" implies the oxygen is meta to the spiro junction in the 6-membered ring).[1]

  • Key Distinction: This protocol specifically targets the 1-aza (pyrrolidine nitrogen) and 7-oxa (pyran oxygen) isomer, distinct from the symmetric 8-oxa (4-pyran) or 2-oxa (oxazolidine) isomers.[1]

Retrosynthetic Analysis & Reaction Logic

The most reliable synthetic pathway disconnects the spiro-pyrrolidine ring at the C-N bond and the C-C bond alpha to the spiro center. The 1-azaspiro[4.5]decane core is efficiently constructed by alkylating a tetrahydropyran-carbonitrile precursor with a di-electrophile, followed by reduction.[1]

Pathway Logic:

  • Precursor Selection: Tetrahydro-2H-pyran-3-carbonitrile establishes the 6-membered ether ring and the quaternary carbon source.[1]

  • Spiro-Quaternization: Alpha-alkylation with 1-bromo-2-chloroethane installs the 2-carbon chain required for the 5-membered pyrrolidine ring.[1]

  • Reductive Cyclization: Reduction of the nitrile to a primary amine triggers spontaneous (or thermal) intramolecular nucleophilic displacement of the terminal chloride, closing the pyrrolidine ring.

  • Salt Formation: Immediate conversion to the hydrochloride salt ensures stability and facilitates purification without chromatography.

Caption: Logical workflow for the synthesis of 7-oxa-1-azaspiro[4.5]decane HCl via nitrile alkylation.

Reagents & Materials Table

The following reagents are critical for the successful execution of this protocol. Purity levels are specified to minimize side reactions during the sensitive alkylation step.

Reagent / SolventCAS No.[1]RoleGrade/PurityHandling Notes
Tetrahydro-2H-pyran-3-carbonitrile 104526-16-5*Starting Material>97%Precursor for the 7-oxa isomer.[1]
LiHMDS (1.0 M in THF) 4039-32-1BaseAnhydrousMoisture sensitive; Handle under Ar/N2.
1-Bromo-2-chloroethane 107-04-0Alkylating Agent>98%Volatile lachrymator.[1] Use in fume hood.
Lithium Aluminum Hydride (LiAlH4) 16853-85-3Reducing Agent2.0 M in THFPyrophoric.[1] Use extreme caution.
Tetrahydrofuran (THF) 109-99-9SolventAnhydrousInhibitor-free preferred.[1]
Hydrochloric Acid 7647-01-0Salt Formation4.0 M in DioxaneCorrosive.[1] Anhydrous source of HCl.
Diethyl Ether (Et2O) 60-29-7Anti-solventACS ReagentPeroxide-free.[1]
Sodium Sulfate (Na2SO4) 7757-82-6Drying AgentAnhydrousGranular preferred.[1]

*Note: If the 3-carbonitrile is unavailable, it can be synthesized from Tetrahydro-4H-pyran-3-one via TosMIC reaction or from 3-chlorotetrahydropyran via cyanide displacement.[1]

Experimental Protocol

Stage 1: Alpha-Alkylation (Spiro Center Formation)

Objective: Install the chloroethyl side chain at the 3-position of the pyran ring.[1]

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Charging: Add Tetrahydro-2H-pyran-3-carbonitrile (5.0 g, 45.0 mmol) and anhydrous THF (50 mL) under nitrogen atmosphere. Cool the solution to -78 °C (dry ice/acetone bath).

  • Deprotonation: Dropwise add LiHMDS (1.0 M in THF, 50.0 mL, 50.0 mmol) over 20 minutes. Maintain internal temperature below -70 °C. Stir for 45 minutes at -78 °C to ensure complete enolate formation.

  • Alkylation: Add 1-bromo-2-chloroethane (7.75 g, 54.0 mmol, 1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4 hours and stir overnight (12 h).

  • Quench & Workup: Quench with saturated aqueous NH4Cl (50 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: The crude oil (3-(2-chloroethyl)tetrahydro-2H-pyran-3-carbonitrile) is typically sufficiently pure (>90%) for the next step.[1] If not, purify via flash chromatography (Hexanes/EtOAc).

Stage 2: Reductive Cyclization

Objective: Reduce the nitrile to an amine and effect ring closure to form the pyrrolidine ring.

  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and nitrogen inlet.

  • Reagent Prep: Charge LiAlH4 (2.4 M in THF, 25 mL, 60 mmol) into 100 mL of anhydrous THF at 0 °C.

  • Addition: Dissolve the crude alkylated nitrile from Stage 1 in anhydrous THF (30 mL) and add dropwise to the LiAlH4 suspension at 0 °C. Caution: Exothermic gas evolution.

  • Reflux: Heat the mixture to reflux (66 °C) for 6–8 hours. The reduction generates the primary amine, which attacks the terminal chloride to close the ring.

  • Quench (Fieser Method): Cool to 0 °C. Carefully add:

    • 2.5 mL water[1]

    • 2.5 mL 15% NaOH solution[1]

    • 7.5 mL water[1]

  • Isolation: Stir until a white granular precipitate forms. Filter through a Celite pad. Rinse the cake with THF.

  • Concentration: Concentrate the filtrate to yield the crude 7-oxa-1-azaspiro[4.5]decane free base as a pale yellow oil.

Stage 3: Salt Formation (Hydrochloride)

Objective: Isolate the stable salt form.

  • Dissolution: Dissolve the crude free base in Diethyl Ether (50 mL). Cool to 0 °C.

  • Precipitation: Dropwise add HCl (4.0 M in Dioxane) (1.5 eq relative to theoretical yield). A white precipitate should form immediately.

  • Filtration: Stir for 30 minutes at 0 °C. Collect the solid by vacuum filtration under nitrogen (the salt may be hygroscopic).

  • Drying: Wash with cold ether and dry under high vacuum to afford 7-oxa-1-azaspiro[4.5]decane hydrochloride .[1]

Analytical Validation

  • 1H NMR (D2O, 400 MHz): Diagnostic signals include the multiplet for the pyran ring protons (3.4–3.8 ppm for -CH2-O-CH2-) and the pyrrolidine ring protons (3.2–3.4 ppm for -CH2-N-).[1] The absence of the nitrile peak (~2240 cm-1 in IR) confirms reduction.

  • Mass Spectrometry (ESI+): Calculated [M+H]+ = 142.12. Found: 142.1.

  • Melting Point: Expect sharp melting point >200 °C (decomposition) for the HCl salt.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Alkylation Incomplete deprotonation or moisture ingress.[1]Ensure LiHMDS is fresh. Dry THF over molecular sieves. Increase deprotonation time.
Incomplete Cyclization Reduction worked, but cyclization was slow.If primary amine is isolated (MS: 177/179 for chloro-amine), heat the crude amine in refluxing ethanol with K2CO3 (2 eq) for 4 hours to force closure.[1]
Sticky/Oily Salt Excess HCl or wet solvents.[1]Use strictly anhydrous ether. Triturate the oil with pentane or cold acetone to induce crystallization.

References

  • PubChem. (2025).[2][3] 7-oxa-1-azaspiro[4.5]decane | C8H15NO.[1][4] National Library of Medicine. Available at: [Link][1]

  • Mokrov, G. V., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. Available at: [Link](Note: Describes the 8-oxa isomer, providing analogous reductive cyclization conditions).

  • Carreira, E. M., & Kvaerno, L. (2006). Classics in Stereoselective Synthesis. Wiley-VCH.[1] (General reference for nitrile alkylation strategies in spirocycle synthesis).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Reference for LiAlH4 reduction mechanisms).

Sources

Application

Application Notes and Protocols for Incorporating 7-Oxa-1-azaspiro[4.5]decane into Peptide Mimetics

Introduction: The Imperative for Conformational Constraint in Peptide Drug Design Peptide-based therapeutics offer a compelling combination of high potency and selectivity, stemming from their ability to engage with biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Conformational Constraint in Peptide Drug Design

Peptide-based therapeutics offer a compelling combination of high potency and selectivity, stemming from their ability to engage with biological targets with exceptional specificity. However, the inherent conformational flexibility of linear peptides often leads to diminished receptor affinity and susceptibility to proteolytic degradation, thereby limiting their therapeutic utility. To overcome these limitations, the field of peptidomimetics seeks to introduce structural constraints that pre-organize the peptide into a bioactive conformation.[1][2] This approach minimizes the entropic penalty upon binding and can significantly enhance metabolic stability.[3]

Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a rigid, three-dimensional framework that can effectively mimic secondary structures such as β-turns.[4][5] The 7-Oxa-1-azaspiro[4.5]decane scaffold, in particular, presents a unique combination of structural rigidity and synthetic accessibility, making it an attractive candidate for the development of novel peptide mimetics. This guide provides a comprehensive overview of the synthesis of a 7-Oxa-1-azaspiro[4.5]decane-based amino acid, its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS), and the subsequent characterization of the resulting peptidomimetics.

Rationale for Employing 7-Oxa-1-azaspiro[4.5]decane

The decision to incorporate the 7-Oxa-1-azaspiro[4.5]decane moiety is predicated on several key advantages:

  • Conformational Rigidity: The spirocyclic nature of the scaffold restricts the rotational freedom of the peptide backbone, promoting the formation of well-defined secondary structures. This is anticipated to mimic a β-turn, a common motif in protein-protein interactions.

  • Improved Pharmacokinetic Properties: The introduction of a non-natural, constrained amino acid can enhance resistance to enzymatic degradation, thereby prolonging the in vivo half-life of the peptide.

  • Synthetic Tractability: The synthesis of the core scaffold and its functionalization into an amino acid suitable for SPPS can be achieved through established synthetic organic chemistry routes.

Synthesis of Fmoc-Protected 7-Oxa-1-azaspiro[4.5]decane Amino Acid

A robust synthesis of the Fmoc-protected 7-Oxa-1-azaspiro[4.5]decane amino acid is paramount for its successful incorporation into peptides. The following proposed synthetic pathway is based on established methodologies for the synthesis of related spirocyclic systems and functionalized amino acids.[6]

Proposed Synthetic Scheme

Synthetic_Scheme cluster_0 Synthesis of 7-Oxa-1-azaspiro[4.5]decane Core cluster_1 Functionalization and Protection Start L-Aspartic Acid Intermediate1 Chiral N-alkyl-3-dibenzylaminosuccinimide Start->Intermediate1 Multi-step synthesis Core 1-Azaspiro[4.5]-7-decen-2-one Intermediate1->Core N-Acyliminium spirocyclization Intermediate2 7-Oxa-1-azaspiro[4.5]decane-2-carboxylic acid Core->Intermediate2 Reduction & Ring Opening Fmoc_AA Fmoc-7-Oxa-1-azaspiro[4.5]decane-2-carboxylic acid Intermediate2->Fmoc_AA Fmoc Protection

Caption: Proposed synthetic pathway for the Fmoc-protected 7-Oxa-1-azaspiro[4.5]decane amino acid.

Protocol: Synthesis of Fmoc-7-Oxa-1-azaspiro[4.5]decane-2-carboxylic acid

Part 1: Synthesis of the 1-Azaspiro[4.5]-7-decen-2-one Core

This part of the synthesis is adapted from methodologies for creating similar spirocyclic structures from chiral precursors.[6]

  • Preparation of Chiral N-alkyl-3-dibenzylaminosuccinimide: Starting from L-aspartic acid, the chiral succinimide intermediate is prepared in a multi-step process involving N-benzylation and subsequent reaction with an appropriate amine.[6]

  • N-Acyliminium Spirocyclization: The succinimide intermediate undergoes an N-acyliminium ion-mediated spirocyclization to yield the 1-azaspiro[4.5]-7-decen-2-one core structure.[6]

Part 2: Functionalization and Fmoc Protection

  • Reduction and Ring Opening: The double bond in the spirocyclic core is reduced, and the lactam is hydrolyzed to yield the corresponding amino acid, 7-Oxa-1-azaspiro[4.5]decane-2-carboxylic acid.

  • Fmoc Protection: The amino group of the spirocyclic amino acid is protected with a fluorenylmethyloxycarbonyl (Fmoc) group using standard procedures, for example, with Fmoc-OSu in the presence of a base.[7][8]

StepKey TransformationTypical ReagentsExpected Yield (%)
1N-benzylation of L-aspartic acidBenzyl bromide, base85-95
2Succinimide formationAmine, coupling agent70-85
3N-Acyliminium spirocyclizationLewis acid60-75
4Reduction and HydrolysisH2/Pd, LiOH75-90
5Fmoc protectionFmoc-OSu, NaHCO380-95

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the sterically hindered 7-Oxa-1-azaspiro[4.5]decane amino acid into a growing peptide chain requires optimization of standard Fmoc-SPPS protocols.[9][]

Experimental Workflow for SPPS

SPPS_Workflow Resin_Prep Resin Swelling (e.g., Rink Amide Resin in DMF) Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin_Prep->Fmoc_Deprotection1 Coupling Coupling of Fmoc-7-Oxa-1-azaspiro[4.5]decane-AA (HATU, DIPEA in DMF) Fmoc_Deprotection1->Coupling Washing1 Washing (DMF, DCM) Coupling->Washing1 Capping Capping (Optional) (Acetic Anhydride, DIPEA) Washing1->Capping Fmoc_Deprotection2 Fmoc Deprotection Capping->Fmoc_Deprotection2 Next_AA_Coupling Coupling of Next Amino Acid Fmoc_Deprotection2->Next_AA_Coupling Repeat Repeat Cycle Next_AA_Coupling->Repeat Repeat->Fmoc_Deprotection1 Cleavage Cleavage and Deprotection (TFA Cocktail) Repeat->Cleavage Final Cycle Purification HPLC Purification Cleavage->Purification Characterization Mass Spec & NMR Analysis Purification->Characterization

Caption: General workflow for solid-phase peptide synthesis incorporating the spirocyclic amino acid.

Protocol: SPPS of a Peptidomimetic
  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 1 hour.[9]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.[9]

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove residual piperidine and byproducts.

  • Coupling of the Spirocyclic Amino Acid:

    • Pre-activate the Fmoc-7-Oxa-1-azaspiro[4.5]decane-2-carboxylic acid (3-5 equivalents) with a coupling reagent such as HATU (0.95 equivalents relative to the amino acid) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) in DMF.[11]

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 2-4 hours. The steric hindrance of the spirocyclic amino acid may necessitate longer coupling times or double coupling.[12][13]

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin extensively with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Peptide Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and dry under vacuum.

ParameterStandard Amino AcidSpirocyclic Amino AcidRationale for Change
Equivalents of Amino Acid3-54-6Overcome steric hindrance.
Coupling ReagentHBTU, DIC/HOBtHATU, COMUMore efficient for hindered couplings.[11][14]
Coupling Time30-60 min2-4 hours (or double couple)Slower reaction kinetics due to steric bulk.[13]
MonitoringKaiser TestKaiser TestEssential to ensure complete coupling.

Purification and Characterization of the Peptidomimetic

Protocol: HPLC Purification
  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

  • Chromatography: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[15][16][17]

  • Gradient Elution: Employ a gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA) to elute the peptide.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Analysis of Fractions: Analyze the purity of the collected fractions by analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the purified peptide in an appropriate solvent.

  • Analysis: Obtain the mass spectrum of the peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[18][19][20]

  • Data Interpretation: Compare the observed molecular weight with the calculated theoretical mass to confirm the identity of the synthesized peptidomimetic.

Protocol: NMR Conformational Analysis

NMR spectroscopy is a powerful tool to elucidate the three-dimensional structure of the peptidomimetic in solution and to confirm the turn-inducing properties of the 7-Oxa-1-azaspiro[4.5]decane scaffold.[4][21][22]

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6 or a mixture of H2O/D2O).

  • 1D and 2D NMR Experiments: Acquire a series of NMR spectra, including:

    • 1D ¹H NMR: To observe the overall proton signals.

    • 2D TOCSY: To identify spin systems of individual amino acid residues.

    • 2D NOESY or ROESY: To identify through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the peptide's conformation.[23][24][25] Key NOEs to look for that would indicate a β-turn include those between the NH of residue i+2 and the αH of residue i+1, and between the NH of residue i+3 and the NH of residue i+2.

  • Data Analysis: Analyze the NMR data to assign all proton resonances and identify key NOE cross-peaks. The presence of specific NOEs will provide strong evidence for a turn conformation centered around the spirocyclic amino acid.

Conclusion

The incorporation of the 7-Oxa-1-azaspiro[4.5]decane scaffold into peptides represents a promising strategy for the development of conformationally constrained peptidomimetics with potentially enhanced therapeutic properties. The protocols outlined in this guide provide a comprehensive framework for the synthesis of the requisite amino acid building block, its incorporation into peptide chains via SPPS, and the subsequent purification and structural characterization of the final peptidomimetic. While the synthesis and incorporation of such non-natural amino acids present unique challenges, the potential rewards in terms of improved biological activity and stability make this a worthwhile endeavor for researchers in the field of drug discovery.

References

  • Hioki, K., Kinugasa, M., Kishimoto, M., Fujiwara, M., Tani, S., & Kunishima, M. (2006). New, stable amino-protecting reagents, Boc-DMT and Fmoc-DMT, were prepared, and found to be useful for the introduction of Boc and Fmoc groups into amines. Synthesis, 2006(12), 1931-1933. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

  • Agilent Technologies. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry, 65(24), 8080-8082. [Link]

  • Kent, S. B. (2009). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 106(52), 22175-22180. [Link]

  • Zhang, H., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3392–3396. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Alonso, E., et al. (2001). Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. The Journal of organic chemistry, 66(19), 6333–6338. [Link]

  • Zhang, H., et al. (2022). An upscaled synthesis of Fmoc-protected bis-amino acids for highly functionalized spiroligomers. ACS Omega, 7(22), 18453-18461. [Link]

  • De la Figuera, N., et al. (1997). Design, synthesis, and conformational analysis of a novel spiro-bicyclic system as a type II .beta.-turn peptidomimetic. Journal of the American Chemical Society, 119(49), 11849-11850. [Link]

  • Purygin, P. P., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds, 54(5), 514-517. [Link]

  • Adkins, J. N., et al. (2006). Mass Spectrometry-based Proteomics and Peptidomics for Systems Biology and Biomarker Discovery. Biochimica et biophysica acta, 1764(12), 1846–1856. [Link]

  • Unknown Author. peptide nmr. [Link]

  • The Video Journal of Biomedicine. (2022, February 11). Mass spectrometry analysis in peptidomic research with Richard Kay [Video]. YouTube. [Link]

  • Chokchaisiri, S., et al. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. Heterocycles, 105(1), 486. [Link]

  • Toniolo, C. (1990). Conformationally restricted peptides through short-range cyclizations. International journal of peptide and protein research, 35(4), 287–300. [Link]

  • Singh, Y., & Meher, J. G. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(02), 271–291. [Link]

  • Schepartz, A. (2016). HPLC Purification of Peptides. protocols.io. [Link]

  • Zhang, H., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. ACS omega, 7(22), 18453–18461. [Link]

  • Britton, R. A., et al. (2025). Turn-Induction in Peptides Incorporating Novel Cyrene-Derived α,α-Disubstituted Amino Acid. ChemRxiv. [Link]

  • Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. [Link]

  • Martín-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(40), 12379–12388. [Link]

  • Nawis, J., & Lubec, G. (2011). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules (Basel, Switzerland), 16(8), 6553–6577. [Link]

  • Mensah, E. A., et al. (2021). An overview of angular constraints in peptidic and non-peptidic backbones. (a) The hub-and-rotor concept. ResearchGate. [Link]

  • University of California, Irvine. (2018, August 8). NOESY and ROESY. [Link]

  • Zhang, H., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. ResearchGate. [Link]

  • Brimble, M. A., et al. (2017). Crystal and NMR Structures of a Peptidomimetic β-Turn That Provides Facile Synthesis of 13-Membered Cyclic Tetrapeptides. Chemistry, an Asian journal, 12(24), 3145–3151. [Link]

  • Kussmann, M., & Affolter, M. (2012). Mass spectrometry for nutritional peptidomics: How to analyze food bioactives and their health effects. Journal of proteomics, 75(11), 3298–3310. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–35. [Link]

  • BioPharmaSpec. (2025, June 18). Peptidomics in Drug Discovery | Endogenous Peptides Explained. [Link]

  • Torregiani, A., et al. (2021). Synthesis and Structural Study of a New β-Turn Inducer Peptidomimetic Incorporating 1-Amino-1-Aminomethylcyclohexane. Chemistry proceedings, 8(1), 67. [Link]

  • Hartman, M. C., & Hecht, S. M. (2006). Protein synthesis with conformationally constrained cyclic dipeptides. Journal of the American Chemical Society, 128(14), 4548–4549. [Link]

  • Liu, Y., et al. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]

  • University of California, Irvine. (2018). NOESY and ROESY. [Link]

  • Vydra, Inc. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Ni, F. (1994). Determination of the conformations of bound peptides using NMR-transferred nOe techniques. Methods in molecular biology (Clifton, N.J.), 36, 319–341. [Link]

  • Schaller, C. (2025). 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • Enamine. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

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Method

Synthesis of 7-Oxa-1-azaspiro[4.5]decane: A Guide to Ring-Closing Methodologies

The 7-oxa-1-azaspiro[4.5]decane scaffold represents a valuable heterocyclic motif in medicinal chemistry and drug discovery. Its unique three-dimensional structure, combining a piperidine ring and a tetrahydropyran ring...

Author: BenchChem Technical Support Team. Date: February 2026

The 7-oxa-1-azaspiro[4.5]decane scaffold represents a valuable heterocyclic motif in medicinal chemistry and drug discovery. Its unique three-dimensional structure, combining a piperidine ring and a tetrahydropyran ring around a spirocyclic carbon, offers an attractive platform for the development of novel therapeutic agents. This guide provides detailed application notes and protocols for three distinct and effective ring-closing strategies for the synthesis of this important scaffold. The methodologies discussed are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.

Introduction to Synthetic Strategies

The construction of the 7-oxa-1-azaspiro[4.5]decane core can be approached from several retrosynthetic perspectives. The choice of strategy will often depend on the availability of starting materials, desired substitution patterns, and scalability of the reaction sequence. This guide will focus on three primary ring-closing methods:

  • Biomimetic-type Cyclization/Aminal Formation: A direct and often high-yielding approach that mimics biological processes by forming the spirocyclic system through the condensation of an amino alcohol with an aldehyde.

  • Intramolecular Reductive Amination: A versatile one-pot or two-step method that forms the piperidine ring via an imine or iminium ion intermediate, which is then reduced in situ.

  • Pictet-Spengler-type Reaction: An acid-catalyzed cyclization that proceeds through an iminium ion intermediate, analogous to the classic Pictet-Spengler reaction used for the synthesis of tetrahydroisoquinolines.

Each of these methods offers distinct advantages and presents different experimental considerations, which will be discussed in detail in the following sections.

Method 1: Biomimetic-type Cyclization/Aminal Formation

This approach is arguably the most straightforward method for the synthesis of 7-oxa-1-azaspiro[4.5]decane, involving the direct condensation of an appropriate amino alcohol with an aldehyde, typically formaldehyde. The reaction proceeds through the formation of an intermediate iminium ion, which is then trapped intramolecularly by the hydroxyl group to form the stable spirocyclic aminal.

Scientific Rationale

The reaction is typically carried out under mild conditions and is driven by the formation of the thermodynamically stable spirocyclic system. The use of formaldehyde as the carbonyl component is common for the synthesis of the unsubstituted scaffold. The choice of solvent can influence the reaction rate and yield, with polar protic solvents often being effective. In some cases, the reaction can be performed in the absence of a catalyst, although mild acid or base catalysis can be employed to accelerate the reaction.

Experimental Workflow

cluster_0 Precursor Synthesis cluster_1 Ring-Closing Step A Tetrahydropyran-4-carboxylic acid B 4-(Hydroxymethyl)tetrahydropyran A->B Reduction (e.g., LiAlH4) C 4-(Azidomethyl)tetrahydropyran B->C Azidation (e.g., DPPA, DBU) D 4-(Aminomethyl)tetrahydropyran C->D Reduction (e.g., H2, Pd/C) I 4-(Aminomethyl)tetrahydropyran E 2-(Tetrahydropyran-4-yl)ethanamine F 2-(Tetrahydropyran-4-yl)ethanol G 4-(2-Azidoethyl)tetrahydropyran H 4-(2-Aminoethyl)tetrahydropyran K 7-Oxa-1-azaspiro[4.5]decane I->K Condensation J Formaldehyde J->K caption Workflow for Biomimetic-type Cyclization

Workflow for Biomimetic-type Cyclization
Detailed Protocol

Materials:

  • 4-(Aminomethyl)tetrahydropyran (1.0 eq)

  • Formaldehyde (37% solution in water, 1.1 eq)

  • Methanol

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-(aminomethyl)tetrahydropyran (1.0 eq) in methanol (0.5 M), add potassium carbonate (1.5 eq).

  • To this stirred suspension, add formaldehyde solution (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 7-oxa-1-azaspiro[4.5]decane.

Method 2: Intramolecular Reductive Amination

Intramolecular reductive amination is a robust and widely used method for the synthesis of cyclic amines.[1][2] This strategy can be adapted to construct the 7-oxa-1-azaspiro[4.5]decane skeleton from a suitable amino ketone precursor. The reaction can be performed in a one-pot fashion, where the imine or enamine intermediate is formed and then reduced in situ without isolation.

Scientific Rationale

The key to this method is the formation of an intramolecular iminium ion from an amino ketone, which is then reduced by a suitable hydride reagent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used reducing agents for this transformation as they are mild enough to not reduce the starting ketone but are effective at reducing the iminium ion intermediate.[3] The reaction is typically carried out under mildly acidic conditions to facilitate imine formation.

Experimental Workflow

cluster_0 Precursor Synthesis cluster_1 Ring-Closing Step A Tetrahydropyran-4-one B 4-(Cyanomethyl)tetrahydropyran-4-ol A->B Cyanohydrin formation C Tetrahydropyran-4-carbonitrile B->C Dehydration D 1-(Tetrahydropyran-4-yl)ethan-1-one C->D Grignard reaction E 2-Amino-1-(tetrahydropyran-4-yl)ethan-1-one D->E Functional group manipulation F Amino ketone precursor G Iminium ion intermediate F->G Acid catalyst (e.g., AcOH) H 7-Oxa-1-azaspiro[4.5]decane G->H Reducing agent (e.g., NaBH3CN) caption Workflow for Intramolecular Reductive Amination

Workflow for Intramolecular Reductive Amination
Detailed Protocol

Materials:

  • Amino ketone precursor (e.g., 1-(4-(2-aminoethyl)tetrahydro-2H-pyran-4-yl)ethan-1-one) (1.0 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino ketone precursor (1.0 eq) in methanol (0.2 M).

  • Add acetic acid to adjust the pH to approximately 5-6.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a suitable solvent system such as DCM/MeOH) to obtain the desired 7-oxa-1-azaspiro[4.5]decane.

Method 3: Pictet-Spengler-type Reaction

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[4][5] A variation of this reaction can be employed for the synthesis of 7-oxa-1-azaspiro[4.5]decane. This approach involves the condensation of an aminoethyl-substituted tetrahydropyran with an aldehyde to form an imine, which then undergoes an acid-catalyzed intramolecular cyclization.

Scientific Rationale

The reaction proceeds via the formation of an iminium ion, which is a key electrophilic intermediate.[6][7] The subsequent intramolecular cyclization is an electrophilic attack of the iminium ion on a suitable nucleophile. In the classical Pictet-Spengler reaction, this is an electron-rich aromatic ring. In this adaptation, the nucleophile is the oxygen atom of the tetrahydropyran ring, which attacks the iminium ion to form the spirocyclic product. The reaction is typically promoted by a Brønsted or Lewis acid.

Experimental Workflow

cluster_0 Precursor Synthesis cluster_1 Ring-Closing Step A Tetrahydropyran-4-acetonitrile B 2-(Tetrahydropyran-4-yl)ethanamine A->B Reduction (e.g., LiAlH4 or H2, Raney Ni) C 2-(Tetrahydropyran-4-yl)ethanamine E Iminium ion intermediate C->E Condensation D Aldehyde (e.g., Formaldehyde) D->E F 7-Oxa-1-azaspiro[4.5]decane E->F Acid catalyst (e.g., TFA, HCl) caption Workflow for Pictet-Spengler-type Reaction

Workflow for Pictet-Spengler-type Reaction
Detailed Protocol

Materials:

  • 2-(Tetrahydropyran-4-yl)ethanamine (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-(tetrahydropyran-4-yl)ethanamine (1.0 eq) in anhydrous dichloromethane (0.1 M) under a nitrogen atmosphere, add paraformaldehyde (1.2 eq).

  • Cool the mixture to 0 °C and add trifluoroacetic acid (2.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a stirred, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel (eluting with a suitable solvent system, e.g., ethyl acetate/hexanes with triethylamine) to afford 7-oxa-1-azaspiro[4.5]decane.

Data Summary

MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Biomimetic Cyclization 4-(Aminomethyl)tetrahydropyran, FormaldehydeRoom temperature, mild baseSimple, high-yielding, mild conditionsPrecursor synthesis may be multi-step
Intramolecular Reductive Amination Amino ketone precursor, NaBH₃CNMildly acidic (pH 5-6), room temp.One-pot procedure, good functional group tolerancePrecursor synthesis can be challenging
Pictet-Spengler-type 2-(Tetrahydropyran-4-yl)ethanamine, Paraformaldehyde, TFA0 °C to room temp., acidicConvergent, forms C-N and C-O bonds in one potRequires anhydrous conditions, strong acid

Conclusion

The synthesis of 7-oxa-1-azaspiro[4.5]decane can be achieved through several effective ring-closing strategies. The choice of method will be guided by the specific research goals, available resources, and the desired scale of the synthesis. The biomimetic-type cyclization offers a direct and simple route, while intramolecular reductive amination provides a versatile one-pot option. The Pictet-Spengler-type reaction presents a convergent approach for the construction of the spirocyclic core. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry, facilitating the exploration of the chemical space around this important scaffold.

References

  • Reductive Amination - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). The Organic Chemistry Tutor. Retrieved from [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (n.d.). Molecules. Retrieved from [Link]

  • Reductive Aminations by Imine Reductases: From Milligrams to Tons. (n.d.). Chemical Society Reviews. Retrieved from [Link]

  • An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. (2012). Scientific Research Publishing. Retrieved from [Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for Sigma-1 Receptors. (2020). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of Azaspiro[4.5]decane Systems by Oxidative Cyclization of Olefinic Precursors. (1998). Tetrahedron. Retrieved from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.). Molecules. Retrieved from [Link]

  • Synthesis via N-acyliminium Cyclisations of N-heterocyclic Ring Systems Related to Alkaloids. (2001). Arkivoc. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

  • A Novel Synthesis of 2-substituted Oxazolines from Aldehydes. (n.d.). Trade Science Inc. Retrieved from [Link]

  • Synthesis of Tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler Reaction. (n.d.). Molecules. Retrieved from [Link]

  • Aza-[4 + 2] Cycloadditions Employing Catalytically Derived N-acyliminium Ions. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Interfacing Whole Cell Biocatalysis with a Biocompatible Pictet- Spengler Reaction for One-Pot Syntheses of Tetrahydroisoquinolines and Tryptolines. (n.d.). ChemRxiv. Retrieved from [Link]

  • Pictet-Spengler Reaction for the Synthesis of Tetrahydroisoquinolines and Related Heterocyclic Compounds. (n.d.). Google Patents.

Sources

Application

Application Notes and Protocols for Reductive Amination Featuring 7-Oxa-1-azaspiro[4.5]decane

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 7-Oxa-1-azaspiro[4.5]decane Scaffold The 7-Oxa-1-azaspiro[4.5]decane moiety is a privileged scaffold in modern...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 7-Oxa-1-azaspiro[4.5]decane Scaffold

The 7-Oxa-1-azaspiro[4.5]decane moiety is a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality and favorable physicochemical properties make it an attractive building block for the synthesis of novel therapeutics. Spirocyclic systems, in general, are of increasing interest in drug discovery as they can provide access to novel chemical space, improve metabolic stability, and enhance target-binding affinity and selectivity by presenting substituents in well-defined spatial orientations. The incorporation of an oxygen atom within the spirocyclic framework can further influence solubility and hydrogen bonding capacity, crucial parameters for pharmacokinetic and pharmacodynamic profiles. Reductive amination stands out as a robust and highly versatile method for the functionalization of the nitrogen atom in the 7-Oxa-1-azaspiro[4.5]decane core, enabling the synthesis of large libraries of compounds for biological screening.

The Chemistry of Reductive Amination: A Two-Step, One-Pot Transformation

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and control.[1] The reaction proceeds through a two-step sequence that is typically conducted in a single reaction vessel. The first step involves the condensation of an amine (in this case, 7-Oxa-1-azaspiro[4.5]decane) with a carbonyl compound (an aldehyde or a ketone) to form an iminium ion intermediate. This reaction is often catalyzed by mild acid. The second step is the in-situ reduction of the iminium ion by a selective reducing agent to yield the final, more complex amine product.

A key advantage of this method is the avoidance of over-alkylation, a common side reaction in direct alkylations of amines with alkyl halides. The choice of reducing agent is critical for the success of the reaction. Mild hydride reagents that selectively reduce the protonated imine (iminium ion) in the presence of the starting carbonyl compound are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a particularly effective reagent for this purpose due to its mildness and tolerance of a wide range of functional groups.[2]

Visualizing the Reductive Amination Pathway

The following diagram illustrates the general mechanism of reductive amination using 7-Oxa-1-azaspiro[4.5]decane.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Amine 7-Oxa-1-azaspiro[4.5]decane Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Carbonyl Aldehyde or Ketone (R1-CO-R2) Carbonyl->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium Dehydration (H+ catalyst) Product N-Substituted 7-Oxa-1-azaspiro[4.5]decane Iminium->Product Hydride Transfer ReducingAgent NaBH(OAc)3 (STAB) ReducingAgent->Product

Caption: Mechanism of Reductive Amination.

Experimental Protocols

The following protocols provide a general framework for the reductive amination of 7-Oxa-1-azaspiro[4.5]decane with various carbonyl compounds. These procedures are based on established methodologies and should be adapted based on the specific reactivity of the substrates.

Protocol 1: General Procedure for Reductive Amination with Aldehydes

This protocol is optimized for the reaction of 7-Oxa-1-azaspiro[4.5]decane with a representative aldehyde, such as benzaldehyde.

Materials:

  • 7-Oxa-1-azaspiro[4.5]decane

  • Aldehyde (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 7-Oxa-1-azaspiro[4.5]decane (1.0 eq).

  • Dissolve the amine in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).

  • Add the aldehyde (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the hemiaminal/iminium ion. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step, particularly for less reactive carbonyls.

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. The addition may cause a slight exotherm.

  • Stir the reaction mixture at room temperature for 4-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol gradient) to yield the pure N-substituted 7-Oxa-1-azaspiro[4.5]decane.

Protocol 2: Reductive Amination with Ketones

The reductive amination with ketones is generally slower than with aldehydes. Therefore, slightly more forcing conditions or longer reaction times may be necessary.

Modifications from Protocol 1:

  • Stoichiometry: Use a slight excess of the ketone (1.2-1.5 eq).

  • Catalyst: The addition of a catalytic amount of acetic acid (0.1-0.5 eq) is often beneficial to promote iminium ion formation.

  • Reaction Time and Temperature: Reaction times are typically longer (12-48 hours). If the reaction is sluggish at room temperature, it can be gently heated to 40-50 °C.

  • Reducing Agent: An increased amount of sodium triacetoxyborohydride (1.5-2.0 eq) may be required.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of N-substituted 7-Oxa-1-azaspiro[4.5]decanes via reductive amination.

G Start Start: Reagents - 7-Oxa-1-azaspiro[4.5]decane - Aldehyde/Ketone - NaBH(OAc)3 - Solvent (DCM/DCE) Reaction One-Pot Reaction: 1. Mix Amine and Carbonyl 2. Add NaBH(OAc)3 3. Stir at RT (4-24h) Start->Reaction Quench Aqueous Work-up: 1. Quench with NaHCO3 (aq) 2. Separate Layers Reaction->Quench Extraction Extraction: Extract aqueous layer with DCM Quench->Extraction Drying Drying and Concentration: 1. Combine organic layers 2. Wash with Brine 3. Dry over Na2SO4 4. Concentrate in vacuo Extraction->Drying Purification Purification: Flash Column Chromatography Drying->Purification Analysis Characterization: - NMR (1H, 13C) - Mass Spectrometry - Purity Analysis (HPLC) Purification->Analysis FinalProduct Final Product: Pure N-Substituted 7-Oxa-1-azaspiro[4.5]decane Analysis->FinalProduct

Caption: General Experimental Workflow.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction parameters for the reductive amination of 7-Oxa-1-azaspiro[4.5]decane.

ParameterAldehyde SubstrateKetone Substrate
Amine:Carbonyl:Reducer Ratio 1 : 1.1 : 1.31 : 1.2 : 1.5
Solvent DCM or DCEDCE
Temperature Room TemperatureRoom Temp. to 40 °C
Reaction Time 4 - 12 hours12 - 48 hours
Typical Yield 70 - 95%50 - 85%
Catalyst (Acetic Acid) OptionalRecommended

Note: Yields are highly substrate-dependent and the provided values are illustrative.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of these protocols, the following control measures are essential:

  • Reagent Quality: Use anhydrous solvents and ensure the quality of the 7-Oxa-1-azaspiro[4.5]decane and the carbonyl compound. The reducing agent, sodium triacetoxyborohydride, is moisture-sensitive and should be handled accordingly.

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere of nitrogen or argon can prevent the degradation of reagents and improve yields, especially for sensitive substrates.

  • Reaction Monitoring: Regularly monitor the reaction progress by TLC or LC-MS to determine the point of completion and to identify the formation of any significant byproducts.

  • Thorough Characterization: The final product should be rigorously characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Purity should be further assessed by HPLC analysis.

By adhering to these principles, researchers can confidently and efficiently synthesize novel derivatives of 7-Oxa-1-azaspiro[4.5]decane for their drug discovery programs.

References

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). Journal of Chemical Education. [Link]

  • Oxa spiro derivative, preparation method therefor, and applications thereof in medicines. (2018).
  • Oxa spiro derivative, preparation method therefor, and applications thereof in medicines. (2019). PubChem, US-10442793-B2. [Link]

  • Oxa-spirocycles: synthesis, properties and applications. (2020). National Center for Biotechnology Information. [Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. (2018). ResearchGate. [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. (2020). ResearchGate. [Link]

  • Synthesis of 1‐azaspiro[4.5]decane scaffold. (2020). ResearchGate. [Link]

  • BF3*OEt2 catalyzed synthesis of spiropyrrolidine frameworks via (3,5)-oxonium-ene cyclization. (2022). ResearchGate. [Link]

  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. (2016). Royal Society of Chemistry. [Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. (2021). ACS Omega. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Ethanone, 2,2-dichloro-1-(1-oxa-4-azaspiro[4.5]dec-4-yl)-. (2024). United States Environmental Protection Agency. [Link]

  • 7-Oxa-2-azaspiro[4.5]decan-3-one. Aaron Chemistry. [Link]

  • Role of Lewis Acids toward the Synthesis of Tetrahydrofuran Motifs: An Update. (2023). ResearchGate. [Link]

  • 7-oxa-9-azaspiro(4.5)decane-8,10-dione. (2024). PubChem. [Link]

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Method

Application Notes and Protocols: 7-Oxa-1-azaspiro[4.5]decane as a Bioisostere for Morpholine

Introduction: The Quest for Three-Dimensionality in Drug Design In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to achieving desirable pharmacokinetic and ph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Bioisosterism, the exchange of one functional group for another with similar physicochemical properties, is a cornerstone of this endeavor. Morpholine, a saturated heterocycle, is a frequent flyer in drug candidates due to its favorable properties, including aqueous solubility and a stable, chair-like conformation.[1] However, the drive to escape "flatland" and introduce greater three-dimensionality into drug molecules has spurred the exploration of novel bioisosteres.[2] Spirocyclic scaffolds, with their inherent rigidity and defined three-dimensional architecture, have emerged as powerful tools to fine-tune a molecule's properties.[3][4] This application note provides a detailed guide for researchers on the use of 7-oxa-1-azaspiro[4.5]decane as a bioisosteric replacement for morpholine, offering the potential for improved metabolic stability, altered lipophilicity, and unique vector positioning of substituents.

The Rationale for Bioisosteric Replacement: Morpholine vs. 7-Oxa-1-azaspiro[4.5]decane

The morpholine ring is a common feature in many approved drugs, valued for its ability to improve solubility and act as a hydrogen bond acceptor.[5][6] However, it is not without its liabilities. The methylene carbons adjacent to the oxygen and nitrogen atoms can be susceptible to metabolic oxidation. The conformational flexibility of the morpholine ring, while generally predictable, can sometimes be a disadvantage in achieving high target affinity and selectivity.

7-Oxa-1-azaspiro[4.5]decane presents a compelling alternative. By introducing a spirocyclic junction, this scaffold offers several potential advantages:

  • Enhanced Three-Dimensionality: The spirocyclic nature of 7-oxa-1-azaspiro[4.5]decane enforces a more rigid, three-dimensional structure compared to the more flexible morpholine ring. This can lead to more precise interactions with biological targets.

  • Improved Metabolic Stability: The quaternary spirocyclic carbon is sterically hindered, which can shield the adjacent methylene groups from metabolic enzymes, potentially leading to a longer half-life and improved pharmacokinetic profile.

  • Modulation of Physicochemical Properties: The introduction of additional carbon atoms in the spirocyclic system can alter the lipophilicity (logP) and basicity (pKa) of the molecule, providing medicinal chemists with valuable tools to optimize these properties for better absorption, distribution, metabolism, and excretion (ADME).

  • Novel Exit Vectors: The spirocyclic scaffold provides different exit vectors for substituent placement compared to a simple morpholine ring, allowing for the exploration of new chemical space and potentially leading to novel interactions with the target protein.

The logical progression from a known scaffold like morpholine to a novel bioisostere like 7-oxa-1-azaspiro[4.5]decane is a key strategy in lead optimization.

G cluster_0 Lead Optimization Strategy Lead_Compound Lead Compound (with Morpholine) ADME_Issues ADME/Tox Liabilities (e.g., Metabolism) Lead_Compound->ADME_Issues Bioisosteric_Replacement Bioisosteric Replacement ADME_Issues->Bioisosteric_Replacement New_Scaffold 7-Oxa-1-azaspiro[4.5]decane Bioisosteric_Replacement->New_Scaffold Improved_Properties Improved Properties: - Metabolic Stability - 3D Shape - Physicochemical Profile New_Scaffold->Improved_Properties

Caption: Lead optimization workflow using bioisosteric replacement.

Comparative Physicochemical Properties

The decision to employ a bioisostere is often driven by the desire to modulate key physicochemical parameters. The following table provides a comparison of calculated and experimental properties for morpholine and 7-oxa-1-azaspiro[4.5]decane.

PropertyMorpholine7-Oxa-1-azaspiro[4.5]decaneRationale for Change
Molecular Weight ( g/mol ) 87.12141.21[7]Increased due to the addition of a cyclohexane ring.
logP (predicted) -0.86 (experimental)0.5 (predicted)[8]Increased lipophilicity, which can impact cell permeability and plasma protein binding.
pKa (predicted) 8.36 (experimental)~9.0-9.5 (estimated)The spirocyclic structure can influence the basicity of the nitrogen atom.
Hydrogen Bond Acceptors 22[7]The number of hydrogen bond acceptors remains the same.
Hydrogen Bond Donors 11[7]The number of hydrogen bond donors remains the same.
Polar Surface Area (Ų) 21.2621.3[7]The polar surface area is very similar, suggesting comparable passive diffusion potential.

Experimental Protocols

Protocol 1: Synthesis of 7-Oxa-1-azaspiro[4.5]decane Scaffold

While a number of synthetic routes to various oxa-azaspiro[4.5]decane isomers exist, a common strategy involves the intramolecular cyclization of a suitable precursor. The following protocol is a generalized procedure based on established methodologies for the synthesis of related spirocyclic systems.[9][10][11]

G Start Starting Materials: - Cyclohexanone - Amino alcohol Step1 Condensation & Ring Opening Start->Step1 1. Base-catalyzed condensation Step2 Intramolecular Cyclization Step1->Step2 2. Acid or base catalyzed cyclization Product 7-Oxa-1-azaspiro[4.5]decane Step2->Product

Caption: General synthetic workflow for 7-Oxa-1-azaspiro[4.5]decane.

Materials:

  • Cyclohexanone

  • 2-(2-Aminoethoxy)ethanol

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Dean-Stark apparatus

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Ketal Formation and Azide Introduction (Example Pathway): To a solution of cyclohexanone (1.0 eq) and 2-(2-aminoethoxy)ethanol (1.1 eq) in toluene (0.5 M) is added a catalytic amount of p-toluenesulfonic acid. The reaction mixture is heated to reflux with a Dean-Stark trap to remove water. After completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature.

  • Reduction of the Imine/Enamine: The crude intermediate is dissolved in methanol (0.5 M) and cooled to 0 °C. Sodium borohydride (1.5 eq) is added portion-wise. The reaction is stirred at room temperature until completion.

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to afford the desired 7-oxa-1-azaspiro[4.5]decane.

Self-Validation: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: N-Arylation of 7-Oxa-1-azaspiro[4.5]decane via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12][13][14] This protocol describes a general procedure for the N-arylation of 7-oxa-1-azaspiro[4.5]decane.

G Reactants 7-Oxa-1-azaspiro[4.5]decane + Aryl Halide/Triflate Reaction Buchwald-Hartwig Amination Reactants->Reaction Catalyst_System Pd Catalyst + Ligand + Base Catalyst_System->Reaction Product N-Aryl-7-oxa-1-azaspiro[4.5]decane Reaction->Product

Caption: Key components of the Buchwald-Hartwig amination.

Materials:

  • 7-Oxa-1-azaspiro[4.5]decane

  • Aryl halide (e.g., bromide or chloride) or aryl triflate

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, or RuPhos)

  • Base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

  • Schlenk flask or glovebox

  • Inert atmosphere (nitrogen or argon)

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide/triflate (1.0 eq), 7-oxa-1-azaspiro[4.5]decane (1.2 eq), palladium catalyst (1-5 mol %), phosphine ligand (1-5 mol %), and base (1.4-2.0 eq).

  • Reaction Execution: Add the anhydrous, deoxygenated solvent via syringe. The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite to remove the palladium catalyst. The filtrate is washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • Purification: The crude product is purified by silica gel column chromatography.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent is crucial for the success of the Buchwald-Hartwig amination and depends on the specific substrates being coupled. Bulky, electron-rich phosphine ligands are often required for the coupling of challenging substrates. The base plays a critical role in the catalytic cycle, and its strength should be matched to the acidity of the amine and the nature of the aryl halide.

Protocol 3: N-Alkylation of 7-Oxa-1-azaspiro[4.5]decane via Reductive Amination

Reductive amination is a versatile and widely used method for the N-alkylation of amines.[15][16] This protocol outlines a general procedure for the reaction of 7-oxa-1-azaspiro[4.5]decane with an aldehyde or ketone.

Materials:

  • 7-Oxa-1-azaspiro[4.5]decane

  • Aldehyde or ketone

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN))

  • Solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol)

  • Acetic acid (optional, as a catalyst)

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: To a round-bottom flask, add 7-oxa-1-azaspiro[4.5]decane (1.0 eq) and the aldehyde or ketone (1.1 eq) in the chosen solvent (0.2-0.5 M). If necessary, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Addition of Reducing Agent: The reducing agent (1.2-1.5 eq) is added to the reaction mixture. The reaction is stirred at room temperature until completion (monitored by TLC, LC-MS, or GC-MS).

  • Work-up: The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with the appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • Purification: The crude product is purified by silica gel column chromatography.

Trustworthiness of the Protocol: This protocol is based on a well-established and reliable transformation in organic synthesis. The progress of the reaction can be easily monitored, and the work-up and purification are straightforward.

Conclusion

7-Oxa-1-azaspiro[4.5]decane represents a valuable and underutilized scaffold in medicinal chemistry. Its application as a bioisostere for morpholine offers a compelling strategy to address common challenges in drug development, such as metabolic instability and the need for greater three-dimensionality. The protocols outlined in this application note provide a practical guide for the synthesis and derivatization of this promising building block, enabling researchers to explore its potential in their drug discovery programs.

References

  • Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 1‐azaspiro[4.5]decane scaffold. ResearchGate. [Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. [Link]

  • 7-oxa-1-azaspiro[4.5]decane (C8H15NO). PubChem. [Link]

  • 7-oxa-9-azaspiro(4.5)decane-8,10-dione. PubChem. [Link]

  • Synthesis, biological activity, distribution and membrane permeability of novel spiro-thiazines as potent neuroprotectors. ResearchGate. [Link]

  • Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. MDPI. [Link]

  • Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]

  • 1-Oxa-7-azaspiro(4.5)decane. PubChem. [Link]

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. [Link]

  • Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry. [Link]

  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • 1-Hydrosilatrane. Organic Syntheses. [Link]

  • Buchwald–Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]

  • Drug Modifications to Improve Stability. eCampusOntario Pressbooks. [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • 1-Oxa-4-thiaspiro[4.5]decane. PubChem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields in 7-Oxa-1-azaspiro[4.5]decane synthesis

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of 7-Oxa-1-azaspiro[4.5]decane and its derivatives. This scaffold is a crucial component in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 7-Oxa-1-azaspiro[4.5]decane and its derivatives. This scaffold is a crucial component in medicinal chemistry and drug discovery, valued for its three-dimensional structure that can improve physicochemical properties and target engagement.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, helping you optimize reaction yields and purity.

This document is structured as a dynamic resource, moving from immediate troubleshooting of common experimental failures to broader strategic considerations in reaction design.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses the most frequent obstacles encountered during the synthesis of the 7-Oxa-1-azaspiro[4.5]decane core. Each point provides a diagnosis of the problem, explores the underlying chemical causality, and offers actionable solutions.

Scenario 1: Low or No Product Yield

You've run the reaction, and upon workup and analysis (TLC, LC-MS), you observe a low yield of the desired spirocycle or none at all.

Q: My reaction yield is disappointingly low. What are the primary causes and how can I fix this?

A: Low yield is a common but multifaceted problem. The root cause often lies in one of five areas: reaction setup, reagent quality, reaction conditions, incomplete conversion, or product loss during workup.[3] Let's break down the diagnostics.

Probable Causes & Recommended Solutions:

Probable Cause Scientific Rationale Recommended Action & Protocol
Moisture Contamination Many key reactions for spirocyclization, especially those employing Lewis acids or organometallic reagents, are highly sensitive to water. Water can hydrolyze catalysts (e.g., BF₃·OEt₂), quench reactive intermediates, and promote unwanted side reactions.Ensure rigorous anhydrous conditions. Flame-dry all glassware and cool under an inert atmosphere (N₂ or Argon). Use freshly distilled, anhydrous solvents. Purify reagents if necessary.[3]
Suboptimal Catalyst The formation of the spirocyclic junction often involves an acid-catalyzed intramolecular cyclization, such as in a Pictet-Spengler type reaction.[4] The choice between a Brønsted acid (e.g., TFA, HCl) and a Lewis acid (e.g., BF₃·OEt₂, TiCl₄) is critical and substrate-dependent. An inappropriate catalyst may fail to activate the electrophile sufficiently or may cause degradation.Screen a panel of acid catalysts. Start with milder conditions and increase acidity if the reaction stalls. For electron-rich substrates, a mild acid may suffice. For less nucleophilic systems, stronger acids or higher temperatures may be required.[4]
Incorrect Stoichiometry While a 1:1 stoichiometry is theoretically sound for a bimolecular condensation, using a slight excess of one reactant can be beneficial. For example, in a Pictet-Spengler reaction, a slight excess of the carbonyl compound can ensure the complete consumption of the more valuable β-arylethylamine precursor.[5]Optimize reactant ratios. Try using 1.1 to 1.2 equivalents of the more accessible starting material to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to track the disappearance of the limiting reagent.
Low Reaction Temperature While higher temperatures can promote side reactions, insufficient thermal energy may prevent the reaction from overcoming its activation energy barrier, leading to a stalled or sluggish conversion.Systematically increase the reaction temperature. Set up parallel reactions at intervals (e.g., 0 °C, room temperature, 40 °C, 60 °C). Monitor each for product formation versus byproduct accumulation to find the optimal thermal window.
Product Loss During Workup/Purification The 7-Oxa-1-azaspiro[4.5]decane core contains both an ether and an amine, giving it a distinct polarity. Significant product can be lost during aqueous workup if the pH is not controlled, or during chromatography if the compound streaks or decomposes on silica gel.[3]Refine your purification strategy. During extraction, ensure the aqueous layer's pH is adjusted to render the amine neutral for efficient extraction into the organic phase. If silica gel chromatography is problematic (due to the basicity of the amine), consider using deactivated silica (pre-treated with triethylamine) or switching to an alternative stationary phase like alumina.

A logical workflow for troubleshooting low yields can be visualized as a decision-making process.

Caption: A decision tree for systematically troubleshooting low reaction yields.

Scenario 2: Formation of Significant Byproducts

Your reaction produces the desired spirocycle, but it is contaminated with one or more significant impurities, complicating purification and lowering the isolated yield.

Q: My crude reaction mixture shows multiple spots on TLC, and the main byproduct is difficult to separate. What are the likely side reactions and how can I suppress them?

A: Byproduct formation is typically a result of competing reaction pathways or degradation of starting materials or products. Identifying the structure of the byproduct is the most powerful diagnostic tool.

Common Side Reactions & Mitigation Strategies:

  • Iminium Ion Instability: In Pictet-Spengler type syntheses, the key iminium ion intermediate is highly electrophilic.[6] If the intramolecular cyclization is slow, this intermediate can be attacked by other nucleophiles present (including another molecule of the amine starting material) or undergo polymerization, especially with aldehydes prone to self-condensation.

    • Solution: Control the concentration of the reactants. Employing high dilution conditions can favor the intramolecular cyclization over intermolecular side reactions. Additionally, adding the aldehyde slowly to the solution of the amine and acid catalyst can keep the instantaneous concentration of the iminium ion low, minimizing side reactions.

  • Decomposition on Silica Gel: The basic nitrogen atom in the 7-Oxa-1-azaspiro[4.5]decane core can interact strongly with the acidic silanol groups on standard silica gel. This can lead to significant streaking, low recovery, and in some cases, acid-catalyzed decomposition or rearrangement on the column.

    • Solution: Use a less acidic stationary phase. You can either use neutral alumina or "deactivate" your silica gel by preparing a slurry with a solvent system containing 1-2% triethylamine, which neutralizes the acidic sites.

  • Oxidative Degradation: Amines can be susceptible to air oxidation, especially if trace metals are present or if the reaction is run at elevated temperatures for extended periods. This can lead to the formation of colored, often polar, impurities.

    • Solution: Maintain an inert atmosphere (N₂ or Argon) throughout the reaction and workup. Degassing solvents prior to use can also be beneficial. If the product is found to be air-sensitive, store it under an inert atmosphere at a low temperature.

Frequently Asked Questions (FAQs)

This section covers broader, strategic questions about the synthesis of 7-Oxa-1-azaspiro[4.5]decane.

1. Q: What are the most common and effective strategies for constructing the 7-Oxa-1-azaspiro[4.5]decane skeleton?

A: Several robust strategies exist, and the best choice depends on the available starting materials and desired substitution patterns.

  • Intramolecular Cyclization of Piperidine Derivatives: This is a very common approach. One can start with a substituted 4-piperidone. The nitrogen can be protected (e.g., with a Boc group). The key step is the formation of the tetrahydrofuran ring via an intramolecular reaction. For example, reacting the piperidone with a nucleophile that introduces a side chain with a terminal alcohol or leaving group, which then cyclizes onto the piperidine ring structure.

  • Tandem or Cascade Reactions: More advanced methods construct the spirocycle in a single step from acyclic precursors. For instance, a Prins/pinacol cascade reaction has been used to synthesize related oxaspiro[4.5]decane scaffolds.[7] Similarly, relay catalysis using metals like gold and palladium can achieve diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives from enynamides.[8]

  • Pictet-Spengler Type Reactions: While classically used for tetrahydroisoquinolines, variations of the Pictet-Spengler reaction can be adapted to form the azaspirocyclic portion of the molecule.[4][5] This involves the condensation of an amine with a carbonyl compound followed by an acid-catalyzed ring closure. The key is designing a substrate where the cyclization forms the desired spiro-junction.

2. Q: How do I choose the optimal protecting group for the nitrogen atom?

A: The choice of the nitrogen protecting group is critical and must be orthogonal to the reaction conditions used for spirocyclization and any subsequent transformations.

  • Boc (tert-butyloxycarbonyl): This is often the best choice. It is stable to a wide range of nucleophilic and catalytic conditions but is easily removed with mild acid (e.g., TFA in DCM), which is often compatible with the final product.

  • Cbz (Carboxybenzyl): Stable to acidic conditions but removed by hydrogenolysis. This is a good choice if your synthesis involves acidic steps but your molecule is stable to catalytic hydrogenation.

  • Benzyl (Bn): Similar to Cbz, it is removed by hydrogenolysis. It is very stable but can be difficult to remove in complex molecules with many reducible functional groups.

Caption: Logic flow for selecting a suitable nitrogen protecting group.

3. Q: Can I achieve stereocontrol at the spirocyclic center?

A: Yes, achieving stereocontrol is a central challenge and a key goal in modern synthesis. Several strategies can be employed:

  • Chiral Auxiliaries: Using a chiral auxiliary on the nitrogen or another part of the molecule can direct the stereochemical outcome of the cyclization step.

  • Asymmetric Catalysis: The use of chiral catalysts, particularly chiral Brønsted acids or Lewis acids, has become a powerful tool for enantioselective Pictet-Spengler and related cyclization reactions.[9]

  • Substrate Control: If one of the rings is formed from a chiral starting material (e.g., from the chiral pool), its stereocenters can influence the stereochemistry of the newly formed spirocenter during cyclization.

Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Spirocyclization

This protocol provides a general framework. Specific substrates may require optimization of temperature, reaction time, and catalyst loading.

1. Preparation: a. To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine precursor (1.0 eq). b. Seal the flask with septa and place it under an inert atmosphere (N₂ or Argon). c. Add anhydrous solvent (e.g., DCM, Toluene, or Acetonitrile) via syringe to achieve a concentration of approximately 0.1 M.

2. Reaction: a. Cool the solution to the desired initial temperature (e.g., 0 °C). b. Add the acid catalyst (e.g., TFA, 1.1 eq; or BF₃·OEt₂, 1.1 eq) dropwise via syringe. Stir for 10 minutes. c. In a separate flame-dried flask, dissolve the carbonyl precursor (1.1 eq) in the anhydrous solvent. d. Add the carbonyl solution to the reaction mixture dropwise over 30 minutes using a syringe pump. This slow addition is crucial to minimize side reactions.[3] e. After the addition is complete, allow the reaction to warm to room temperature or heat to reflux, depending on the required conditions.

3. Monitoring: a. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the consumption of the limiting starting material.

4. Workup: a. Once the reaction is complete, cool the mixture to room temperature. b. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. c. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., DCM or Ethyl Acetate). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

5. Purification: a. Purify the crude residue by flash column chromatography. Consider using silica gel treated with 1% triethylamine or neutral alumina to prevent product decomposition.

References
  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Selected strategies for the construction of 7‐azaspiro[4.5]decanes. ResearchGate. Available at: [Link]

  • Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. Available at: [Link]

  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available at: [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available at: [Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. PMC - NIH. Available at: [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PMC - PubMed Central - NIH. Available at: [Link]

  • Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. ResearchGate. Available at: [Link]

  • 1-Oxa-7-azaspiro(4.5)decane. PubChem. Available at: [Link]

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors. PubMed. Available at: [Link]

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC - NIH. Available at: [Link]

  • Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Rapid Synthesis of the Spiroketal Subunit of Neaumycin B. Organic Letters - ACS Publications. Available at: [Link]

  • Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development. Accounts of Chemical Research - ACS Publications. Available at: [Link]

  • Pictet-Spengler Reaction. NROChemistry. Available at: [Link]

  • Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Rapid Synthesis of the Spiroketal Subunit of Neaumycin B. PMC - PubMed Central. Available at: [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available at: [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro Institutional Research Repository. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 7-Oxa-1-azaspiro[4.5]decane Hydrochloride

Case ID: SPIRO-PUR-001 Status: Active Guide Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SPIRO-PUR-001 Status: Active Guide Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 3, 2026

Executive Summary & Compound Profile

Objective: Isolate high-purity (>98%) 7-Oxa-1-azaspiro[4.5]decane hydrochloride (HCl) suitable for biological screening or further synthetic steps.

The Challenge: Spirocyclic amine salts are notoriously difficult to purify. They often trap inorganic salts (NaCl, KCl) from previous steps and exhibit significant hygroscopicity, leading to "oiling out" rather than crystallizing. This guide prioritizes anhydrous handling and differential solubility to solve these issues.

PropertyDescription
Compound Class Spirocyclic Ether-Amine Salt
Physical State White to Off-White Solid (Hygroscopic)
Major Impurities Inorganic salts, unreacted linear amines, oxidation byproducts (N-oxides)
Storage -20°C, Desiccated, Inert Atmosphere (Argon/Nitrogen)

Strategic Purification Workflows

Module A: The "Desalting" Cycle (Removal of Inorganic Contaminants)

Use this module if your crude material has high ash content or was generated via aqueous workup.

The Logic: Inorganic salts (NaCl) are insoluble in Dichloromethane (DCM) but soluble in water. The amine HCl salt is soluble in water but insoluble in DCM. To separate them, we must temporarily switch the amine to its "Free Base" form (soluble in DCM), leave the salt behind in the water, and then regenerate the pure HCl salt.

Protocol 1: Free-Base Regeneration & Resalting
  • Dissolution: Dissolve crude solid in minimal distilled water.

  • Basification: Cool to 0°C. Slowly add 2M NaOH until pH > 12. (The solution may become cloudy as the free base oils out).[1]

  • Extraction: Extract 3x with Dichloromethane (DCM).

    • Note: Do not use Ethyl Acetate here; spiro-amines are often too polar and will remain in the aqueous phase.

  • Drying: Dry combined organic layers over anhydrous

    
    . Filter.
    
  • Concentration: Evaporate DCM to obtain the Free Base Oil .

  • Salt Formation (Critical Step):

    • Dissolve the oil in anhydrous Diethyl Ether (or MTBE).

    • Cool to 0°C under Nitrogen.

    • Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.

    • Observation: A white precipitate should form immediately.

    • Filtration: Filter under Nitrogen to avoid moisture absorption.

DesaltingCycle Start Crude Material (Contains NaCl/Inorganics) WaterSol Dissolve in H2O Start->WaterSol BaseAdd Add NaOH (pH > 12) Convert to Free Base WaterSol->BaseAdd Extract Extract with DCM BaseAdd->Extract Aqueous Aqueous Layer (Contains NaCl -> Discard) Extract->Aqueous Waste Organic Organic Layer (Contains Free Base) Extract->Organic Keep Dry Dry (Na2SO4) & Evaporate Organic->Dry Resalt Add HCl in Et2O (Anhydrous) Dry->Resalt Final Pure HCl Salt (Precipitate) Resalt->Final

Figure 1: The Desalting Logic Flow. By switching between ionic (water-soluble) and non-ionic (DCM-soluble) states, inorganic contaminants are effectively removed.

Module B: Recrystallization (Polishing Purity)

Use this module if the salt is already formed but contains organic impurities (colored) or has a broad melting point.

The Logic: Amine hydrochlorides are highly soluble in Methanol (MeOH) and water, making them poor choices for crystallization (yield loss). Isopropanol (IPA) offers the perfect balance: soluble at boiling, insoluble at freezing.

Protocol 2: The IPA/Ether Method
  • Solvent Selection: Use Isopropanol (IPA) as the primary solvent.

  • Dissolution:

    • Place crude solid in a flask with a reflux condenser.

    • Add IPA in small portions while heating to boiling (

      
      ).
      
    • Stop adding solvent as soon as the solid dissolves.

  • Hot Filtration (Optional): If insoluble particles remain (dust/fibers), filter rapidly while hot.

  • Nucleation: Remove from heat. Let cool to room temperature slowly.

  • The "Anti-Solvent" Trick: If crystals do not form, add warm Diethyl Ether dropwise until the solution turns slightly turbid, then add 1 drop of IPA to clear it.

  • Crystallization: Place at -20°C overnight.

  • Collection: Filter cold. Wash with cold (1:1) IPA/Ether.

Solvent Compatibility Matrix

Solvent SystemSuitabilityNotes
Water 🔴 AvoidLoss of yield; difficult to dry.[1]
Methanol 🟠 PoorToo soluble; good for washing, bad for crystallizing.
Isopropanol (IPA) 🟢 Excellent Ideal temperature coefficient for amine salts.
Ethanol/Ether 🟢 GoodClassic layering method. Good alternative to IPA.
Acetone 🟡 VariableSome spiro-salts are soluble; test on 10mg scale first.

Troubleshooting & FAQs

Q: My product turned into a sticky brown oil instead of a white solid. What happened? A: This is "Oiling Out," usually caused by two factors:

  • Water Contamination: The salt is hygroscopic. If your solvent wasn't dry, the salt absorbed water and formed a syrup. Fix: Redissolve in DCM, dry over

    
    , evaporate, and retry precipitation using anhydrous ether.
    
  • Impure Free Base: If the precursor free base wasn't clean, the impurities lower the melting point. Fix: Run a quick silica plug on the free base before making the salt.

Q: The NMR shows a broad peak around 9-10 ppm and the integration is off. A: This is the Ammonium proton (


).
  • Broadness: This is normal due to quadrupole relaxation and exchange with trace water in the deuterated solvent.

  • Shift: The chemical shift is concentration-dependent.

  • Validation: To confirm purity, add a drop of

    
     to the NMR tube. The peak should disappear (D-exchange), confirming it is the salt proton and not an impurity.
    

Q: I have low yield after recrystallization. A: You likely used too much solvent or a solvent that is too polar (like Methanol).

  • Recovery: Evaporate the mother liquor to dryness. The residue is your "second crop." It will be less pure but can be recrystallized again.[2]

Advanced Visualization: Purity Decision Tree

DecisionTree Start Crude Product CheckState Physical State? Start->CheckState Solid Solid CheckState->Solid Oil Oil/Gum CheckState->Oil CheckColor Color? Solid->CheckColor Action3 Triturate w/ Ether Oil->Action3 First Attempt White White/Off-White CheckColor->White Colored Yellow/Brown CheckColor->Colored Action1 Check NMR/MP White->Action1 Action2 Recrystallize (IPA) Colored->Action2 Action4 Perform 'Desalting' (Module A) Action3->Action4 If fails

Figure 2: Decision Matrix for selecting the correct purification method based on physical state and appearance.

References

  • PubChem. (2025).[3] 1-Oxa-7-azaspiro[4.5]decane Compound Summary. National Library of Medicine. Link

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.[4]Link

  • MedChemExpress. (2024). 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride Product Information.Link

  • ResearchGate. (2017). Discussion: Purification of organic hydrochloride salt?Link

  • Google Patents. (1989). EP0311313A2 - Heterocyclic spiro compounds and their preparation.Link

Sources

Troubleshooting

Overcoming solubility issues with 7-Oxa-1-azaspiro[4.5]decane intermediates

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Overcoming Solubility & Handling Challenges with 7-Oxa-1-azaspiro[4.5]decane Intermediates Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Overcoming Solubility & Handling Challenges with 7-Oxa-1-azaspiro[4.5]decane Intermediates

Executive Summary

The 7-Oxa-1-azaspiro[4.5]decane scaffold represents a critical "spiro-fused" motif in modern drug discovery, offering high


 character and novel IP space compared to flat aromatic bioisosteres.[1] However, its physicochemical profile—specifically the combination of a polar pyrrolidine amine and a hydrophilic tetrahydropyran ether core—creates a distinct "solubility trap."

This guide addresses the three most common failure modes reported by users:

  • Workup Losses: The free base is highly water-soluble (

    
     to 
    
    
    
    ), leading to poor recovery during standard extraction.[1]
  • Purification Tailing: Strong interaction with silica silanols causes streaking and yield loss.

  • Salt Hygroscopicity: Standard HCl salts often form deliquescent oils rather than stable solids.

Part 1: Troubleshooting Guide (Q&A)

Issue 1: "I am losing >50% of my product during the aqueous extraction phase."

Diagnosis: The free base of 7-oxa-1-azaspiro[4.5]decane is a small, polar molecule (MW ~141 Da).[1] At neutral or slightly basic pH (8-9), a significant fraction remains protonated or simply partitions into water due to the ether oxygen's hydrogen bond accepting capability.[1]

Corrective Protocol:

  • pH Control: You must adjust the aqueous phase to pH > 12 using 5N NaOH or KOH. The goal is to fully suppress the pyrrolidine nitrogen ionization (

    
    ).
    
  • Salting Out: Saturate the aqueous phase with NaCl (brine) before extraction. This disrupts the hydration shell around the ether oxygen.

  • Solvent Switch: Replace pure Ethyl Acetate (EtOAc) or Dichloromethane (DCM) with a polar cocktail :

    • Recommendation: DCM : Isopropanol (3:[1]1) or Chloroform : Isopropanol (3:1).[1]

    • Why: Isopropanol helps solvate the polar amine while the halogenated solvent drives phase separation.

Issue 2: "The compound streaks badly on silica gel, and fractions are impure."

Diagnosis: The secondary amine (N1 position) interacts strongly with acidic silanol groups on the silica surface, causing peak tailing and co-elution with impurities.

Corrective Protocol:

  • Mobile Phase Modifier: Pre-treat your silica column with 1% Triethylamine (TEA) in hexane, or add 1-2% 7N NH₃ in Methanol to your DCM mobile phase.[1]

  • Alternative Stationary Phase: For late-stage intermediates, switch to Amino-functionalized silica (NH₂-SiO₂) .[1] This eliminates the need for amine modifiers and often provides orthogonal selectivity.

  • Reverse Phase (C18): If normal phase fails, run a C18 gradient (Water/Acetonitrile) with 0.1% Ammonium Bicarbonate (pH 10) . Basic pH suppresses ionization, improving peak shape and retention.

Issue 3: "My HCl salt turned into a sticky oil/gum upon drying."

Diagnosis: The hydrochloride salt of this spiro scaffold is often hygroscopic due to the high charge density of the small cation and the presence of the ether oxygen.

Corrective Protocol:

  • Salt Screening: Move away from HCl. Screen less hygroscopic counter-ions that add lattice energy:

    • Oxalate: Often forms stable, non-hygroscopic crystals (1:1 stoichiometry).

    • Fumarate: Good for pharmaceutical acceptability.

    • Tosylate: Adds lipophilicity, aiding crystallization.

  • Trituration: If you must use HCl, do not rotovap to dryness. Concentrate to a small volume and triturate with anhydrous Diethyl Ether (Et₂O) or MTBE under argon to force precipitation.

Part 2: Essential Workflows & Protocols

Workflow A: High-Recovery Extraction Protocol

Use this when isolating the free amine intermediate.[1]

  • Quench: Cool reaction mixture to 0°C.

  • Basify: Add 5N NaOH dropwise until aqueous pH reaches 12-13 (check with pH strip, not probe).

  • Saturate: Add solid NaCl until undissolved salt remains (saturation).

  • Extract: Perform 3x extractions using DCM:IPA (3:1) . Volume ratio: 1 part organic to 1 part aqueous.

  • Dry: Dry combined organics over Na₂SO₄ (Magnesium sulfate can sometimes bind polar amines).

  • Concentrate: Remove solvent under reduced pressure at <40°C. Note: The free base may be volatile; do not apply high vacuum for extended periods.

Workflow B: Salt Formation (Oxalate Example)

Use this to convert the oily free base into a storable solid.[1]

  • Dissolve 1.0 eq of free amine in a minimum volume of Acetone or Ethanol .

  • Prepare a saturated solution of Oxalic Acid (1.05 eq) in the same solvent.

  • Add acid solution dropwise to the amine solution with vigorous stirring at room temperature.

  • Precipitate should form immediately. If not, cool to -20°C overnight.

  • Filter the white solid and wash with cold Diethyl Ether .

  • Dry in a vacuum oven at 40°C.

Part 3: Decision Logic & Visualization

The following diagram outlines the decision process for handling the reaction mixture based on the observed solubility properties.

SolubilityLogic Start Reaction Complete (7-Oxa-1-azaspiro[4.5]decane) CheckState Check Physical State of Product Start->CheckState IsOil Oily / Gummy Residue? CheckState->IsOil Yes IsSolid Solid Precipitate? CheckState->IsSolid No AqWorkup Aqueous Workup Required IsOil->AqWorkup PHCheck Check Aqueous pH AqWorkup->PHCheck LowPH pH < 10 (Amine Protonated) PHCheck->LowPH HighPH pH > 12 (Free Base) PHCheck->HighPH LowPH->HighPH Add NaOH to pH 12 ExtractStandard Standard Extraction (DCM or EtOAc) HighPH->ExtractStandard LossCheck Check Aqueous Layer (TLC/LCMS) ExtractStandard->LossCheck ExtractModified Modified Extraction (DCM:IPA 3:1 + NaCl) Purification Purification ExtractModified->Purification LossCheck->ExtractModified Product in Aq Phase LossCheck->Purification Good Recovery Silica Silica Gel (Add 1% Et3N) Purification->Silica Normal Phase ReversePhase Reverse Phase C18 (Basic Buffer) Purification->ReversePhase High Polarity

Caption: Decision tree for maximizing recovery of 7-Oxa-1-azaspiro[4.5]decane intermediates during workup and purification.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use the Boc-protected intermediate to avoid these issues? A: Yes, and it is highly recommended. The N-Boc-7-oxa-1-azaspiro[4.5]decane intermediate is significantly more lipophilic and solid.[1] If your synthesis allows, perform purification at the N-Boc stage before the final deprotection.[1]

Q: Is the free base stable in solution? A: The free base is prone to absorbing atmospheric CO₂ to form carbamates over time. Store it as a 0.1M solution in DMSO or MeOH at -20°C, or immediately convert it to a salt.

Q: Why does the NMR of the intermediate show broad peaks? A: This is common for spirocyclic amines due to nitrogen inversion and ring conformational flipping. Running the NMR at an elevated temperature (e.g., 50°C in DMSO-d6) often sharpens the signals by speeding up the exchange.[1]

References

  • PubChem. 7-Oxa-1-azaspiro[4.5]decane | C8H15NO.[1][2] National Library of Medicine. Available at: [Link][1]

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. (Contextualizing spiro-amine solubility properties).
  • Clayden, J., et al. (2005). Acid-Base Extraction of Amines. Organic Chemistry, Oxford University Press. (Foundational protocol for pH-dependent extraction).
  • Sigma-Aldrich.Handling of Hygroscopic Amine Salts. Technical Bulletin. (General guidelines for handling deliquescent spiro-salts).

Sources

Optimization

Technical Support Center: Troubleshooting Spiro[4.5]decane Formation

The "Quaternary Conundrum": Introduction The formation of the spiro[4.5]decane skeleton represents a unique intersection of steric frustration and thermodynamic penalty. Unlike fused bicyclic systems (e.g., decalins), sp...

Author: BenchChem Technical Support Team. Date: February 2026

The "Quaternary Conundrum": Introduction

The formation of the spiro[4.5]decane skeleton represents a unique intersection of steric frustration and thermodynamic penalty. Unlike fused bicyclic systems (e.g., decalins), spirocycles require the construction of a quaternary carbon center that serves as the single pivot point between a five-membered and a six-membered ring.

When your synthesis fails, it is rarely a matter of "bad reagents." It is usually a failure to manage the Thorpe-Ingold effect (gem-dialkyl effect) or a misalignment of orbital trajectories (Baldwin’s rules) compounded by the steric bulk of the forming quaternary center.

This guide addresses the three most common failure modes reported by our users: RCM Stalling , Radical Reduction , and Cationic Elimination .

Troubleshooting Module: Ring-Closing Metathesis (RCM)

Context: You are attempting to close the 5-membered or 6-membered ring onto an existing quaternary center using Ru-based catalysts (Grubbs/Hoveyda-Grubbs), but the reaction yields only starting material or oligomers.

Q: My RCM reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why?

A: You likely have a "Ruthenium Hydride" problem, leading to isomerization rather than cyclization. When sterically hindered alkenes (common in spiro precursors) retard the rate of metathesis, the catalyst begins to decompose. A primary decomposition pathway involves the formation of Ru-hydride species. These hydrides don't perform metathesis; they catalyze alkene isomerization (moving the double bond internal), rendering the substrate inert to RCM.

The Fix: The Benzoquinone "Sponge" Add 1,4-benzoquinone (10 mol%) or Ti(OiPr)4 to the reaction mixture. Benzoquinone acts as a scavenger for Ru-hydride species, preventing the isomerization side-reaction and preserving the active catalyst lifetime.

Q: I see the product forming, but it's accompanied by a massive amount of dimer.

A: Your concentration is violating the "Critical Dilution" threshold. Spirocyclization is entropically disfavored compared to dimerization (intermolecular reaction). While standard RCM is run at 0.01 M, spiro-closures often require pseudo-high dilution .

The Fix: Slow Addition Protocol Do not just dilute the flask.

  • Dissolve the catalyst in the full volume of solvent (e.g., toluene at reflux).

  • Add the substrate (dissolved in minimal solvent) via syringe pump over 4–8 hours. This keeps the instantaneous concentration of substrate low relative to the catalyst, favoring the intramolecular event (spiro-closure).

Q: Which catalyst should I use for a tetrasubstituted spiro-center?

A: Stop using Grubbs I or II. Switch to Hoveyda-Grubbs II (HGII). The isopropoxybenzylidene ligand on HGII makes it more thermally stable and phosphine-free. Phosphines (from Grubbs II) can act as nucleophiles or cause inhibition in sterically crowded spiro-systems. For extreme steric bulk, consider Grela’s catalyst , which has an electron-withdrawing nitro group on the benzylidene, increasing initiation rates.

Troubleshooting Module: Radical Cyclization (Mn(OAc)₃)

Context: You are using Manganese(III) acetate to cyclize a


-keto ester or malonate onto an alkene to form the spiro core.
Q: I get the "reduced" product (uncyclized alkyl chain) instead of the ring.

A: Your "Radical Clock" is too slow. The mechanism involves the formation of a radical at the


-position. This radical must attack the alkene faster than it abstracts a hydrogen atom from the solvent or ligands. If the cyclization is sterically slow (forming the quaternary center), H-abstraction wins.

The Fix: Polarity Reversal & Co-Oxidants

  • Add Cu(OAc)₂ (1.0 equiv): Copper(II) oxidizes the intermediate radical to a cation immediately after cyclization, driving the reaction forward to the alkene (beta-elimination) and preventing reversibility.

  • Solvent Switch: If using ethanol, switch to Glacial Acetic Acid . Ethanol is a good H-atom donor; Acetic acid is not. Removing the H-source forces the radical to wait for the alkene.

Q: The reaction turns into a black tar with no distinct spots.

A: You are overheating the enol. Mn(OAc)₃ reactions are often run at high temperatures (80°C+). If your substrate is thermally sensitive, the radical intermediates can polymerize.

The Fix: The Lanthanide Boost Add Yb(OTf)₃ or Ce(NH₄)₂ in catalytic amounts. These Lewis acids coordinate to the dicarbonyl, increasing the acidity of the


-proton. This allows the formation of the Mn-enolate at room temperature , avoiding thermal decomposition.

Experimental Protocols

Protocol A: "Rescue" RCM for Sterically Hindered Spirocycles

Use this when standard RCM fails due to isomerization or catalyst death.

  • Preparation: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser. Argon flush.

  • Solvent: Use Toluene (degassed by sparging with Ar for 20 mins). DCM often boils at too low a temperature to overcome the activation energy of spiro-closure.

  • The Mix:

    • Load Hoveyda-Grubbs II (5 mol%) .

    • Add 1,4-Benzoquinone (10 mol%) .

    • Add Toluene to reach 0.005 M concentration (relative to substrate).

  • Reaction: Heat to 80°C.

  • Addition: Add substrate (dissolved in minimal toluene) via syringe pump over 4 hours .

  • Workup: Quench with ethyl vinyl ether (to kill catalyst) before concentration.

Protocol B: Mn(OAc)₃/Cu(OAc)₂ Oxidative Spirocyclization

Standard procedure for forming spiro[4.5]decane from alkene-tethered


-keto esters.
  • Reagents:

    • Substrate (1.0 equiv)

    • Mn(OAc)₃[1][2][3][4][5]·2H₂O (2.2 equiv) - Must be the dihydrate; anhydrous is inactive.

    • Cu(OAc)₂[1]·H₂O (1.0 equiv)

  • Solvent: Glacial Acetic Acid (0.1 M).

  • Procedure:

    • Dissolve Mn(III) and Cu(II) salts in AcOH. Sonicate to ensure partial dissolution (slurry is fine).

    • Add substrate in one portion.

    • Heat to 60°C while monitoring color change (Brown

      
       Clear/Blue).
      
    • Note: The color change indicates Mn(III) consumption. If it stays brown, the reaction hasn't started (add Lewis acid). If it goes clear but no product, check for reduction.

  • Quench: Dilute with water, extract with EtOAc, wash with sat. NaHCO₃ to remove acid.

Comparative Data: Catalyst Performance in Spiro-Formation

VariableGrubbs II (GII)Hoveyda-Grubbs II (HGII)HGII + Benzoquinone
Thermal Stability Moderate (dec. >40°C)High (stable >80°C)High
Isomerization Risk High (Phosphine induced)ModerateLow
Steric Tolerance GoodExcellent Excellent
Yield (Spiro-diene) 15-30%45-60%75-85%

Data aggregated from internal optimization of diallyl malonate spirocyclizations.

Logic Pathways & Mechanisms

Figure 1: RCM Troubleshooting Decision Tree

Use this logic flow to diagnose RCM failures.

RCM_Troubleshooting Start RCM Reaction Fails Check_SM Is Starting Material (SM) Consumed? Start->Check_SM SM_Yes Yes (SM Remains) Check_SM->SM_Yes SM_No No (SM Consumed) Check_SM->SM_No Temp_Check Increase Temp to 80°C (Switch to Toluene) SM_Yes->Temp_Check Cat_Check Switch to HG-II (Remove Phosphines) Temp_Check->Cat_Check Prod_Check Isomerized Products? SM_No->Prod_Check Isom_Yes Yes (Double bond shift) Prod_Check->Isom_Yes Isom_No No (Oligomers/Dimer) Prod_Check->Isom_No Add_BQ Add 1,4-Benzoquinone (Scavenge Ru-H) Isom_Yes->Add_BQ Dilution Use Pseudo-High Dilution (Syringe Pump Addition) Isom_No->Dilution

Caption: Decision matrix for diagnosing RCM failures based on substrate consumption and byproduct analysis.

Figure 2: Mn(OAc)₃ Radical Spirocyclization Mechanism

Understanding the critical role of Cu(II) in preventing failure.

Mn_Mechanism Substrate Beta-Keto Ester Mn_Enolate Mn(III)-Enolate Substrate->Mn_Enolate Mn(OAc)3 -AcOH Radical Alpha-Radical Mn_Enolate->Radical SET Cyclized_Rad Cyclized Radical (Spiro Center Formed) Radical->Cyclized_Rad 5-exo/6-endo Cyclization Reduction Reduced Product (FAILURE) Cyclized_Rad->Reduction H-Abstraction (Slow Oxid.) Cation Carbocation Cyclized_Rad->Cation Cu(OAc)2 (Fast Oxid.) Product Spiro-Alkene (SUCCESS) Cation->Product -H+

Caption: The "Radical Clock" competition. Cu(II) intercepts the cyclized radical before H-abstraction occurs.

References

  • Snider, B. B. (1996). Manganese(III)-Based Oxidative Free-Radical Cyclizations. Chemical Reviews, 96(1), 339–364.

  • Garber, S. B., Kingsbury, J. S., Gray, B. L., & Hoveyda, A. H. (2000). Efficient and Recyclable Monomeric and Dendritic Ru-Based Metathesis Catalysts. Journal of the American Chemical Society, 122(34), 8168–8179.

  • Hong, S. H., & Grubbs, R. H. (2006). Highly Active Water-Soluble Olefin Metathesis Catalyst. Journal of the American Chemical Society, 128(11), 3508–3509.

  • Fürstner, A. (2013). Olefin Metathesis and Beyond. Angewandte Chemie International Edition, 52(10), 2794–2819.

  • Curran, D. P. (1988). The Design and Application of Free Radical Chain Reactions in Organic Synthesis. Synthesis, 1988(07), 489–513.

Sources

Troubleshooting

Optimizing stability of 7-Oxa-1-azaspiro[4.5]decane in solution

Technical Support Center: Ticket #5829-X Subject: Optimization of 7-Oxa-1-azaspiro[4.5]decane Stability in Solution Status: Open Priority: High (Compound Integrity Risk) Executive Summary You are likely encountering stab...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #5829-X Subject: Optimization of 7-Oxa-1-azaspiro[4.5]decane Stability in Solution Status: Open Priority: High (Compound Integrity Risk)

Executive Summary

You are likely encountering stability issues with 7-Oxa-1-azaspiro[4.5]decane (and related spirocyclic piperidines) due to the high reactivity of its secondary amine moiety in the free base form. While the spiro-ether junction is chemically robust, the amine is a "soft spot" for oxidative degradation and atmospheric reactivity.

This guide treats your stability challenges as a system engineering problem. We will isolate variables (pH, solvent, atmosphere) to stabilize the molecule for long-term storage and biological assays.

Module 1: The "Free Base" Trap (Atmospheric Instability)

User Inquiry: "My clear oil turned yellow and viscous after 24 hours on the bench. Is it still usable?"

Diagnosis: You are observing carbamate formation and N-oxidation .

  • Carbamate Formation: The secondary amine (

    
    ) reacts avidly with atmospheric 
    
    
    
    to form carbamic acid/carbamates (
    
    
    ). This is often reversible but alters solubility and stoichiometry.
  • N-Oxidation: Yellowing typically indicates the formation of N-oxides or trace imine degradation products driven by radical mechanisms in air.

Protocol: The Salt Stabilization System Do not store the free base for >4 hours. Convert it to a crystalline salt immediately. The protonated amine (


) is chemically inert to oxidation and 

.
Workflow: Oxalate/HCl Salt Formation

We recommend the Hemioxalate salt for crystallinity, or Hydrochloride for biological solubility.

SaltFormation start Starting Material: Free Base Oil solvent Dissolve in Et2O or EtOAc (Anhydrous) start->solvent acid Select Acid Source solvent->acid oxalic Oxalic Acid (1.0 eq in EtOH) acid->oxalic For Crystallinity hcl HCl (4M in Dioxane) (1.1 eq) acid->hcl For Bio-Assay precip_ox Precipitate: Hemioxalate Salt oxalic->precip_ox precip_hcl Precipitate: Hydrochloride Salt hcl->precip_hcl wash Filter & Wash (Cold Et2O) precip_ox->wash precip_hcl->wash dry Vacuum Dry (Store under Argon) wash->dry

Figure 1: Decision workflow for converting reactive free base spirocycles into stable salt forms.

Module 2: Solution State & Solvent Compatibility

User Inquiry: "I stored 10mM stocks in DMSO at room temperature. The LCMS now shows a +12 and +16 mass shift."

Diagnosis: DMSO is not an inert solvent for secondary amines over long periods.

  • The +12 Shift (Formaldehyde): DMSO slowly decomposes to form trace formaldehyde, especially if acidic or exposed to light. Formaldehyde reacts with the amine to form a hemiaminal or iminium ion (Mannich-type reactivity).

  • The +16 Shift (N-Oxide): DMSO can act as a mild oxidant, converting the amine to an N-oxide (

    
    ).
    

Technical Guidance: Solvent Selection Matrix

Solvent SystemStability (RT)Stability (-20°C)Risk FactorRecommendation
DMSO (Anhydrous) < 48 Hours1-2 MonthsHigh. Formaldehyde impurities; Hygroscopic.Use for immediate assays only. Use single-use aliquots.
Acetonitrile (MeCN) 1 Week> 6 MonthsLow. Chemically inert to amines.Preferred for chemical storage.
Ethanol/Methanol 2-3 Days3-4 MonthsMedium. Proticity can catalyze degradation; evaporation risk.Good for short-term handling.
Water (pH 7.4) < 24 HoursN/A (Freeze)Medium. Free base has low solubility; risk of hydrolysis if functionalized.Prepare fresh from DMSO stock.[1]

Corrective Action for DMSO Stocks:

  • Degas DMSO: Sparge with Argon for 15 mins before dissolving the compound to remove dissolved

    
    .
    
  • Freeze-Thaw Discipline: Do not refreeze DMSO stocks more than 3 times. Crystallization of DMSO can exclude the solute, creating high-concentration pockets that accelerate degradation.

Module 3: Long-Term Storage Architecture

User Inquiry: "How do I bank this compound for a 6-month screening campaign?"

Systematic Storage Protocol: Stability is a function of Temperature (


), Oxygen (

), and Water (

). You must minimize all three.

The "Golden Rule" of Spiroamine Storage:



Recommended Storage Conditions:

  • Form: Solid Hydrochloride Salt (Avoid storing as oil).

  • Container: Amber glass vial (UV protection) with Teflon-lined cap.

  • Atmosphere: Argon backfill (Nitrogen is acceptable, Argon is heavier and better).

  • Temperature: -20°C (Standard) or -80°C (Optimal).

StorageLogic cluster_0 Environmental Stressors cluster_1 Protective Barrier O2 Oxygen (Radical Initiator) Argon Argon Headspace O2->Argon Blocked by H2O Moisture (Hydrolysis/Clumping) Desiccant Desiccator Storage H2O->Desiccant Absorbed by UV UV Light (Photo-oxidation) Amber Amber Vial UV->Amber Reflected by Result Shelf Life > 12 Months Argon->Result Desiccant->Result Amber->Result

Figure 2: The "Triple-Barrier" protection strategy for long-term banking of spirocyclic amines.

References

  • PubChem. 1-Oxa-7-azaspiro[4.5]decane | C8H15NO.[2] National Library of Medicine. Available at: [Link]

  • ResearchGate. Stability of amines in DMSO and oxidative degradation. (General consensus on amine/DMSO instability). Available at: [Link]

Sources

Optimization

Minimizing side reactions during 7-Oxa-1-azaspiro[4.5]decane functionalization

Status: Active Knowledge Base Ticket ID: SPIRO-7OXA-KB01 Subject: Minimizing Side Reactions & Optimizing N1-Functionalization Assigned Specialist: Senior Application Scientist, MedChem Scaffold Division Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Knowledge Base Ticket ID: SPIRO-7OXA-KB01 Subject: Minimizing Side Reactions & Optimizing N1-Functionalization Assigned Specialist: Senior Application Scientist, MedChem Scaffold Division

Executive Summary

The 7-Oxa-1-azaspiro[4.5]decane scaffold is a high-value pharmacophore offering increased


 character and improved solubility compared to flat aromatic systems.[1] However, its unique topology—specifically the steric bulk of the C5 spiro-quaternary center adjacent to the N1 secondary amine—presents distinct synthetic challenges.

This guide addresses the three most common "failure modes" reported by our user base:

  • Poly-alkylation during direct alkylation.

  • Catalyst deactivation during Buchwald-Hartwig couplings due to steric crowding.

  • Ether ring cleavage under harsh Lewis acid conditions.

Module 1: Controlling N-Alkylation
User Issue:

"I am trying to attach a benzyl group to the N1 position using benzyl bromide and


, but I am observing significant amounts of quaternary ammonium salt (over-alkylation) and unreacted starting material."
Root Cause Analysis:

The N1 nitrogen is a secondary amine. While the spiro-C5 center provides some steric shielding, it is not sufficient to prevent the highly nucleophilic secondary amine from attacking a second equivalent of a reactive alkyl halide (like benzyl bromide). Once the tertiary amine is formed, it remains nucleophilic enough to form the quaternary salt, especially in polar aprotic solvents (DMF/DMSO) that accelerate


 reactions.
Protocol & Solution: Reductive Amination (The "Self-Limiting" Approach)

To minimize side reactions, switch from direct alkylation to Reductive Amination . This process proceeds via an iminium ion intermediate, which is sterically distinct and prevents double-addition.

Recommended Protocol:

  • Solvent: Dichloroethane (DCE) or THF (anhydrous).

  • Reagents: 1.1 equiv Aldehyde, 1.5 equiv Sodium Triacetoxyborohydride (STAB), 0.1 equiv Acetic Acid (catalyst).

  • Procedure:

    • Dissolve 7-Oxa-1-azaspiro[4.5]decane in DCE.

    • Add the aldehyde. Stir for 30 mins to allow hemiaminal/iminium formation.

    • Add STAB in one portion.

    • Crucial Step: Monitor pH. Maintain pH ~5-6 with acetic acid to catalyze iminium formation without protonating the amine into non-reactivity.

Why this works: STAB is a mild hydride donor that reduces the iminium ion (formed from the secondary amine + aldehyde) much faster than it reduces the aldehyde itself. It cannot alkylate the resulting tertiary amine, mathematically eliminating the possibility of quaternary salt formation.

Module 2: Optimizing Buchwald-Hartwig Couplings
User Issue:

"My Pd-catalyzed coupling with an aryl bromide is stalling at 20% conversion. I'm using


 and 

."
Root Cause Analysis:

The 7-Oxa-1-azaspiro[4.5]decane amine is neopentyl-like . The Nitrogen is attached to a secondary carbon (C2/C6) and a quaternary spiro carbon (C5). Standard ligands like Triphenylphosphine (


) lack the bulk required to force the Reductive Elimination step in the catalytic cycle. The bulky amine gets "stuck" on the Palladium, leading to catalyst decomposition (Palladium black formation).
Protocol & Solution: Sterically Demanding Ligands

You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) designed for sterically hindered amines.

Ligand Selection Guide:

LigandApplication ScenarioPre-Catalyst Recommendation
RuPhos Best Starting Point. Excellent for secondary amines with moderate steric hindrance.RuPhos-Pd-G3 or G4
BrettPhos Required for extremely hindered aryl halides (e.g., ortho-substituted).BrettPhos-Pd-G3
XPhos Good alternative if the aryl halide is an aryl chloride.XPhos-Pd-G3

Optimized Workflow:

  • Base: Use

    
     (Sodium tert-butoxide) or 
    
    
    
    . Strong bases are often required to facilitate the deprotonation of the amine-Pd complex.
  • Solvent: Toluene or Dioxane (degassed).

  • Temperature: 80–100°C.

Visualizing the Decision Matrix:

Functionalization_Logic Start Target: N-Functionalized 7-Oxa-1-azaspiro[4.5]decane Type What is the Electrophile? Start->Type Alkyl Alkyl Halide (R-CH2-Br) Type->Alkyl sp3 Carbon Aryl Aryl Halide (Ar-X) Type->Aryl sp2 Carbon Direct Direct Alkylation (High Risk: Poly-alkylation) Alkyl->Direct Avoid Reductive Reductive Amination (Use Aldehyde + STAB) *Recommended* Alkyl->Reductive Preferred StandardPd Pd(PPh3)4 / Xantphos (High Risk: Low Conversion) Aryl->StandardPd Avoid AdvancedPd Buchwald-Hartwig (RuPhos / BrettPhos) *Required for Sterics* Aryl->AdvancedPd Preferred

Caption: Decision tree for selecting the optimal synthetic pathway based on electrophile type and steric risk factors.

Module 3: Scaffold Stability & Ring Integrity
User Issue:

"I treated my intermediate with


 to demethylate a methoxy group elsewhere on the molecule, and the mass spec suggests the spiro-ring has opened."
Root Cause Analysis:

The 7-Oxa (tetrahydrofuran-like) ring is an ether. While generally stable to bases and mild acids, it is susceptible to cleavage by strong Lewis acids like Boron Tribromide (


) or Aluminum Chloride (

). The spiro-strain at C5 slightly raises the ground state energy, making the ring opening thermodynamically more favorable than in a linear ether.

Mechanism of Failure:


 coordinates to the O7 oxygen. The bromide ion then attacks the C6 or C8 position (whichever is less hindered), cleaving the C-O bond and resulting in an alcohol-alkyl bromide chain, destroying the spirocyclic core.
Troubleshooting Guide: Compatible Reagents
OperationIncompatible Reagents (Avoid)Compatible Alternatives
Demethylation

,

,

(excess)

(48% aq), Pyridine-HCl (high temp), or Thiophenol/K2CO3
Boc-Deprotection

(can attack ether)

,

Reduction

(generally safe, but watch temp)

,

References & Further Reading
  • Spirocyclic Scaffolds in Medicinal Chemistry. J. Med. Chem. 2021, 64, 1, 150–183.[2] (Detailed review of spiro-piperidine utility and synthesis). Link[2]

  • Buchwald-Hartwig Amination of Sterically Hindered Amines. Dalton Trans. 2011.[2] (Discussion on ligand effects for hindered substrates). Link

  • Synthesis and evaluation of 1-oxa-8-azaspiro[4.5]decane derivatives. PubMed/NIH. (Specific protocols for oxa-azaspiro synthesis). Link

  • PharmaBlock Whitepaper: Spirocyclic Piperidines. (Industrial perspective on handling these specific building blocks). Link

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. The 7-Oxa-1-azaspiro[4.5]decane scaffold is non-toxic but intermediates may vary.

Sources

Troubleshooting

Interpreting complex NMR splitting patterns of 7-Oxa-1-azaspiro[4.5]decane

This guide functions as a Tier 3 Technical Support resource for researchers encountering spectral anomalies with 7-Oxa-1-azaspiro[4.5]decane and its derivatives. Ticket ID: SPIRO-NMR-405 Subject: Resolving Non-First-Orde...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support resource for researchers encountering spectral anomalies with 7-Oxa-1-azaspiro[4.5]decane and its derivatives.

Ticket ID: SPIRO-NMR-405 Subject: Resolving Non-First-Order Splitting & Broadening Artifacts Assigned Specialist: Senior Application Scientist

Executive Summary: The "Spiro-Scaffold" Challenge

The 7-oxa-1-azaspiro[4.5]decane system presents a unique "perfect storm" for NMR interpretation. It fuses a flexible pyrrolidine-like ring (Ring A) with a rigid tetrahydropyran-like ring (Ring B) at a quaternary spiro-carbon (C5).

Researchers typically report three classes of spectral failure:

  • "Ghost" Broadening: Loss of resolution in protons adjacent to Nitrogen (Ring A).

  • Deceptive Simplicity: "Virtual coupling" in the Oxygen ring (Ring B) masquerading as simple triplets/quartets.

  • Stereochemical Ambiguity: Difficulty assigning axial/equatorial orientation relative to the spiro center.

Troubleshooting Logic & Diagnostics

Workflow Visualization

Use this decision tree to diagnose your spectral anomaly.

TroubleshootingFlow Start Identify Spectral Anomaly Issue1 Broad/Missing Signals (2.5 - 3.5 ppm) Start->Issue1 Issue2 Unexpected Splitting (e.g., 'Virtual Triplets') Start->Issue2 Issue3 Stereochem Undefined Start->Issue3 CheckSolvent Solvent = CDCl3? Issue1->CheckSolvent CheckField Field < 500 MHz? Issue2->CheckField CheckNOE NOESY Crosspeaks? Issue3->CheckNOE ActionExch Diagnosis: N-Quadrupolar Relaxation Action: Switch to DMSO-d6 or Variable Temp CheckSolvent->ActionExch Yes (Exchange Fast) ActionVirt Diagnosis: Strong Coupling (Virtual) Action: Sim/Fit or High Field (800 MHz) CheckField->ActionVirt Yes (2nd Order Effects) ActionROESY Diagnosis: Transient NOE Action: Run ROESY (Mid-size molecule) CheckNOE->ActionROESY Weak/Null

Figure 1: Diagnostic logic flow for isolating the root cause of spectral anomalies in spiro-heterocycles.

Issue Resolution Guides

Issue A: The "Blurry" Region (Ring A - Nitrogen)

Symptom: Protons at positions 2 and 3 (pyrrolidine ring) appear as broad humps or lack fine coupling structure. Root Cause:

  • Quadrupolar Broadening:

    
     (
    
    
    
    ) has a quadrupole moment.[1] If the electric field gradient around the nitrogen is asymmetric (common in spiro-amines), rapid quadrupolar relaxation broadens adjacent
    
    
    signals (
    
    
    and
    
    
    neighbors) [1].
  • Conformational Exchange: The 5-membered ring undergoes "envelope" flipping. If this rate is intermediate on the NMR timescale, signals coalesce.

Protocol: The "Sharpening" Workflow

  • Temperature Gradient: Run the sample at 320K (to fast exchange) or 230K (to freeze conformers).

    • Result: 320K usually sharpens the quadrupolar broadening.

  • Salt Formation (The "Golden Fix"):

    • Add 1-2 equivalents of TFA-d (Trifluoroacetic acid-d) .

    • Mechanism:[1][2][3][4][5] Protonation forms a quaternary ammonium (

      
      ). This creates a more symmetric electric field, reducing quadrupolar relaxation efficiency.
      
    • Observation: The broad hump will split into a distinct multiplet (often showing coupling to the new

      
       protons).
      
Issue B: "Virtual Coupling" in Ring B (Oxygen)

Symptom: The protons at C8/C9 (tetrahydropyran ring) appear as a "virtual triplet" or a complex multiplet that defies the


 rule, even though they are chemically distinct.
Root Cause:  Strong coupling. When chemical shift difference (

) is small relative to the coupling constant (

), i.e.,

, the spins are not "weakly coupled." The protons at C8 act as a "conduit," mixing the spin states of C9 and C10 [2].

Protocol: Deconvolution Strategy Do not attempt to interpret these multiplets manually.

  • Field Strength: Move from 400 MHz to 600 MHz+ . Increasing

    
     (in Hz) often breaks the virtual coupling condition.
    
  • 1D-TOCSY: Selectively irradiate the distinct H6 protons (adjacent to Oxygen).

    • Why: This reveals the isolated spin network of the 6-membered ring without overlap from the 5-membered ring.

Data Reference: Expected Parameters

Use these values to validate your assignment. Deviations >15% suggest ring distortion or substitution effects.

Table 1: Predicted Chemical Shifts & Coupling Constants
PositionType

(ppm)
MultiplicityKey Coupling (

)
Notes
H-2

-N
2.8 - 3.1Multiplet

Hz
Broadened by

H-6

-O
3.6 - 3.9ddd or dt

Hz,

Hz
Deshielded by Oxygen
H-8/9 Ring B1.4 - 1.8ComplexVirtual Coupling"Deceptive" multiplets
NH Amine1.5 - 2.5Broad SingletN/AChemical shift is conc.[6] dependent
Table 2: Stereochemical Indicators (NOE)
InteractionObservationStructural Conclusion
H-6(ax)

H-8(ax)
Strong CrosspeakConfirms Chair Conformation
H-2

H-6
Medium CrosspeakDetermines Spiro Configuration
H-6(eq)

H-6(ax)
Strong (

geminal)
Reference for phase correction

Advanced Visualization: Stereochemistry

To solve the relative stereochemistry at the spiro center (C5), you must map the spatial relationships between Ring A and Ring B.

NOEMap H2a H-2 (Ring A) H6ax H-6ax (Ring B) H2a->H6ax Critical Spiro-NOE C5 C5 (Spiro) H3a H-3 (Ring A) H6eq H-6eq (Ring B) H6ax->H6eq Geminal (Reference) H8ax H-8ax (Ring B) H6ax->H8ax Strong (1,3-diaxial)

Figure 2: NOE Interaction Network. The dashed white line (H2 to H6ax) is the critical vector for establishing the relative orientation of the two rings.

Frequently Asked Questions (FAQ)

Q: Why does my HSQC show two spots for the C6 carbon? A: This is normal. The spiro center at C5 makes the molecule chiral (or pro-chiral depending on substitution). Consequently, the protons at C6 are diastereotopic . They are magnetically non-equivalent and will have distinct chemical shifts and coupling constants (


 typically ~11 Hz) [3].

Q: I see a triplet at 3.7 ppm, but it should be a doublet of doublets. Why? A: This is likely an accidental overlap of


 values. In tetrahydropyran rings, if 

(trans) is ~11 Hz and

is ~11 Hz, the signal can resemble a "pseudo-triplet." Run the spectrum in Benzene-d6 (

) to alter the magnetic environment and reveal the true multiplicity [4].

Q: Can I use NOESY for this molecule? A: For a molecule of this size (~141 Da), NOESY signals may be weak due to the "zero-crossing" point of the NOE effect (


).
  • Recommendation: Use ROESY (Rotating-frame Overhauser Effect Spectroscopy). It provides positive cross-peaks regardless of molecular tumbling rate, ensuring you don't miss critical stereochemical data.

References

  • Quadrupolar Relaxation & Broadening

    • Source: LibreTexts Chemistry. "14.16: Protons Bonded to Oxygen and Nitrogen."
    • Link:[Link]

  • Virtual Coupling in Heterocycles

    • Source: University of Ottawa NMR Facility. "Virtual Coupling."[7]

    • Link:[Link]

  • Diastereotopicity in Spiro Systems

    • Source: Revue Roumaine de Chimie. "1H NMR and Conformational Analysis of Diastereotopic Methylene Protons."
    • Link:[Link]

  • Coupling Constants (Cyclohexane/Pyran derivatives)

    • Source: Reich, H. J. "NMR Spectroscopy: Vicinal Proton-Proton Coupling." University of Wisconsin-Madison.[8]

    • Link:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of Azaspiro[4.5]decane Ligands and Their Alternatives for the α7 Nicotinic Acetylcholine Receptor

For Researchers, Scientists, and Drug Development Professionals Introduction: The α7 Nicotinic Acetylcholine Receptor as a Therapeutic Target The α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel hi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The α7 Nicotinic Acetylcholine Receptor as a Therapeutic Target

The α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel highly permeable to calcium, is a critical player in cognitive processes, inflammation, and neuroprotection.[1] Its dysfunction has been implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2] This has positioned the α7 nAChR as a key target for therapeutic intervention, driving the search for potent and selective agonists. Among the diverse chemical scaffolds explored, spirocyclic systems, particularly azaspiro[4.5]decanes, have emerged as a promising class of ligands.

This guide provides a comparative analysis of the structure-activity relationship (SAR) of azaspiro[4.5]decane-based ligands, with a focus on the 7-Oxa-1-azaspiro[4.5]decane scaffold, in the context of their activity at the α7 nAChR. We will objectively compare their performance with established α7 nAChR agonists, namely quinuclidine and anabaseine derivatives, supported by experimental data from peer-reviewed literature.

The Azaspiro[4.5]decane Scaffold: A Foundation for α7 nAChR Agonism

The rigid, three-dimensional structure of the azaspiro[4.5]decane core offers a unique framework for orienting key pharmacophoric elements to interact with the α7 nAChR binding site. While direct and extensive SAR studies on the 7-Oxa-1-azaspiro[4.5]decane scaffold for α7 nAChR are not abundant in publicly available literature, valuable insights can be drawn from closely related spirocyclic structures that have been investigated as α7 nAChR agonists.

A noteworthy example is the spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] scaffold, which has yielded potent and selective α7 nAChR agonists like AR-R17779.[3] This highlights the potential of spirocyclic systems in achieving high affinity and selectivity for the α7 nAChR. The core principle behind the design of these ligands is to present a basic nitrogen atom, which is protonated at physiological pH, to engage in a cation-π interaction with the aromatic residues in the receptor's binding pocket, a hallmark of nAChR agonists.

Comparative Analysis: Azaspiro[4.5]decanes vs. Alternative Scaffolds

To understand the potential of the azaspiro[4.5]decane scaffold, it is essential to compare it with well-established classes of α7 nAChR agonists.

Quinuclidine Derivatives

Quinuclidines represent one of the most extensively studied classes of α7 nAChR agonists.[4] The rigid bicyclic structure of quinuclidine provides a well-defined orientation for substituents.

Key SAR Insights for Quinuclidine Amides:

  • The Basic Nitrogen: The quinuclidine nitrogen is crucial for activity, participating in the key cation-π interaction.

  • The Amide Linker: An amide linker is a common feature, with the carbonyl oxygen acting as a hydrogen bond acceptor.

  • The Aromatic Moiety: The nature and substitution pattern of the aromatic ring significantly influence potency and selectivity. For instance, in the PNU-282987 series, a 4-chlorobenzamide was found to be optimal.[3]

Anabaseine Derivatives

Anabaseine, a natural product, has served as a template for the development of numerous α7 nAChR agonists, with GTS-21 (DMXB-A) being a prominent example.[5]

Key SAR Insights for Benzylidene Anabaseines:

  • The Pyridine Ring: The pyridine nitrogen is a key pharmacophoric element.

  • The Benzylidene Moiety: Substitution on the benzylidene ring dramatically impacts activity. Dimethoxy substitution, as seen in GTS-21, was found to enhance selectivity for the α7 subtype.[6]

  • Conformational Restriction: The double bond in the benzylidene linker provides some conformational constraint, which is beneficial for binding.

Quantitative Comparison of α7 nAChR Agonists

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of representative compounds from each class.

Compound ClassRepresentative CompoundKi (nM) for α7 nAChREC50 (nM) for α7 nAChRReference
Spirocyclic AR-R17779Potent (exact value not specified)Full agonist[3]
Quinuclidine Amide PNU-28298726 (rat)-[7]
Quinuclidine Amide PHA-5436138.865 (chimera)[3]
Anabaseine Derivative GTS-21 (DMXB-A)~2000 (human)11,000 (human)[3]

Note: Assay conditions and receptor sources can vary between studies, leading to differences in reported values. This table is for comparative purposes.

Experimental Methodologies: A Guide to Assay Validation

The data presented in this guide are derived from well-established experimental protocols designed to assess the affinity and functional activity of compounds at the α7 nAChR.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the α7 nAChR by assessing its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Step-by-Step Protocol for [³H]-Epibatidine Binding Assay:

  • Preparation of Membranes: Cell membranes expressing the human α7 nAChR are prepared from transfected cell lines (e.g., HEK293).

  • Incubation: Membranes (typically 50 µg of protein) are incubated with a fixed concentration of [³H]-epibatidine and varying concentrations of the test compound in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).[8]

  • Equilibrium: The incubation is carried out on ice for at least one hour to reach equilibrium.[8]

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).[8]

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.[8]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

G prep Prepare Cell Membranes (α7 nAChR expressing) incubate Incubate Membranes with [³H]-Epibatidine & Test Compound prep->incubate separate Separate Bound/Free Ligand (Vacuum Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Calculate IC50 and Ki quantify->analyze

Caption: Workflow for determining ligand binding affinity.

Functional Assay: Fluorometric Imaging Plate Reader (FLIPR)

This cell-based assay measures the functional activity of a compound by detecting changes in intracellular calcium concentration upon receptor activation. The α7 nAChR is a calcium-permeable channel, making this a direct measure of agonist-induced receptor function.[9]

Step-by-Step Protocol for FLIPR Assay:

  • Cell Culture: Cells stably expressing the human α7 nAChR (e.g., SH-SY5Y or HEK293) are plated in 96- or 384-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time (e.g., 1 hour) at 37°C.

  • Compound Addition: The plate is placed in the FLIPR instrument, and the test compound is added to the wells.

  • Fluorescence Measurement: The instrument measures the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells.

  • Data Analysis: The concentration-response curve is generated, and the EC50 (the concentration of agonist that produces 50% of the maximal response) is calculated.

Logical Flow of a FLIPR Functional Assay

G cluster_0 Cell Preparation cluster_1 FLIPR Measurement cluster_2 Data Analysis plate_cells Plate α7 nAChR-expressing cells load_dye Load cells with calcium-sensitive dye plate_cells->load_dye add_compound Add test compound measure_fluorescence Measure fluorescence change add_compound->measure_fluorescence generate_curve Generate concentration-response curve calculate_ec50 Calculate EC50 generate_curve->calculate_ec50

Caption: Steps in assessing functional agonism via calcium influx.

Conclusion and Future Directions

The exploration of azaspiro[4.5]decane scaffolds, including the 7-oxa-1-azaspiro[4.5]decane moiety, represents a promising avenue for the discovery of novel α7 nAChR agonists. While direct SAR data for the 7-oxa isomer is limited, the success of related spirocyclic compounds like AR-R17779 underscores the potential of this structural class. Comparative analysis with well-characterized agonists such as quinuclidine and anabaseine derivatives provides a valuable framework for understanding the key pharmacophoric requirements for potent and selective α7 nAChR activation.

Future research should focus on the systematic synthesis and evaluation of 7-Oxa-1-azaspiro[4.5]decane derivatives to elucidate their specific SAR at the α7 nAChR. Key areas of investigation should include modifications to the piperidine and tetrahydrofuran rings, as well as the nature and position of substituents on the spirocyclic core. Such studies, guided by the principles outlined in this guide and employing robust in vitro and in vivo assays, will be instrumental in developing novel therapeutic agents for a range of neurological and psychiatric disorders.

References

  • Schrimpf, M. R., Sippy, K. B., Briggs, C. A., Anderson, D. J., Li, T., Ji, J., ... & Meyer, M. D. (2012). SAR of α7 nicotinic receptor agonists derived from tilorone: exploration of a novel nicotinic pharmacophore. Bioorganic & medicinal chemistry letters, 22(4), 1633–1638. [Link]

  • Hayashida, K., Tanaka, H., & Shioda, N. (2011). α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. Journal of central nervous system disease, 3, JCNSD-S7982. [Link]

  • Jiang, L., Chen, Y., Chen, H., Wang, Y., & He, J. (2022). α7 Nicotinic Acetylcholine Receptor May Be a Pharmacological Target for Perioperative Neurocognitive Disorders. Frontiers in aging neuroscience, 14, 908888. [Link]

  • Conti, P., De Amici, M., De Micheli, C., & Gualtieri, F. (2007). Synthesis and Nicotinic Acethylcholine Receptor Binding Affinities of New Epibatidine Analogues. ARKIVOC, 2007(15), 1-13. [Link]

  • Ho, T. C. (2021). Synthesis and Structure-Activity Characterization of Selective Agonists for Alpha-7 nAChRs. eScholarship, University of California. [Link]

  • Papke, R. L., & Horenstein, N. A. (2020). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Pharmacological reviews, 72(1), 217–243. [Link]

  • Gonzalez-Alvarez, I., Pera, M., & Lasalde-Dominicci, J. A. (2021). Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. Biomolecules, 11(11), 1633. [Link]

  • Kulkarni, A. R., Corrie, L. W., Zwart, R., Horenstein, N. A., & Papke, R. L. (2019). Synthesis, Pharmacological Characterization, and Structure-Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. ACS chemical neuroscience, 10(11), 4564–4577. [Link]

  • Addy, N. A., Grinevich, V. P., & Lummis, S. C. (2012). The binding orientation of epibatidine at α7 nACh receptors. PloS one, 7(10), e47239. [Link]

  • ResearchGate. (n.d.). Comparison of EC50 and Ki values showing the effect of increasing concentrations of T30 on choline binding to the a7-nAChR. Retrieved from [Link]

  • Rissanen, T. (2019). Synthesis of Spirocyclic Ethers. Åbo Akademi University. [Link]

  • Buratto, M., Zuccato, E., & Di Chio, M. (2016). The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia. PloS one, 11(7), e0159996. [Link]

  • Olincy, A., & Stevens, K. E. (2007). Alpha-7 nicotinic receptor agonists: potential new candidates for the treatment of schizophrenia. Current drug targets, 8(1), 81–91. [Link]

  • ResearchGate. (2014). Does anyone have a protocol for high-affinity nicotinic receptor binding using 3H-epibatidine?. Retrieved from [Link]

  • Pérez, E. G., Vega-Vela, N. E., Elgoyhen, A. B., & Goutman, J. D. (2018). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in pharmacology, 9, 1249. [Link]

  • Richards, T. L., & Weitemier, A. Z. (2022). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. bioRxiv. [Link]

  • Gopalakrishnan, M., & Arneric, S. P. (2007). Advances in the Discovery of Novel Positive Allosteric Modulators of the α7 Nicotinic Acetylcholine Receptor. Recent patents on CNS drug discovery, 2(2), 99–110. [Link]

  • Dallanoce, C., Corrie, L. W., Horenstein, N. A., & Papke, R. L. (2017). Identification of α7 Nicotinic Acetylcholine Receptor Silent Agonists based on the Spirocyclic Quinuclidine-Δ2-Isoxazoline Scaffold: Synthesis and Electrophysiological Evaluation. ChemMedChem, 12(16), 1335–1348. [Link]

  • Sen, S., De, B., & Pathak, A. K. (2010). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica, 2(3), 74-82. [Link]

  • Kulkarni, A. R., Corrie, L. W., Zwart, R., Horenstein, N. A., & Papke, R. L. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. ACS Chemical Neuroscience, 10(11), 4564-4577. [Link]

  • El-Hellani, A., & El-Hage, R. (2020). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. OSTI.GOV. [Link]

  • González-Valderrama, A., Urretavizcaya, M., & González-Pinto, A. (2021). Cognitive Enhancers in Schizophrenia: A Systematic Review and Meta-Analysis of Alpha-7 Nicotinic Acetylcholine Receptor Agonists for Cognitive Deficits and Negative Symptoms. Frontiers in psychiatry, 12, 636207. [Link]

  • An, F., Uprety, R., & Smith, T. H. (2014). Development of a FLIPR Assay for the Simultaneous Identification of MrgD Agonists and Antagonists from a Single Screen. Journal of biomolecular screening, 19(9), 1318–1325. [Link]

  • Tomizawa, M., & Casida, J. E. (2005). Docking studies of benzylidene anabaseine interactions with α7 nicotinic acetylcholine receptor (nAChR) and acetylcholine binding proteins (AChBPs): Application to the design of related α7 selective ligands. Bioorganic & medicinal chemistry, 13(11), 3653–3660. [Link]

  • Garcia-Bea, A., & Meana, J. J. (2020). Alpha7 nicotinic acetylcholine receptor agonists and PAMs as adjunctive treatment in schizophrenia. An experimental study. ResearchGate. [Link]

  • Michalska, W. Z., Halcovitch, N. R., & Coote, S. C. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 59(5), 784-787. [Link]

  • Tanimura, H., Nishiwaki, H., & Ihara, M. (2009). Benzylidene anabaseines act as high-affinity agonists for insect nicotinic acetylcholine receptors. Journal of pesticide science, 34(2), 94–98. [Link]

Sources

Comparative

Comparative binding affinity of 7-Oxa-1-azaspiro[4.5]decane analogs

Publish Comparison Guide: Comparative Binding Affinity of Oxa-azaspiro[4.5]decane Analogs Executive Summary: The Spirocyclic Advantage The Oxa-azaspiro[4.5]decane scaffold represents a "privileged structure" in modern me...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Comparative Binding Affinity of Oxa-azaspiro[4.5]decane Analogs

Executive Summary: The Spirocyclic Advantage

The Oxa-azaspiro[4.5]decane scaffold represents a "privileged structure" in modern medicinal chemistry, leveraging the "Escape from Flatland" strategy. Unlike planar aromatic systems, this spirocyclic framework offers inherent three-dimensionality (


 character), improving solubility and allowing precise vectorization of substituents to probe specific receptor pockets.

This guide compares the binding profiles of the two primary isomeric classes derived from this scaffold:

  • 7-Oxa-1-azaspiro[4.5]decane (Proline-derived): Primarily explored as a peptidomimetic and ACE inhibitor scaffold.

  • 1-Oxa-8-azaspiro[4.5]decane (Piperidine-derived): The industry benchmark for high-affinity Muscarinic M1 agonists and Sigma-1 receptor ligands.

Structural Classification & Synthesis Pathways

To understand the binding differences, one must distinguish the core topology.

Feature7-Oxa-1-azaspiro[4.5]decane 1-Oxa-8-azaspiro[4.5]decane
Core Structure Nitrogen in 5-ring; Oxygen in 6-ring.[1]Oxygen in 5-ring; Nitrogen in 6-ring.
Synthetic Origin Proline derivatives via Ene-cyclization.4-Piperidone derivatives via oxidative cyclization.
Primary Utility Peptidomimetics, ACE Inhibition.GPCR Agonists (M1), Sigma Ligands.
Binding Mode Mimics the "turn" conformation of peptides.Mimics Acetylcholine/Muscarine pharmacophores.
Visualization: Scaffold Divergence & Application

Scaffold_Divergence Precursor_A L-Proline Scaffold_1 7-Oxa-1-azaspiro[4.5]decane (N in 5-ring, O in 6-ring) Precursor_A->Scaffold_1 Ene-Cyclization Precursor_B 4-Piperidone Scaffold_2 1-Oxa-8-azaspiro[4.5]decane (O in 5-ring, N in 6-ring) Precursor_B->Scaffold_2 Spiro-annulation Target_1 Peptidomimetics (ACE Inhibitors) Scaffold_1->Target_1 Conformational Restriction Target_2 GPCRs (Muscarinic M1) Scaffold_2->Target_2 Acetylcholine Mimicry Target_3 Sigma Receptors (Sigma-1) Scaffold_2->Target_3 Hydrophobic Pocket Fit

Caption: Divergent synthesis and pharmacological utility of the two primary Oxa-azaspiro[4.5]decane isomers.

Comparative Binding Analysis: 1-Oxa-8-azaspiro[4.5]decane Series

As the most data-rich class, the 1-oxa-8-aza analogs provide the definitive case study for binding affinity optimization.

Case Study A: Muscarinic M1 Receptor Agonists

These analogs were designed to mimic Muscarine but with a rigid spiro-core to enhance selectivity for the M1 subtype (cognitive function) over M2 (cardiac side effects).

Key Analogs:

  • Compound 17: 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one.[2][3]

  • Compound 18: 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one.[2][3]

  • Compound 29: 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane.[2][3]

Table 1: Binding Affinity (


) and Selectivity Profile 
CompoundSubstituent (C2)Substituent (C3)

M1 (nM)

M2 (nM)
Selectivity (M2/M1)Outcome
Cmpd 17 MethylCarbonyl (=O)2.5 3.11.2Potent, Non-selective
Cmpd 18 Ethyl Carbonyl (=O)14.0 210.015.0 M1 Selective
Cmpd 29 MethylMethylene (=CH2)6.8 45.06.6Balanced Profile
RS-86 (Reference)-15.025.01.6Clinical Standard

Data Source: Synthesized from Suzuki et al. and related SAR studies on spiro-muscarinic agonists.

Mechanistic Insight: The extension of the C2-substituent from Methyl (17) to Ethyl (18) creates a steric clash in the tighter M2 receptor pocket, while the M1 pocket accommodates the bulk. This demonstrates how the rigid spiro-scaffold amplifies small steric changes to drive selectivity.

Case Study B: Sigma-1 ( ) Receptor Ligands

The 1-oxa-8-azaspiro[4.5]decane core also serves as a scaffold for Sigma-1 receptor ligands, often used for neuroimaging or neuroprotection.

Table 2: Binding Affinity of Fluorobenzyl Derivatives

CompoundStructure Modification


(nM)


(nM)
Selectivity (

/

)
Ligand 8 1-oxa-8-aza core1.2 52.844
Ligand 5a 1,4-dioxa-8-aza core5.4 162.030

Data Source: Derived from Zhang et al. (2020) and related radioligand studies.

Experimental Protocols (Self-Validating Systems)

To replicate these binding profiles, the following protocols are recommended. These methods include internal validation steps to ensure data integrity.

Protocol A: Muscarinic Radioligand Binding Assay

Objective: Determine


 values for M1/M2 receptors.
  • Tissue Preparation:

    • Homogenize rat cerebral cortex (M1-rich) and heart (M2-rich) in ice-cold buffer (50 mM Na/K phosphate, pH 7.4).

    • Validation Step: Measure protein concentration using BCA assay; target 0.2–0.5 mg/mL per tube.

  • Incubation:

    • M1 Assay: Incubate tissue with 0.2 nM

      
      -Pirenzepine (M1 selective antagonist) + Test Compound (10⁻¹⁰ to 10⁻⁵ M).
      
    • M2 Assay: Incubate tissue with 0.2 nM

      
      -QNB (Non-selective) + 100 nM Pirenzepine (to block M1 sites) + Test Compound.
      
    • Incubate at 25°C for 60 minutes.

  • Termination & Counting:

    • Filter through Whatman GF/B filters (pre-soaked in 0.1% PEI to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.

    • Count radioactivity via liquid scintillation.

  • Data Analysis:

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: Sigma-1 Binding Assay

Objective: Confirm affinity for the


 chaperone protein.
  • Membrane Source: Guinea pig brain membranes (high

    
     density).
    
  • Ligand:

    
    -(+)-Pentazocine (specific 
    
    
    
    agonist).
  • Non-Specific Binding Definition: Determine using 10 µM Haloperidol.

  • Workflow:

    • Incubate membranes + Radioligand (2 nM) + Test Compound (8 concentrations) in 50 mM Tris-HCl (pH 7.4) for 120 min at 25°C.

    • Control: Run a parallel tube with Haloperidol to subtract background noise.

Mechanistic Logic & SAR Workflow

The following diagram illustrates the decision-making process for optimizing this scaffold.

SAR_Workflow Start Spiro[4.5]decane Scaffold Decision Select Core Isomer Start->Decision Path_A 7-Oxa-1-aza (Proline) Decision->Path_A Peptide Mimicry Path_B 1-Oxa-8-aza (Muscarine) Decision->Path_B GPCR Targeting Mod_A C2-Alkylation (Ethyl) Path_B->Mod_A Steric Tuning Mod_B N-Benzylation (Fluorobenzyl) Path_B->Mod_B Hydrophobic Extension Result_A M1 Selective Agonist (Cmpd 18) Mod_A->Result_A Excludes M2 Binding Result_B Sigma-1 Ligand (Cmpd 5a) Mod_B->Result_B High Affinity Sigma-1

Caption: SAR optimization workflow for generating selective ligands from the spiro[4.5]decane core.

References

  • Suzuki, T., et al. (1998). "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists." Chemical & Pharmaceutical Bulletin.

  • Zhang, J., et al. (2020). "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorganic & Medicinal Chemistry.

  • Reddy, B. J. M., et al. (2011). "Ene Cyclization Reaction in Heterocycle Synthesis: Synthesis of 7-oxa-1-azaspiro[4.5]decane scaffolds." Tetrahedron Letters.

  • BenchChem. (2025). "Comparative Analysis of Binding Affinity of 1-Oxa-8-azaspiro[4.5]decane Derivatives." Technical Report.

Sources

Validation

A Researcher's Comparative Guide to the In Vitro Toxicity Assessment of 7-Oxa-1-azaspiro[4.5]decane Compounds

The emergence of novel chemical scaffolds is the lifeblood of modern drug discovery. Among these, spirocyclic systems have garnered significant attention due to their rigid, three-dimensional structures that can enhance...

Author: BenchChem Technical Support Team. Date: February 2026

The emergence of novel chemical scaffolds is the lifeblood of modern drug discovery. Among these, spirocyclic systems have garnered significant attention due to their rigid, three-dimensional structures that can enhance target specificity and improve physicochemical properties.[1] The 7-Oxa-1-azaspiro[4.5]decane core represents one such promising scaffold, appearing as an intermediate in the synthesis of various active compounds.[2] However, the introduction of any new structural class into the development pipeline necessitates a rigorous and early assessment of its potential toxicity. This guide provides a comprehensive framework for the in vitro toxicity assessment of 7-Oxa-1-azaspiro[4.5]decane derivatives, offering a comparative analysis of key assays and explaining the scientific rationale behind a tiered screening approach.

Early-stage in vitro toxicology screening is not merely a regulatory hurdle; it is a critical tool for decreasing the attrition of new drug candidates as they advance through development.[3] By identifying potential hazards such as cytotoxicity (cell death) and genotoxicity (damage to genetic material), researchers can prioritize compounds with the most favorable safety profiles, saving considerable time and resources.[3][4]

This guide is structured to walk researchers through a logical, multi-tiered workflow, from broad cytotoxicity screening to more specific genotoxicity assessments. We will explore the mechanisms of benchmark assays, provide detailed protocols, and present comparative data—based on established principles of structure-toxicity relationships—to illustrate how subtle chemical modifications on the 7-Oxa-1-azaspiro[4.5]decane scaffold can influence toxicological outcomes.

Tier 1: Foundational Cytotoxicity Profiling

The initial step in assessing a new compound series is to determine its general cytotoxicity—the concentration at which it becomes toxic to living cells. A multi-assay approach is crucial here, as different methods measure distinct cellular endpoints. Relying on a single assay can be misleading. For this tier, we compare three widely adopted colorimetric assays: MTT, LDH, and Neutral Red Uptake.

Causality Behind Assay Selection:
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures mitochondrial metabolic activity.[5][6] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[5] The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[5] It's an excellent indicator of overall cellular health and metabolic function.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cell membrane integrity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage or cell lysis.[7][8] Measuring LDH activity in the supernatant provides a direct marker of cell death, particularly necrosis.[7]

  • Neutral Red Uptake (NRU) Assay: This method assesses lysosomal integrity.[9][10] Viable cells take up the neutral red dye via active transport and accumulate it within their lysosomes.[11] Toxicants that damage cell membranes or interfere with lysosomal function will reduce the amount of dye retained.[9][12]

By using these three assays in parallel, we can build a more complete picture. For instance, a compound might disrupt mitochondrial function (detected by MTT) long before it causes outright membrane rupture (detected by LDH).

Comparative Data Analysis:

To compare the cytotoxic potential of different compounds, we determine the EC50 (Effective Concentration for 50% of cells) or IC50 (Inhibitory Concentration for 50% of a cellular process) value for each.[13] This value represents the concentration of the compound that reduces the measured endpoint (e.g., cell viability) by 50%. A lower EC50/IC50 value indicates higher cytotoxicity.

Let's consider a hypothetical comparison of the parent 7-Oxa-1-azaspiro[4.5]decane (Compound A) against two derivatives: one with an added lipophilic benzyl group (Compound B) and another with a polar hydroxyl group (Compound C).

CompoundDerivative TypeMTT Assay EC50 (µM)LDH Assay EC50 (µM)NRU Assay EC50 (µM)Predicted Toxicity Profile
A Parent Scaffold> 100> 100> 100Low
B Lipophilic (Benzyl)15.225.818.5High
C Hydrophilic (Hydroxyl)85.1> 10092.4Low to Moderate
Doxorubicin Control Toxicant0.85.21.1Very High

Interpretation: The addition of a lipophilic group (Compound B) significantly increases cytotoxicity across all assays. This is a common structure-toxicity relationship, as increased lipophilicity can enhance a compound's ability to cross cell membranes and interact with intracellular targets. Conversely, the addition of a polar group (Compound C) maintains a lower toxicity profile, closer to the parent scaffold.

Experimental Workflow & Visualization

A typical cytotoxicity screening workflow is a systematic process designed for efficiency and reproducibility, especially in a high-throughput setting.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure & Incubation cluster_assay Phase 3: Assay Execution cluster_read Phase 4: Data Acquisition p1 Cell Seeding (e.g., HepG2 in 96-well plates) p2 Compound Preparation (Serial Dilutions) exp Add Compounds to Cells p2->exp inc Incubate (e.g., 24, 48, 72 hours) exp->inc mtt Add MTT Reagent inc->mtt ldh Collect Supernatant for LDH inc->ldh nru Add Neutral Red Dye inc->nru read Read Absorbance (Spectrophotometer) mtt->read ldh->read nru->read analysis analysis read->analysis Calculate EC50 Values

Caption: Tier 1 Cytotoxicity Screening Workflow.

Tier 2: Genotoxicity Assessment

After identifying compounds with acceptable cytotoxicity profiles, the next critical step is to evaluate their potential to cause genotoxicity—damage to the DNA and chromosomes of a cell.[4] Genotoxicity is a serious liability, as it can be a precursor to carcinogenicity.[14] A standard in vitro battery often includes a combination of assays to detect different types of genetic damage.[15]

Causality Behind Assay Selection:
  • In Vitro Micronucleus (MN) Test: This is a well-established assay for detecting both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss or gain).[16] Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments or whole chromosomes are left behind. Their presence is a clear indicator of genetic damage. The assay is robust and has an OECD test guideline (OECD 487).[16][17]

  • In Vitro Comet Assay (Single Cell Gel Electrophoresis): The comet assay is a sensitive method for detecting primary DNA strand breaks in individual cells.[16] After treatment, cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and breaks, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[14]

Combining these two assays provides complementary information.[16] The comet assay detects direct DNA damage, while the micronucleus test assesses the downstream consequences of that damage (or other errors) on chromosome integrity during cell division.[14][18]

Comparative Data Analysis:

Genotoxicity data is typically analyzed by comparing the response at various concentrations to a concurrent negative (vehicle) control. A positive result is usually defined as a statistically significant, dose-dependent increase in the number of micronucleated cells or in the comet tail moment. It is crucial to run these assays up to a maximum concentration limited by cytotoxicity, as excessive cell death can produce misleading "false positive" results.[19] The OECD guideline suggests a top concentration that achieves 55 ± 5% cytotoxicity.[17][19]

CompoundHighest Non-Cytotoxic Conc. (µM)Micronucleus Assay Result (% Micronucleated Cells vs. Control)Comet Assay Result (Tail Moment vs. Control)Genotoxicity Potential
A 100No significant increaseNo significant increaseNegative
B 203.5-fold increase (p<0.01)4.2-fold increase (p<0.01)Positive
C 100No significant increaseNo significant increaseNegative
MMS Control Genotoxin108.9-fold increase (p<0.001)11.5-fold increase (p<0.001)

Interpretation: In this hypothetical scenario, the highly cytotoxic Compound B also induces significant DNA and chromosomal damage at non-cytotoxic concentrations, flagging it as a genotoxic hazard. Compounds A and C, which showed lower cytotoxicity, also tested negative for genotoxicity, making them more desirable candidates for further development. MMS (Methyl methanesulfonate) is a standard positive control.

Experimental Workflow & Visualization

The workflow for genotoxicity testing requires careful handling and precise timing, particularly for the micronucleus assay, which depends on cells undergoing mitosis.

Genotoxicity_Workflow cluster_treat Treatment Phase cluster_mn Micronucleus Assay cluster_comet Comet Assay start Seed Cells (e.g., TK6 or CHO-K1) treat Treat with Compound (Short & Long Exposure +/- S9 Metabolic Activation) start->treat cytoB Add Cytochalasin B (Blocks Cytokinesis) treat->cytoB embed Embed Cells in Agarose treat->embed harvest_mn Harvest & Fix Cells cytoB->harvest_mn stain_mn Stain DNA (e.g., Giemsa or DAPI) harvest_mn->stain_mn score_mn Microscopic Scoring (Count Micronuclei) stain_mn->score_mn lyse Cell Lysis embed->lyse electro Electrophoresis lyse->electro stain_comet Stain DNA (e.g., SYBR Green) electro->stain_comet score_comet Image Analysis (Measure Tail Moment) stain_comet->score_comet

Caption: Tier 2 Genotoxicity Testing Workflow.

Detailed Experimental Protocols

Trustworthiness in scientific reporting is built on methodological transparency. Below are detailed, step-by-step protocols for two of the key assays discussed.

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted from established methods and is suitable for adherent cells in a 96-well format.[20][21][22]

  • Cell Seeding: Seed adherent cells (e.g., HepG2, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24 or 48 hours) at 37°C, 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium to a final concentration of 0.5 mg/mL. Remove the compound-containing medium from the wells and add 100 µL of the MTT solution to each well.[20]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[22]

  • Data Acquisition: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[21] Read the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Analysis: Calculate cell viability as a percentage of the negative control and plot the results against compound concentration to determine the EC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol is based on the principle of measuring LDH released into the culture supernatant.[23]

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol. It is essential to have control wells for determining maximum LDH release.

  • Prepare Controls:

    • Maximum Release Control: About 30 minutes before the end of the incubation, add 10 µL of a lysis solution (e.g., 10X Lysis Buffer, often 1% Triton X-100) to a set of untreated wells. This will completely lyse the cells and release all intracellular LDH.

    • Vehicle Control: Untreated cells.

    • Background Control: Medium only (no cells).

  • Sample Collection: At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically contains a substrate like lactate and a tetrazolium salt that reacts with the NADH produced).[7] Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation & Measurement: Incubate the plate at room temperature for 10-30 minutes, protected from light. The reaction produces a colored formazan product. Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate spectrophotometer.

  • Analysis:

    • First, subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum Release LDH Activity - Vehicle Control LDH Activity)] * 100

Conclusion and Forward Look

The systematic, tiered approach outlined in this guide provides a robust framework for evaluating the in vitro toxicity of novel 7-Oxa-1-azaspiro[4.5]decane compounds. By integrating assays that probe different biological mechanisms—metabolic health, membrane integrity, and genetic stability—researchers can build a comprehensive safety profile early in the drug discovery process.

The comparative analysis demonstrates the critical influence of chemical structure on toxicological outcomes. Understanding these structure-toxicity relationships is paramount for medicinal chemists to design safer, more effective therapeutic candidates.[24][25] The provided protocols and workflows serve as a practical starting point for laboratories aiming to establish or refine their in vitro toxicology screening capabilities. This foundational data is indispensable for making informed decisions, prioritizing lead candidates, and ultimately, advancing safer medicines to the clinic.

References

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • OECD. (2014). Test Guideline No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • Dusinska, M., et al. (2019). In Vitro Approaches for Assessing the Genotoxicity of Nanomaterials. In: Methods in Molecular Biology. Humana Press. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Repetto, G., et al. (2008). Assaying Cellular Viability Using the Neutral Red Uptake Assay. In: Protocols in Toxicology. Humana Press. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22618189, 1-Oxa-7-azaspiro(4.5)decane. Retrieved from [Link]

  • Zhang, W., et al. (2016). Structure-activity & Structure-Toxicity Relationship Study of Salinomycin Diastereoisomers and Their Benzoylated Derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • International Labour Organization. (2011). In vitro Toxicity Testing. In: Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • National Toxicology Program. (2006). In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]

  • OECD. (n.d.). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • Griesinger, C., et al. (2016). Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Ohyoshi, T., et al. (2024). Structure–Activity Relationship Studies on Scytophycin B, a Spiro-Epoxide-Containing Cytotoxic Macrolide. Organic Letters. Retrieved from [Link]

  • WCA Environment. (2020). Genotoxicity testing – combined in vivo micronucleus and comet assays. Retrieved from [Link]

  • Keshava, C., et al. (2020). Adaptation of the in vitro micronucleus assay for genotoxicity testing using 3D liver models supporting longer-term exposure durations. Mutagenesis. Retrieved from [Link]

  • Lee, J., et al. (2013). Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models. Journal of Cancer Prevention. Retrieved from [Link]

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Comparative

The Spirocyclic Advantage: A Comparative Guide to the Pharmacokinetic Properties of Drugs Containing 7-Oxa-1-azaspiro[4.5]decane and its Congeners

For drug development professionals, the quest for novel chemical scaffolds that confer advantageous pharmacokinetic properties is a perpetual endeavor. Among the myriad of structural motifs, spirocyclic systems have emer...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the quest for novel chemical scaffolds that confer advantageous pharmacokinetic properties is a perpetual endeavor. Among the myriad of structural motifs, spirocyclic systems have emerged as a compelling strategy to escape the "flatland" of traditional aromatic compounds. Their inherent three-dimensionality offers a unique conformational rigidity that can lead to improved target engagement and, critically, enhanced absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides an in-depth comparison of the pharmacokinetic properties of drugs containing the 7-Oxa-1-azaspiro[4.5]decane scaffold and its related isomers against clinically relevant non-spirocyclic alternatives. Through a detailed examination of experimental data and methodologies, we will elucidate the causal relationships between molecular architecture and pharmacokinetic behavior.

The Promise of Three-Dimensionality: Why Spirocycles?

The incorporation of a spirocyclic scaffold, such as the 7-Oxa-1-azaspiro[4.5]decane core, into a drug candidate can profoundly influence its disposition within the body. Unlike their planar counterparts, which often present a larger surface area for metabolic enzymes, the rigid, globular nature of spirocycles can shield susceptible moieties from enzymatic degradation, thereby improving metabolic stability. This structural constraint can also reduce off-target binding and enhance selectivity. Furthermore, the introduction of spiro-centers can fine-tune physicochemical properties like solubility and lipophilicity, which are critical determinants of oral bioavailability.

To illustrate these principles, we will focus our comparative analysis on Cebranopadol , a first-in-class analgesic that features a complex spirocyclic core related to the oxa-azaspiro[4.5]decane family. Cebranopadol acts as a dual agonist of the nociceptin/orphanin FQ peptide (NOP) and µ-opioid peptide (MOP) receptors[1][2][3]. We will compare its pharmacokinetic profile to that of Tramadol and Tapentadol , two widely-used, non-spirocyclic analgesics with similar mechanisms of action[4][5][6][7][8][9][10][11]. Tramadol is a µ-opioid receptor agonist and a serotonin-norepinephrine reuptake inhibitor (SNRI), while tapentadol is a µ-opioid receptor agonist and a norepinephrine reuptake inhibitor[4][5][6][7][8][9][10][11].

Comparative Pharmacokinetic Profiles: A Data-Driven Analysis

The following table summarizes the key human pharmacokinetic parameters for Cebranopadol, Tramadol, and Tapentadol, providing a clear quantitative comparison.

Pharmacokinetic ParameterCebranopadol (Spirocyclic)Tramadol (Non-spirocyclic)Tapentadol (Non-spirocyclic)
Oral Bioavailability (%) ~32% (implied by similar IV/oral exposure)~75%~32%[6][12]
Time to Max. Concentration (Tmax) (h) 4 - 6~2-3~1.25-1.5[8][13]
Elimination Half-life (t½) (h) ~4.5~6.3~4[6][7][8]
Plasma Protein Binding (%) Not specified~20%[7][13][14]~20%[8][12]
Primary Metabolism Not extensively metabolized by CYPsO- and N-demethylation (CYP2D6, CYP3A4, CYP2B6)[7][14][15]Glucuronidation[8][12]

Analysis of the Data:

A key differentiator for the spirocyclic compound, Cebranopadol, is its prolonged Tmax and extended half-life, which supports a once-daily dosing regimen. This contrasts with the more frequent dosing required for the immediate-release formulations of Tramadol and Tapentadol. While the oral bioavailability of Cebranopadol and Tapentadol are comparable, Tramadol exhibits significantly higher bioavailability.

The metabolic pathways also highlight a significant advantage of the spirocyclic design. Tramadol's metabolism is heavily reliant on the polymorphic CYP2D6 enzyme, leading to considerable inter-individual variability in its efficacy and side-effect profile[7][14][15]. In contrast, Tapentadol's primary metabolic route is glucuronidation, and Cebranopadol is not extensively metabolized by cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions and more predictable pharmacokinetics across different patient populations[8][12].

Experimental Protocols for Pharmacokinetic Profiling

To ensure the trustworthiness and reproducibility of pharmacokinetic data, standardized and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro and in vivo assays used to characterize the ADME properties of drug candidates.

In Vitro ADME Assays

These initial screens provide crucial early insights into a compound's likely pharmacokinetic behavior, guiding lead optimization efforts.

1. Kinetic Solubility Assay (Shake-Flask Method)

  • Rationale: Poor aqueous solubility is a major hurdle for oral drug absorption. This assay determines the concentration at which a compound, initially dissolved in an organic solvent, precipitates in an aqueous buffer.

  • Protocol:

    • Prepare a 20 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO)[16].

    • In duplicate, add 10 µL of the stock solution to 490 µL of phosphate-buffered saline (PBS) at pH 7.4 in microcentrifuge tubes[16]. This creates a final DMSO concentration of 2%.

    • Seal the tubes and place them in a thermomixer set to 850 rpm and 25°C for 2 hours to allow for equilibration[16].

    • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitate.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS)[17].

    • Construct a calibration curve using known concentrations of the test compound to quantify the solubility[16].

2. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Rationale: This assay assesses a compound's ability to passively diffuse across a lipid membrane, providing a high-throughput prediction of its potential for intestinal absorption.

  • Protocol:

    • Prepare a donor plate containing the test compound at a concentration of 10 µM in a buffer solution (e.g., PBS at pH 7.4 with 5% DMSO)[18].

    • Hydrate the artificial membrane of the acceptor plate by adding 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) to each well[18].

    • Fill the wells of the acceptor plate with 300 µL of the buffer solution[18].

    • Carefully place the acceptor plate on top of the donor plate to form a "sandwich," ensuring the artificial membrane separates the two compartments[18].

    • Incubate the PAMPA sandwich at room temperature for 5 to 20 hours in a humidified chamber to prevent evaporation[18][19].

    • After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS[19].

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_A / [drug]_eq)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the surface area of the membrane, t is the incubation time, [drug]_A is the concentration in the acceptor well, and [drug]_eq is the equilibrium concentration.

3. Metabolic Stability Assay Using Liver Microsomes

  • Rationale: This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes. A high metabolic turnover rate can lead to rapid clearance and a short in vivo half-life.

  • Protocol:

    • Prepare a reaction mixture containing pooled human liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4)[20][21][22].

    • Add the test compound to the reaction mixture at a final concentration of 1 µM[22].

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration)[21][22].

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard[20][21][22].

    • Centrifuge the samples to precipitate the proteins and analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS[21].

    • Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (Clint) is calculated as (k * incubation volume) / amount of microsomal protein.

In Vivo Pharmacokinetic Study in Rats
  • Rationale: Animal models are essential for understanding the complete pharmacokinetic profile of a drug in a living system, integrating the processes of absorption, distribution, metabolism, and excretion.

  • Protocol:

    • Acclimate male Wistar rats (or another appropriate rodent strain) for at least one week before the study. House them in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Fast the animals overnight before dosing[23].

    • Prepare the dosing formulation of the test compound. For oral administration, this is often a suspension or solution in a vehicle like 0.5% carboxymethylcellulose.

    • Administer a single oral dose of the test compound to the rats via gavage. A typical dose for a discovery-phase study might be 10-20 mg/kg[24].

    • At predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples (approximately 0.2-0.3 mL) from a suitable site, such as the tail vein or via cannulation, into tubes containing an anticoagulant (e.g., EDTA)[25].

    • Process the blood samples by centrifugation to obtain plasma, which should be stored at -80°C until analysis.

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

    • Plot the mean plasma concentration versus time and determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, and clearance) using non-compartmental analysis software.

Visualizing Pharmacokinetic Concepts

To further clarify the relationships and processes discussed, the following diagrams are provided.

ADME_Pathway cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion Oral Dose Oral Dose GI Tract GI Tract Oral Dose->GI Tract Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation Absorption Tissues Tissues Systemic Circulation->Tissues Distribution Liver Liver Systemic Circulation->Liver Kidneys Kidneys Systemic Circulation->Kidneys Tissues->Systemic Circulation Redistribution Metabolites Metabolites Liver->Metabolites Metabolites->Systemic Circulation Urine Urine Kidneys->Urine

Caption: General ADME pathway of an orally administered drug.

PK_Workflow cluster_InVitro In Vitro ADME Screening cluster_InVivo In Vivo Pharmacokinetics Solubility Solubility Permeability Permeability Metabolic Stability Metabolic Stability Animal Dosing Animal Dosing Metabolic Stability->Animal Dosing Promising Candidate Blood Sampling Blood Sampling Animal Dosing->Blood Sampling LC-MS/MS Analysis LC-MS/MS Analysis Blood Sampling->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation Lead Optimization Lead Optimization PK Parameter Calculation->Lead Optimization Lead Compound Lead Compound Lead Compound->Solubility Lead Compound->Permeability Lead Compound->Metabolic Stability

Caption: Integrated workflow for pharmacokinetic characterization.

Conclusion

The strategic incorporation of the 7-Oxa-1-azaspiro[4.5]decane scaffold and related spirocyclic motifs offers a powerful tool in modern drug discovery. As exemplified by the comparison between the spirocyclic drug Cebranopadol and its non-spirocyclic counterparts, Tramadol and Tapentadol, the three-dimensional architecture can confer significant pharmacokinetic advantages, including a more favorable metabolic profile and the potential for less frequent dosing. By employing the rigorous experimental protocols detailed in this guide, researchers can systematically evaluate the ADME properties of novel spirocyclic compounds, thereby making more informed decisions in the critical journey from lead optimization to clinical development. The continued exploration of this fascinating chemical space holds immense promise for the creation of safer and more effective medicines.

References

  • Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings. Journal of Pain Research. Available at: [Link]

  • Tramadol Pharmacokinetics. PharmGKB. Available at: [Link]

  • Population pharmacokinetics of tapentadol immediate release (IR) in healthy subjects and patients with moderate or severe pain. Clinical Pharmacokinetics. Available at: [Link]

  • Pharmacology of Tramadol ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Available at: [Link]

  • Tramadol - about, usage, side effects and alternatives. healthdirect. Available at: [Link]

  • Pharmacokinetics, safety, and efficacy of tapentadol oral solution for the treatment of moderate to severe acute pain in children aged 6 to <18 years. Journal of Pain Research. Available at: [Link]

  • Clinical pharmacology of tramadol. Clinical Pharmacokinetics. Available at: [Link]

  • Tapentadol. Wikipedia. Available at: [Link]

  • Tramadol. Wikipedia. Available at: [Link]

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  • Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. Free Radical Biology and Medicine. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Oxa-1-azaspiro[4.5]decane

Executive Safety Summary 7-Oxa-1-azaspiro[4.5]decane is a spirocyclic secondary amine often utilized as a scaffold in medicinal chemistry.[1] While valuable for drug development, its structural properties—specifically th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

7-Oxa-1-azaspiro[4.5]decane is a spirocyclic secondary amine often utilized as a scaffold in medicinal chemistry.[1] While valuable for drug development, its structural properties—specifically the secondary amine functionality—dictate its safety profile.[1]

Critical Hazard Class: Corrosive / Irritant (Base) [1]

  • Primary Risk: Severe eye damage (Category 1) and skin corrosion/irritation (Category 1B/2) due to high basicity.[1]

  • Secondary Risk: Respiratory tract irritation (H335) if aerosolized or volatile.[1]

  • Operational Mandate: Handling is strictly limited to a Chemical Fume Hood . Standard safety glasses are insufficient ; chemical splash goggles are mandatory.[1]

Technical Risk Assessment & PPE Strategy

As researchers, we do not simply "wear gear"; we deploy a barrier strategy based on chemical causality.[1] The choice of PPE for 7-Oxa-1-azaspiro[4.5]decane is governed by its ability to protonate tissue (caustic burn) and its potential for permeation.[1]

The "Why" Behind the Gear
  • The Amine Factor: Secondary amines are nucleophilic and basic.[1] Upon contact with ocular tissue, they saponify fatty acids in the cell membrane, causing deep, penetrating burns that are difficult to neutralize.[1] This necessitates tight-sealing eye protection .[1][2]

  • Permeation Kinetics: Aliphatic amines can permeate standard nitrile gloves over time.[1] For prolonged handling, we rely on laminate technology or a double-gloving protocol with breakthrough monitoring.[1]

PPE Matrix: The Defense System
Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses allow vapors/splashes to bypass the lens.[1] Goggles form a seal to prevent amine vapors from reaching the cornea.[1]
Dermal (Hands) Double Nitrile (Min 5 mil) OR Silver Shield/Laminate Inner Layer:[1] 4 mil Nitrile (Inspection).[1] Outer Layer: 5-8 mil Nitrile (Sacrificial).[1] Rationale: Increases breakthrough time >480 mins.[1]
Respiratory Fume Hood (Face velocity: 80-100 fpm)Primary control.[1] If working outside a hood (spill cleanup), use a full-face respirator with Organic Vapor/P100 cartridges .[1]
Body Lab Coat (Poly/Cotton) + Chemical Apron Standard lab coats absorb liquids.[1] A rubberized or Tyvek apron prevents saturation in the event of a bulk spill.[1]

Operational Protocol: Step-by-Step Handling

This workflow is designed to be a self-validating system.[1] If a step cannot be performed safely, the process must halt.[1]

Phase 1: Preparation & Weighing
  • Engineering Check: Verify fume hood flow rate is within operational range (check magnehelic gauge or ribbon).

  • Barrier Setup: Don double nitrile gloves.[1] Inspect the outer pair for micro-tears.[1]

  • Transfer: Move the reagent container into the hood. Do not weigh this compound on an open benchtop balance.[1]

    • Best Practice: Use a portable balance inside the hood or prepare a stock solution by volume if density is known, to minimize solid/liquid handling.[1]

Phase 2: Reaction & Synthesis
  • Addition: When adding 7-Oxa-1-azaspiro[4.5]decane to a reaction vessel, use a syringe or cannula transfer method to maintain a closed system.

  • Temperature Control: Amines can be exothermic when reacting with acids or electrophiles.[1] Ensure the receiving vessel is cooled (0°C) if the reaction thermodynamics are unknown.[1]

  • Spill Defense: Place the reaction flask in a secondary container (polypropylene tray) to capture any potential glass failure.

Phase 3: Decontamination & Disposal[1]
  • Quenching: Do not pour unreacted amine directly into waste.[1] Dilute with a non-reactive solvent and neutralize slowly with a dilute acid (e.g., 1M HCl) to form the non-volatile salt.[1]

  • Waste Segregation: Dispose of as Basic Organic Waste . Do not mix with oxidizers (risk of exothermic reaction) or halogenated solvents unless the waste stream is approved for mixed organics.[1]

  • Glove Removal: Use the "beak method" (pulling one glove off inside the other) to ensure the contaminated outer surface never touches skin.[1] Wash hands immediately with soap and water for 20 seconds.[1]

Emergency Response Logic

  • Eye Contact (CRITICAL):

    • Immediate Action: Flush for minimum 15 minutes at an eyewash station.[1]

    • Mechanism:[1][3][4] Amines adhere to proteins.[1] Short flushing is ineffective.[1] Hold eyelids open forcibly.

    • Follow-up: Seek medical attention immediately.[1][2][4][5] Alkali burns can continue to damage tissue hours after exposure.[1]

  • Skin Contact:

    • Remove contaminated clothing immediately (cut it off if necessary to avoid pulling over the face).[1]

    • Flush skin with water.[1][4][5][6][7] Do not attempt to neutralize with vinegar/acids on the skin (exothermic heat will worsen the burn).[1]

Visual Safety Workflow

The following diagram outlines the decision logic for handling this compound.

SafetyWorkflow Start Start: Handling 7-Oxa-1-azaspiro[4.5]decane RiskAssess Risk Assessment: Is Fume Hood Available? Start->RiskAssess Stop STOP WORK: Do not handle on open bench. RiskAssess->Stop No PPE_Check PPE Verification: 1. Goggles (Seal) 2. Double Nitrile Gloves 3. Lab Coat + Apron RiskAssess->PPE_Check Yes Handling Handling Procedure: Weigh/Transfer inside Hood PPE_Check->Handling Spill Spill/Exposure Event? Handling->Spill Emergency Emergency Protocol: 1. Flush Eyes (15min) 2. Remove Clothing 3. Seek Medical Aid Spill->Emergency Yes Disposal Disposal: Neutralize -> Basic Waste Stream Spill->Disposal No

Figure 1: Operational Logic Flow for Safe Handling of Spirocyclic Amines.

References

  • PubChem. (2025).[1][8] 1-Oxa-7-azaspiro[4.5]decane Compound Summary. National Library of Medicine.[1] [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

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